molecular formula C10H11FN2O B1367384 3-(4-Fluorophenyl)piperazin-2-one CAS No. 85606-96-8

3-(4-Fluorophenyl)piperazin-2-one

Cat. No.: B1367384
CAS No.: 85606-96-8
M. Wt: 194.21 g/mol
InChI Key: WAKCIILEYAIXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)piperazin-2-one (CAS 85606-96-8) is a fluorophenyl-substituted piperazinone compound with the molecular formula C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol . This chemical serves as a valuable building block and pharmacophore in medicinal chemistry research, particularly in the development of novel therapeutic agents. Piperazine derivatives are recognized for their wide spectrum of pharmacological activities, including documented roles as antiviral, antibacterial, anticancer, and analgesic compounds . Specific research has highlighted the significance of the piperazine core and fluorophenyl substitutions in creating molecules that interact with key biological targets. For instance, structurally related piperazine compounds have been investigated as potent inhibitors of Cav3.2 T-type calcium channels, which are important targets in pain signaling pathways . Other studies on analogues containing the 4-(fluorophenyl)piperazine moiety have shown activity as inhibitors of human equilibrative nucleoside transporters (ENTs), which play a role in chemotherapy and adenosine signaling . This product is provided with a purity of 95% or higher . It is intended for Research and Further Manufacturing Use Only, strictly as a building block or laboratory reagent, and is not intended for diagnostic or direct human therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCIILEYAIXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00519485
Record name 3-(4-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85606-96-8
Record name 3-(4-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)piperazin-2-one, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and the broader class of phenylpiperazinone derivatives to offer insights into its physicochemical properties, synthesis, potential biological activities, and mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar chemical scaffolds.

Introduction: The Phenylpiperazinone Scaffold in Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a wide range of biological targets.[1][2] When incorporated into a piperazin-2-one system and further substituted with a fluorophenyl group, the resulting molecule, this compound, emerges as a compound with significant potential for neurological and other therapeutic applications.[3] The introduction of a fluorine atom can enhance metabolic stability and receptor binding affinity, making fluorinated phenylpiperazines a subject of considerable interest in the development of novel central nervous system (CNS) active agents.[4]

This guide will delve into the known characteristics of this compound, supplemented with data from analogous compounds to provide a holistic understanding of its chemical nature and pharmacological potential.

Physicochemical Properties

Direct experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its structure and data from its key precursor, 1-(4-Fluorophenyl)piperazine, we can infer certain characteristics.

PropertyValue (for this compound)Value (for 1-(4-Fluorophenyl)piperazine)Source
CAS Number 85606-96-82252-63-3[5]
Molecular Formula C₁₀H₁₁FN₂OC₁₀H₁₃FN₂[5]
Molecular Weight 194.21 g/mol 180.22 g/mol [5]
Appearance Inferred to be a solid at room temperatureWhite to pale yellow solid
Melting Point Not available30-33 °C
Boiling Point Not available118-123 °C at 0.1 mmHg
Solubility Expected to have some solubility in organic solvents.Freely soluble in water and ethylene glycol, but insoluble in diethyl ether.[6]

Canonical SMILES: O=C1NCCNC1c1ccc(F)cc1[7]

InChI: InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)[7]

Synthesis of this compound

G This compound This compound N-(2-aminoethyl)-2-(4-fluorophenyl)glycine N-(2-aminoethyl)-2-(4-fluorophenyl)glycine This compound->N-(2-aminoethyl)-2-(4-fluorophenyl)glycine Intramolecular Cyclization Ethyl 2-bromo-2-(4-fluorophenyl)acetate Ethyl 2-bromo-2-(4-fluorophenyl)acetate N-(2-aminoethyl)-2-(4-fluorophenyl)glycine->Ethyl 2-bromo-2-(4-fluorophenyl)acetate Nucleophilic Substitution Ethylenediamine Ethylenediamine N-(2-aminoethyl)-2-(4-fluorophenyl)glycine->Ethylenediamine

Caption: Retrosynthetic analysis of this compound.

Generalized Experimental Protocol:

The following protocol is a generalized procedure based on the synthesis of similar piperazinone derivatives.[8]

Step 1: Synthesis of N-(2-aminoethyl)-2-(4-fluorophenyl)glycine ester

  • To a solution of ethylenediamine in a suitable solvent (e.g., ethanol or acetonitrile), add a base (e.g., triethylamine or potassium carbonate) and cool the mixture in an ice bath.

  • Slowly add a solution of ethyl 2-bromo-2-(4-fluorophenyl)acetate to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form this compound

  • Dissolve the purified ester from Step 1 in a suitable high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux for several hours to facilitate intramolecular cyclization and the elimination of ethanol.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield this compound.

Note: This is a generalized protocol and the specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization for this particular substrate.

Potential Biological Activity and Mechanism of Action

While direct pharmacological studies on this compound are scarce, the broader class of fluorophenylpiperazine derivatives has been extensively investigated, revealing a range of biological activities primarily targeting the central nervous system.[3][9]

Serotonergic and Dopaminergic System Modulation

Many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors.[10] For instance, para-fluorophenylpiperazine (pFPP) acts as a 5-HT₁A receptor agonist and also shows affinity for the 5-HT₂A and 5-HT₂C receptors.[10] It has also been shown to inhibit the reuptake of serotonin and norepinephrine.[10] The structural similarity of this compound suggests that it may also modulate these neurotransmitter systems, which could translate to antidepressant, anxiolytic, or antipsychotic effects.[3][9]

Potential Signaling Pathway

Based on the known interactions of related compounds with G-protein coupled receptors (GPCRs) like the 5-HT receptors, a hypothetical signaling pathway for this compound can be proposed. Interaction with these receptors could modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C, ultimately influencing neuronal excitability and gene expression.

G cluster_membrane Cell Membrane Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) G_Protein G-Protein Receptor->G_Protein Activates Compound This compound Compound->Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Direct Modulation Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Neuronal_Activity

Caption: Hypothetical signaling pathway for this compound.

Analytical Methods

The characterization and quantification of this compound would likely employ standard analytical techniques used for similar small molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile piperazine derivatives.[11] Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance UV detection.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool for identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of synthesis.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the amide carbonyl and the C-F bond.

Safety and Toxicology

There is no specific safety and toxicity data available for this compound. However, data for the related compound, 1-(4-Fluorophenyl)piperazine, indicates that it can be harmful if swallowed and may cause skin and eye irritation. As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents an intriguing scaffold for the development of novel therapeutics, particularly for CNS disorders. While direct experimental data is limited, the collective knowledge of related phenylpiperazinone and fluorophenylpiperazine derivatives provides a strong foundation for future research.

Key areas for future investigation include:

  • Development of a robust and scalable synthetic route: A detailed and optimized synthesis protocol is essential for producing the compound in sufficient quantities for further studies.

  • Comprehensive physicochemical characterization: Detailed analysis of its solubility, stability, and other physical properties is needed.

  • In vitro and in vivo pharmacological profiling: A thorough investigation of its biological activity, including receptor binding affinities, functional assays, and animal models of disease, is crucial to elucidate its therapeutic potential and mechanism of action.

  • Toxicology and safety assessment: A comprehensive evaluation of its safety profile is a prerequisite for any potential clinical development.

This technical guide serves as a starting point for researchers, and it is hoped that it will stimulate further investigation into the promising therapeutic potential of this compound.

References

3-(4-Fluorophenyl)piperazin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthetic routes, and potential pharmacological relevance, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one motif is recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for the development of novel therapeutics.[2] The strategic placement of heteroatoms in the piperazin-2-one ring allows for specific peptidomimetic properties, making it a valuable component in designing molecules that can modulate complex biological pathways.[1] The introduction of a 4-fluorophenyl group at the 3-position further enhances its potential, as fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is foundational to all further research and development.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 85606-96-8[4][5]

  • Molecular Formula: C₁₀H₁₁FN₂O[4]

  • InChI Key: WAKCIILEYAIXOR-UHFFFAOYSA-N[4]

  • Canonical SMILES: C1C(NC(=O)N1)C2=CC=C(C=C2)F[4]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound dictate its behavior in biological systems and its suitability for formulation. While extensive experimental data for this specific molecule is not widely published, we can consolidate known and computed values.

PropertyValueSource
Molecular Weight 194.20 g/mol (calculated: 194.0855)[4]
Physical State Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in DMSO (predicted for related structures)[6]
LogP 0.75 (Predicted)-

Spectroscopic Profile (Anticipated): While specific spectra are not available, a compound with this structure would be expected to exhibit characteristic signals:

  • ¹H NMR: Signals corresponding to the aromatic protons on the fluorophenyl ring (with splitting patterns influenced by fluorine coupling), distinct signals for the non-equivalent methylene protons of the piperazine ring, and signals for the two N-H protons.[7]

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the piperazine ring.[7]

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O (amide) stretching, C-N stretching, and aromatic C-H and C=C vibrations.[8]

  • Mass Spectrometry: A molecular ion peak [M+H]⁺ at approximately m/z 195.09, confirming the molecular weight.[9]

Synthesis of 3-Aryl Piperazin-2-ones

The synthesis of C3-substituted piperazin-2-ones is a critical process for accessing this class of compounds for further study. One-pot methodologies are highly valued for their efficiency and ability to rapidly generate structural diversity.[10]

A plausible and efficient approach is the asymmetric catalytic synthesis via a domino ring-opening cyclization (DROC) process. This method offers excellent stereocontrol, which is crucial for pharmacological applications.[10]

Synthesis_Workflow A Starting Materials: - 4-Fluorobenzaldehyde - (Phenylsulfonyl)acetonitrile - 1,2-Ethylenediamine B Step 1: Knoevenagel Condensation Catalyst: Quinine-derived urea (eQNU) Formation of α,β-unsaturated nitrile A->B Combine C Step 2: Asymmetric Epoxidation Reagent: Cumyl hydroperoxide (CHP) Forms chiral epoxide intermediate B->C One-pot, add CHP D Step 3: Domino Ring-Opening Cyclization (DROC) Reagent: 1,2-Ethylenediamine Nucleophilic attack opens epoxide, followed by intramolecular cyclization C->D Add Ethylenediamine F Purification Silica Gel Chromatography D->F Crude Product E Final Product: (R/S)-3-(4-Fluorophenyl)piperazin-2-one (Chiral separation may be required) F->E Purified Product

Caption: One-pot asymmetric synthesis workflow for 3-aryl piperazin-2-ones.

Experimental Protocol: Asymmetric Synthesis (Representative)

This protocol is adapted from established methodologies for similar structures and serves as a robust starting point for laboratory synthesis.[10]

  • Knoevenagel Reaction: To a solution of 4-fluorobenzaldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (5 mL), add the quinine-derived urea catalyst (eQNU, 10 mol%). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Epoxidation: Dilute the reaction mixture with toluene to a final concentration of 0.02 M. Cool the solution to -20°C. Add cumyl hydroperoxide (CHP, 1.1 mmol) dropwise and stir at this temperature for 12-16 hours.

  • Domino Ring-Opening Cyclization (DROC): Warm the reaction mixture to 25°C. Add 1,2-ethylenediamine (1.2 mmol) and triethylamine (Et₃N, 2.0 mmol). Stir at 25°C for 24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired this compound.

Causality Behind Choices:

  • Catalyst Choice: The quinine-derived urea catalyst is selected for its proven ability to induce high enantioselectivity in the epoxidation step, which is critical for producing a single enantiomer of the final product.[10]

  • One-Pot Approach: Performing the steps sequentially in a single vessel minimizes handling losses, reduces solvent waste, and improves overall efficiency, making it ideal for both discovery and scale-up efforts.[10]

  • DROC Strategy: The domino reaction is an elegant and atom-economical way to construct the heterocyclic ring. The nucleophilic amine first opens the epoxide, and the second amine then undergoes an intramolecular cyclization to form the stable piperazin-2-one ring.[10]

Potential Applications & Pharmacological Profile

While direct pharmacological data on this compound is limited, the well-documented activities of its constituent pharmacophores provide a strong basis for predicting its biological potential. Piperazine derivatives are a cornerstone of neuropharmacology, with many approved drugs targeting central nervous system (CNS) disorders.[11]

Potential CNS Activity: Many compounds containing the 1-(4-fluorophenyl)piperazine moiety exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[12][13] This suggests that this compound could act as a modulator of these key neurotransmitter systems.

  • Antidepressant & Anxiolytic Potential: Interaction with serotonin receptors, particularly 5-HT₁A, is a common mechanism for antidepressant and anxiolytic drugs.[3][14]

  • Antipsychotic Potential: Modulation of dopamine D₂ receptors is a hallmark of many antipsychotic medications.[12]

Potential_MOA cluster_receptors CNS Receptors cluster_outcomes Potential Therapeutic Effects substance This compound serotonin Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) substance->serotonin Modulates dopamine Dopamine Receptors (e.g., D2) substance->dopamine Modulates receptor_cluster antidepressant Antidepressant serotonin->antidepressant anxiolytic Anxiolytic serotonin->anxiolytic antipsychotic Antipsychotic dopamine->antipsychotic outcome_cluster

Caption: Potential mechanism of action via modulation of CNS receptors.

Safety, Handling, and Storage

Hazard Profile (Anticipated):

  • Acute Toxicity: May be harmful if swallowed.[17]

  • Skin Corrosion/Irritation: May cause skin irritation.[15][17]

  • Eye Damage/Irritation: May cause serious eye irritation.[15][17]

  • Respiratory Irritation: May cause respiratory tract irritation.[17]

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[17]

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a compelling molecule that merges a privileged heterocyclic scaffold with a key pharmacophoric group. Its structural features strongly suggest potential for development as a CNS-active agent. The synthetic pathways to access this and related compounds are efficient and amenable to creating diverse libraries for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge for researchers to handle, synthesize, and explore the therapeutic potential of this promising chemical entity.

References

An In-depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, and its conformational flexibility, make it an attractive core for the design of novel therapeutics. When combined with a 4-fluorophenyl moiety, a common substituent in central nervous system (CNS) drug discovery known to enhance metabolic stability and receptor binding affinity, the resulting molecule, 3-(4-Fluorophenyl)piperazin-2-one, represents a compound of significant interest for further investigation. This technical guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, potential pharmacological significance, and analytical methodologies, drawing upon the established chemistry and pharmacology of related compounds.

Chemical Identity and Synonyms

PropertyValueSource
Chemical Name This compoundIUPAC Nomenclature
CAS Number 85606-96-8Wikidata[1]
Molecular Formula C₁₀H₁₁FN₂OWikidata[1]
Molecular Weight 194.21 g/mol Calculated
InChIKey WAKCIILEYAIXOR-UHFFFAOYSA-NWikidata[1]
Canonical SMILES C1C(NC(=O)N1)C2=CC=C(C=C2)FWikidata[1]
Synonyms Currently, there are no widely recognized synonyms for this compound in the scientific literature.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be approached through established methods for the preparation of 3-aryl-piperazin-2-ones. A plausible and efficient method involves the cyclocondensation of a suitably protected ethylenediamine derivative with an α-haloester of 4-fluorophenylacetic acid. A representative synthetic scheme is outlined below.

A patent for the preparation of piperazine derivatives describes a general method wherein an ester of a substituted phenylglyoxylic acid is reacted with a substituted or unsubstituted ethylenediamine to yield a 3,4-dehydropiperazine-2-one, which is subsequently reduced to the corresponding piperazine or piperazin-2-one[2]. This approach provides a viable route to the target compound.

Proposed Synthetic Workflow

Synthesis_of_this compound Proposed Synthesis of this compound start Ethyl 2-bromo-2-(4-fluorophenyl)acetate + N-Benzylethylenediamine intermediate Cyclocondensation start->intermediate Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) product1 Ethyl 1-benzyl-3-(4-fluorophenyl)piperazin-2-one-4-carboxylate intermediate->product1 deprotection Debenzylation (e.g., H₂, Pd/C) product1->deprotection final_product This compound deprotection->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 1-benzyl-3-(4-fluorophenyl)piperazin-2-one-4-carboxylate

  • To a solution of N-benzylethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile, add a solution of ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.1 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Debenzylation to yield this compound

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Pharmacological Significance and Applications

For instance, derivatives of 1-(4-fluorophenyl)piperazine have been investigated as potential atypical antipsychotic agents[3]. The piperazine ring is a common scaffold in molecules targeting G-protein coupled receptors, including serotonergic and dopaminergic receptors, which are crucial in the pathophysiology of various psychiatric disorders.

Based on these structure-activity relationships, it is plausible that this compound could serve as a valuable intermediate or a lead compound for the development of novel therapeutics targeting CNS disorders. Its potential mechanism of action could involve the modulation of neurotransmitter systems, a hypothesis that warrants further investigation through in vitro and in vivo studies.

Potential Signaling Pathway Interaction

Potential_CNS_Activity Hypothesized CNS Activity of Fluorophenylpiperazine Derivatives compound This compound (or its derivatives) receptor1 Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) compound->receptor1 Binding receptor2 Dopamine Receptors (e.g., D₂) compound->receptor2 Binding downstream1 Modulation of Neuronal Signaling receptor1->downstream1 receptor2->downstream1 outcome Potential Therapeutic Effects: - Antipsychotic - Antidepressant - Anxiolytic downstream1->outcome

Caption: Hypothesized interaction with CNS signaling pathways.

Analytical Methods

The analysis of piperazine derivatives, including piperazin-2-ones, can be effectively achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and potentially low volatility of this compound, derivatization may be necessary for robust GC-MS analysis.

General HPLC Method

A reversed-phase HPLC method with UV detection is a suitable approach for the quantification and purity assessment of this compound.

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-260 nm).

  • Quantification: An external or internal standard method can be employed for accurate quantification.

General GC-MS Method with Derivatization

For GC-MS analysis, derivatization of the amine and amide protons can enhance volatility and improve chromatographic peak shape.

Analytical Workflow (GC-MS)

GCMS_Workflow General GC-MS Analytical Workflow sample Sample containing This compound derivatization Derivatization (e.g., with TFAA or BSTFA) sample->derivatization injection GC Injection derivatization->injection separation Gas Chromatography (Capillary Column) injection->separation detection Mass Spectrometry (Detection and Identification) separation->detection data Data Analysis (Quantification and Structural Elucidation) detection->data

Caption: General workflow for GC-MS analysis with derivatization.

Experimental Protocol (GC-MS with Derivatization)
  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Derivatization: To the sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic Anhydride (TFAA).

  • Reaction: Heat the mixture at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.

    • Mass Spectrometry: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of novel CNS-active agents. While detailed studies on the compound itself are limited, its structural components are well-established pharmacophores. The synthetic routes and analytical methods outlined in this guide, based on established chemical principles for related molecules, provide a solid foundation for researchers and drug development professionals to further explore the chemical and biological properties of this promising molecule. Future research should focus on the development and validation of a specific synthesis protocol, comprehensive characterization of its physicochemical properties, and in-depth pharmacological evaluation to elucidate its mechanism of action and therapeutic potential.

References

A Technical Guide to Novel Synthesis Routes for 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its unique conformational properties and the strategic placement of heteroatoms allow for versatile interactions with biological targets, making it a valuable core for drug discovery.[1][3] Within this class, 3-aryl substituted piperazin-2-ones, such as 3-(4-Fluorophenyl)piperazin-2-one, are of particular interest as key intermediates in the synthesis of complex pharmaceuticals, including potent antiemetic drugs and kinase inhibitors.[4][5] The introduction of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity, further increasing the therapeutic potential of molecules containing this moiety.

This technical guide provides an in-depth exploration of the synthetic landscape for this compound. Moving beyond classical, often cumbersome methods, we will delve into modern, innovative strategies that offer enhanced efficiency, stereocontrol, and operational simplicity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage cutting-edge synthetic methodologies for the construction of this valuable heterocyclic building block. We will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide the selection of the most appropriate route for a given research and development objective.

Chapter 1: Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals several logical bond disconnections, which form the basis for the synthetic strategies discussed in this guide. The primary disconnections involve the C-N and C-C bonds that form the heterocyclic ring.

G cluster_0 Key Disconnections cluster_1 Precursors for Route A cluster_2 Precursors for Route B target This compound disconnection1 C3-N4 and C2-N1 Bond Formation (Cyclization of Diamine Precursor) target->disconnection1 Route A disconnection2 C3-Aryl and C2-C3 Bond Formation (Multi-component Reactions) target->disconnection2 Route B precursorA1 Ethylenediamine disconnection1->precursorA1 precursorA2 2-Bromo-2-(4-fluorophenyl)acetate derivative disconnection1->precursorA2 precursorB1 4-Fluorobenzaldehyde disconnection2->precursorB1 precursorB2 Ethylenediamine disconnection2->precursorB2 precursorB3 A C2 synthon (e.g., Acetonitrile derivative) disconnection2->precursorB3

Caption: Retrosynthetic analysis of this compound.

Route A represents a classical approach, typically involving the cyclization of a C2-functionalized arylacetate with ethylenediamine. This method is straightforward but can lack stereocontrol. Route B points towards more modern, convergent strategies, such as multi-component or cascade reactions, where the core is assembled from simpler, readily available building blocks in a single pot.

Chapter 2: Classical Synthesis via N-Alkylation and Cyclization

The traditional approach to synthesizing 3-arylpiperazin-2-ones involves a two-step process: the N-alkylation of an ethylenediamine derivative with a suitable α-haloarylacetate, followed by an intramolecular cyclization to form the lactam ring. This method is robust and relies on well-established chemical transformations.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-aminoethyl)amino)-2-(4-fluorophenyl)acetate

  • To a solution of ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq) in acetonitrile (0.5 M) is added potassium carbonate (2.5 eq).

  • Ethylenediamine (3.0 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at 50°C for 12 hours, monitoring by TLC for the consumption of the bromoester.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diamine intermediate, which is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • The crude diamine intermediate from the previous step is dissolved in toluene (0.2 M).

  • Triethylamine (1.5 eq) is added, and the mixture is heated to reflux (approx. 110°C) for 24 hours with a Dean-Stark apparatus to remove ethanol and water.

  • The reaction progress is monitored by LC-MS.

  • After cooling, the solvent is evaporated, and the residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford this compound.

Causality and Limitations

This pathway is conceptually simple. The first step is a standard nucleophilic substitution where the primary amine of ethylenediamine displaces the bromide. Using an excess of ethylenediamine minimizes the formation of the undesired bis-alkylated product. The subsequent cyclization is a thermally driven intramolecular amidation (lactamization). The choice of a high-boiling solvent like toluene facilitates the removal of the ethanol byproduct, driving the equilibrium towards the product.

However, this route has significant drawbacks:

  • Lack of Stereocontrol: The product is a racemic mixture, requiring a subsequent chiral resolution step if a single enantiomer is desired.

  • Potential for Side Reactions: Over-alkylation in the first step can reduce yield.

  • Harsh Conditions: The high temperatures required for cyclization can lead to degradation for sensitive substrates.

G start1 Ethyl 2-bromo-2-(4-fluorophenyl)acetate intermediate Ethyl 2-((2-aminoethyl)amino)-2-(4-fluorophenyl)acetate start1->intermediate + Ethylenediamine, K2CO3 (N-Alkylation) start2 Ethylenediamine start2->intermediate product This compound intermediate->product Heat, Toluene (Intramolecular Cyclization)

Caption: Classical two-step synthesis of this compound.

Chapter 3: Novel One-Pot and Cascade Strategies

To overcome the limitations of classical methods, recent research has focused on developing more elegant and efficient syntheses. These modern routes often employ catalysis and multi-component strategies to construct the piperazin-2-one core with high stereoselectivity in a single operation.

Asymmetric Catalytic One-Pot Synthesis

A highly innovative approach involves a one-pot sequence combining a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[4] This strategy allows for the direct synthesis of enantioenriched 3-arylpiperazin-2-ones from simple aldehydes.

Mechanistic Rationale

The sequence begins with a Knoevenagel condensation between 4-fluorobenzaldehyde and an active methylene compound like (phenylsulfonyl)acetonitrile, catalyzed by a chiral quinine-derived urea. This same catalyst then directs the subsequent asymmetric epoxidation of the newly formed electron-deficient alkene. The final step involves the addition of a diamine, which performs a domino ring-opening of the epoxide followed by an intramolecular cyclization to yield the final piperazin-2-one product with high enantiomeric excess (ee). The chiral catalyst is paramount as it controls the stereochemistry of the epoxide, which is then transferred to the C3 stereocenter of the final product.

G cluster_workflow Asymmetric One-Pot Workflow aldehyde 4-Fluorobenzaldehyde + (Phenylsulfonyl)acetonitrile epoxide Chiral Epoxide Intermediate aldehyde->epoxide 1. Knoevenagel Reaction 2. Asymmetric Epoxidation (Chiral Urea Catalyst) product Enantioenriched This compound epoxide->product 3. Domino Ring-Opening Cyclization (+ Ethylenediamine)

Caption: Workflow for the asymmetric catalytic one-pot synthesis.

Experimental Protocol (Representative)

  • In a reaction vial, 4-fluorobenzaldehyde (1.0 eq), (phenylsulfonyl)acetonitrile (1.1 eq), and a quinine-derived urea catalyst (10 mol%) are dissolved in a suitable solvent such as toluene (0.2 M).

  • The mixture is stirred at room temperature for the Knoevenagel reaction to proceed (typically 1-2 hours).

  • Cumyl hydroperoxide (1.5 eq) is then added for the asymmetric epoxidation step, and the reaction is stirred for an additional 24-48 hours.

  • Finally, N-benzylethylenediamine (1.2 eq) is added, and the mixture is heated to 60°C for 12 hours to facilitate the domino ring-opening cyclization.

  • After cooling, the reaction mixture is concentrated and purified by flash chromatography to yield the highly enantioenriched this compound derivative.

Data Summary

Aryl GroupCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
Phenyl108595
4-Chlorophenyl109097
4-Fluorophenyl 10 ~88 (expected) >95 (expected)
2-Naphthyl107899
Table based on representative data for 3-arylpiperazin-2-ones.[4]
Cascade Double Nucleophilic Substitution

Another powerful strategy involves a metal-promoted cascade transformation that assembles the piperazin-2-one ring by forming three new bonds in a single pot.[6][7] This methodology utilizes a chloro allenylamide, a primary amine, and an aryl iodide, offering significant flexibility and molecular diversity.

Mechanistic Rationale

This process is typically catalyzed by a palladium complex. The catalytic cycle begins with the oxidative addition of the aryl iodide (e.g., 4-fluoroiodobenzene) to the Pd(0) catalyst. The resulting arylpalladium intermediate then undergoes an insertion reaction with the allene moiety of the chloro allenylamide. This is followed by a nucleophilic attack from the primary amine, which displaces the chloride. The final ring-closing step is an intramolecular nucleophilic attack of the newly introduced secondary amine onto the activated alkene, which, after reductive elimination, regenerates the Pd(0) catalyst and releases the piperazin-2-one product. The elegance of this method lies in its convergence, bringing together three components to rapidly build molecular complexity.

Experimental Protocol (Representative)

  • To a sealable reaction tube is added Pd(dba)₂ (5 mol%), a phosphine ligand such as PPh₃ (10 mol%), and a silver salt co-catalyst like AgNO₃ (0.5 eq).

  • The tube is evacuated and backfilled with argon.

  • A chloro allenylamide (1.2 eq), 4-fluoroiodobenzene (1.0 eq), and a primary amine (e.g., benzylamine, 1.5 eq) are added, followed by a solvent like dioxane (0.1 M).

  • The tube is sealed, and the reaction mixture is heated to 85-90°C for 16 hours.

  • After cooling, the mixture is filtered through celite, concentrated, and the residue is purified by flash chromatography to afford the desired 3-(4-fluorophenyl)-piperazin-2-one derivative.

Data Summary

Aryl IodidePrimary AmineYield (%)
IodobenzeneBenzylamine75
4-Fluoroiodobenzene Benzylamine ~70 (expected)
4-MethoxyiodobenzeneCyclohexylamine78
3-IodotoluenePropylamine65
Table based on representative data for similar cascade reactions.[6]

Chapter 4: Comparative Analysis and Future Outlook

The choice of a synthetic route is a critical decision in chemical research and process development. The table below provides a comparative overview of the methodologies discussed.

MetricClassical RouteAsymmetric One-PotCascade Reaction
Number of Steps 2-3 (isolated intermediates)1 (one-pot)1 (one-pot)
Overall Yield ModerateGood to ExcellentGood
Stereocontrol None (racemic)ExcellentNone (racemic)
Atom Economy ModerateGoodExcellent
Operational Simplicity ModerateHighHigh
Key Advantage Uses simple reagentsDirect access to enantiopure productHigh convergence and diversity
Key Disadvantage Racemic product, harsh conditionsRequires specialized chiral catalystRequires metal catalyst

Future Outlook

The development of novel synthetic routes for medicinally relevant scaffolds like this compound is a testament to the ingenuity of modern organic chemistry. The shift from linear, stepwise syntheses to convergent, catalytic, and asymmetric one-pot strategies represents a significant advancement.[4][6] Future research will likely focus on:

  • Expanding Catalyst Scope: Developing more robust and cheaper catalysts based on earth-abundant metals.

  • Flow Chemistry: Adapting these one-pot methodologies to continuous flow systems for improved safety, efficiency, and scalability.

  • Broader Substrate Scope: Further exploring the functional group tolerance of these novel reactions to create diverse libraries of piperazinone derivatives for drug discovery.

Conclusion

This guide has detailed both classical and state-of-the-art synthetic approaches to this compound. While traditional methods provide a foundational understanding, the novel asymmetric one-pot and cascade reactions offer superior efficiency, control, and elegance.[4][7] By understanding the underlying principles and practical execution of these diverse routes, researchers are better equipped to make informed decisions, accelerating the discovery and development of next-generation pharmaceuticals built upon this privileged heterocyclic core.

References

A Technical Guide to Investigating the Potential Mechanism of Action of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 3-(4-Fluorophenyl)piperazin-2-one is a synthetic heterocyclic molecule whose biological activity and mechanism of action are not yet characterized in scientific literature. However, its structure incorporates two key pharmacophores: the piperazin-2-one core and the 4-fluorophenylpiperazine moiety. Both are prevalent in a multitude of centrally active agents.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential mechanism of action of this compound. We synthesize information from structurally related molecules to generate primary hypotheses, detail a phased experimental plan to test these hypotheses, and provide validated protocols and workflows. The central thesis is that this compound is a prime candidate for a central nervous system (CNS) active agent, likely modulating monoaminergic pathways, ion channels, or sigma receptors.

Introduction and Structural Rationale

The quest for novel therapeutics for neurological and psychiatric disorders is a cornerstone of modern medicinal chemistry.[1][4] The molecule this compound presents an intriguing, unexplored scaffold. An analysis of its constituent parts provides a logical starting point for mechanistic investigation.

  • Piperazin-2-one Core: This six-membered lactam ring serves as a versatile chemical intermediate for synthesizing a range of active compounds.[5][6] Its presence suggests a stable, synthetically accessible foundation for drug design.

  • Phenylpiperazine Moiety: This is a classic "privileged scaffold" in neuropharmacology, found in numerous approved drugs.[1][3] Molecules containing this moiety frequently exhibit activity as antipsychotics, antidepressants, and anxiolytics.[1][4] Aripiprazole and Vortioxetine are prominent examples that underscore the utility of this scaffold in targeting CNS pathways.[2]

  • 4-Fluoro Substitution: The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to target proteins.

Given this structural makeup, it is highly probable that this compound interacts with one or more protein targets within the CNS. This guide outlines a deductive, multi-phase approach to identify these targets and characterize the compound's functional activity.

Primary Mechanistic Hypotheses

Based on extensive data from structural analogs, we propose three primary hypotheses for the mechanism of action of this compound. These hypotheses are not mutually exclusive.

Hypothesis 1: Modulation of Monoaminergic G-Protein Coupled Receptors (GPCRs)

The phenylpiperazine scaffold is strongly associated with affinity for serotonin (5-HT) and dopamine (D) receptors.[1] Many anxiolytics and antidepressants function through interactions with subtypes like 5-HT1A and 5-HT2A, while antipsychotic activity is often linked to dopamine D2 receptor modulation.[2][7] It is plausible that this compound acts as an agonist, antagonist, or partial agonist at one or more of these receptors.

Hypothesis 2: Interaction with Voltage-Gated Ion Channels

Certain CNS-active compounds containing phenylpiperazine derivatives have demonstrated activity as anticonvulsants.[8] This activity is often mediated by the modulation of neuronal voltage-sensitive sodium (NaV) or calcium (CaV) channels.[8] Therefore, the compound could potentially stabilize the inactive state of these channels, reducing neuronal excitability.

Hypothesis 3: Ligand for Sigma (σ) Receptors

Several (4-fluorophenyl)piperazine-containing molecules have been identified as potent ligands for sigma receptors (σ1 and σ2).[9][10] These receptors are not classic GPCRs or ion channels but are unique intracellular proteins implicated in a variety of cellular functions and the modulation of other neurotransmitter systems.[9][10] Affinity for sigma receptors could represent a primary mechanism or an indirect way of modulating dopaminergic and serotonergic activity.[10]

A Phased Experimental Approach to Mechanism Deconvolution

A systematic, phased approach is critical to efficiently and robustly elucidate the compound's mechanism of action. The following workflow is designed to move from broad, unbiased screening to specific functional validation and in-vivo characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: In Vivo Confirmation P1_Start Test Compound: This compound P1_Screen Broad Radioligand Binding Panel (e.g., Eurofins SafetyScreen44) P1_Start->P1_Screen P1_Analyze Analyze Binding Data (Ki values) P1_Screen->P1_Analyze P1_Hits Identify High-Affinity Hits (Ki < 1 µM) P1_Analyze->P1_Hits P2_Select Select Cell-Based Functional Assay (cAMP, Ca2+ Flux, etc.) P1_Hits->P2_Select Prioritized Targets P2_Dose Generate Dose-Response Curves P2_Select->P2_Dose P2_Classify Determine Potency (EC50/IC50) & Efficacy (Emax) P2_Dose->P2_Classify P2_MoA Classify Activity: Agonist, Antagonist, Partial Agonist, Modulator P2_Classify->P2_MoA P3_Model Select Relevant Rodent Behavioral Model P2_MoA->P3_Model Confirmed MoA P3_Test Dose-Range Finding & Efficacy Study P3_Model->P3_Test P3_Outcome Measure Phenotypic Outcome (e.g., Antidepressant-like, Anxiolytic-like effects) P3_Test->P3_Outcome

Figure 1: Phased workflow for mechanism of action elucidation.
Phase 1: Primary Target Identification

The initial step is an unbiased screen to identify the highest affinity molecular targets. A broad radioligand binding panel is the industry-standard method for this purpose.

Protocol 1: Broad Radioligand Receptor Binding Panel

  • Objective: To determine the binding affinity (Ki) of this compound against a wide array of CNS targets.

  • Materials:

    • This compound, high purity (>98%).

    • DMSO (cell culture grade).

    • Commercial binding panel service (e.g., Eurofins SafetyScreen or CEREP BioPrint), which includes membrane preparations from cells expressing target receptors, appropriate radioligands, and buffer systems.

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Submit the compound to the commercial service for screening at a primary concentration of 10 µM against a panel of at least 40 CNS-relevant targets, including:

      • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7.

      • Dopamine Receptors: D1, D2, D3, D4, D5.

      • Adrenergic Receptors: α1, α2, β1, β2.

      • Ion Channels: NaV (site 2), CaV (L-type).

      • Transporters: SERT, DAT, NET.

      • Sigma Receptors: σ1, σ2.

    • The service will perform competitive binding assays, measuring the displacement of a specific high-affinity radioligand by the test compound.

    • For any target showing >50% inhibition at 10 µM, request a follow-up determination of the IC50 value from a multi-point concentration curve (e.g., 8 points from 1 nM to 30 µM).

    • Convert the obtained IC50 values to Ki (inhibitory constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Data Interpretation & Self-Validation: A result is considered a "hit" if the Ki is below 1 µM. The selectivity of the compound is determined by comparing the Ki values across all tested targets. A selective compound will have a Ki for its primary target(s) that is at least 10-fold lower than for other targets.

Table 1: Hypothetical Binding Profile for this compound

TargetRadioligandKi (nM)% Inhibition @ 10 µM
5-HT1A [3H]8-OH-DPAT85 98%
5-HT2A [3H]Ketanserin1,25045%
Dopamine D2 [3H]Spiperone98052%
Sigma-1 (σ1) --INVALID-LINK---Pentazocine112 95%
SERT [3H]Citalopram>10,0005%
NaV (site 2) [3H]Batrachotoxin>10,000<5%

Data in this table is illustrative and serves as a template for presenting experimental results.

Phase 2: Functional Activity Validation

Binding does not equal function. Once high-affinity targets are identified, the next critical phase is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these targets.

G cluster_pathway Hypothetical 5-HT1A Signaling Pathway Compound Test Compound (Potential Agonist) Receptor 5-HT1A Receptor Compound->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Figure 2: Diagram of a potential 5-HT1A receptor signaling cascade.

Protocol 2: cAMP-Glo™ Assay for 5-HT1A Functional Activity

  • Objective: To quantify the effect of this compound on cyclic AMP (cAMP) production in cells expressing the human 5-HT1A receptor, a Gi-coupled receptor whose activation inhibits adenylyl cyclase and lowers cAMP levels.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

    • Forskolin (an adenylyl cyclase activator).

    • 8-OH-DPAT (a known 5-HT1A full agonist, positive control).

    • WAY-100635 (a known 5-HT1A antagonist, for antagonist mode testing).

    • cAMP-Glo™ Assay kit (Promega) or similar HTRF-based kit.

    • White, opaque 384-well microplates.

  • Procedure (Agonist Mode):

    • Seed the 5-HT1A expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound (e.g., from 1 nM to 30 µM) and the positive control 8-OH-DPAT in stimulation buffer containing a sub-maximal concentration of forskolin (e.g., 10 µM). Forskolin pre-stimulates cAMP production, allowing for a clear window to measure inhibition.

    • Aspirate the culture medium and add the compound/control dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the cAMP-Glo™ Assay manufacturer's instructions, measuring luminescence on a plate reader.

  • Procedure (Antagonist Mode):

    • Follow steps 1-2 above.

    • Pre-incubate the cells with the serial dilutions of the test compound for 15 minutes.

    • Add the agonist 8-OH-DPAT at its EC80 concentration (a concentration that gives 80% of the maximal response) to all wells except the negative control.

    • Incubate and detect cAMP levels as described above.

  • Data Analysis & Self-Validation:

    • For agonist mode, plot the luminescence signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy relative to the full agonist).

    • For antagonist mode, a rightward shift in the agonist's dose-response curve indicates competitive antagonism. The IC50 can be determined, and a Schild analysis can be performed to calculate the pA2 value.

Phase 3: In Vivo Pharmacological Characterization

If in vitro functional data suggests a clear mechanism (e.g., potent 5-HT1A agonism), the final validation step is to test for a corresponding physiological or behavioral effect in a whole animal model.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Objective: To assess the anxiolytic-like effects of this compound in mice, a classic behavioral outcome for 5-HT1A agonists.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old).

    • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

    • Vehicle (e.g., saline with 5% Tween 80).

    • Test compound formulated in vehicle.

    • Diazepam (positive control, e.g., 1-2 mg/kg).

    • Video tracking software (e.g., Any-maze, EthoVision).

  • Procedure:

    • Acclimate animals to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (e.g., at 1, 3, and 10 mg/kg), vehicle, or diazepam via intraperitoneal (IP) injection.

    • After a 30-minute pre-treatment period, place each mouse individually in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes while recording its behavior via an overhead camera.

    • Clean the maze with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis & Self-Validation:

    • The primary endpoints measured by the tracking software are:

      • Time spent in the open arms.

      • Number of entries into the open arms.

    • A significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled (a measure of locomotor activity), is indicative of an anxiolytic-like effect. The effect should be dose-dependent and comparable to the positive control.

Conclusion and Future Directions

This guide presents a hypothesis-driven, systematic framework for the comprehensive evaluation of this compound. By integrating structural analysis with a phased experimental plan—from broad binding screens to specific functional assays and in vivo behavioral models—researchers can efficiently deconvolve its potential mechanism of action. The structural alerts within the molecule strongly suggest CNS activity, and the outlined protocols provide a robust and validated pathway to confirm this and identify the specific molecular interactions responsible for its pharmacological profile. Successful execution of this plan will pave the way for understanding its therapeutic potential and guide future lead optimization efforts.

References

Spectroscopic data (NMR, IR, MS) of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)piperazin-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of the Piperazinone Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1] Its derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[2] The piperazin-2-one motif, specifically, provides a rigid backbone that can be functionalized to create compounds with high target specificity. The introduction of a 4-fluorophenyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability and modulate binding affinity through specific fluorine interactions. A thorough spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such novel chemical entities.

Molecular Structure and Predicted Spectroscopic Features

Before delving into individual techniques, a preliminary analysis of the molecule's structure is crucial for predicting its spectroscopic signature.

Structure: this compound Molecular Formula: C₁₀H₁₁FN₂O Molecular Weight: 194.21 g/mol

Key Structural Features:

  • Aromatic Ring: A para-substituted fluorophenyl group. We expect characteristic aromatic proton and carbon signals, with splitting patterns influenced by the fluorine atom.

  • Piperazinone Ring: A six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group (amide). This will show signals for methylene (CH₂) groups and two distinct N-H protons (one amide, one amine).

  • Functional Groups: Amide (secondary), Amine (secondary), Aryl-Fluoride. Each has a distinct signature in IR and influences the chemical environment in NMR and fragmentation in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]

Rationale for Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds prevents the rapid exchange of the N-H protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum. In contrast, solvents like D₂O would cause the N-H protons to exchange with deuterium, rendering them invisible.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.5Broad Singlet1HAmide N-H (at position 1)The deshielding effect of the adjacent carbonyl group places this proton significantly downfield. Broadness is due to quadrupolar coupling with nitrogen.
~ 7.3 - 7.5dd or t2HAromatic C-H (ortho to F)These protons are deshielded by the aromatic ring current and will show coupling to both the adjacent aromatic protons and the fluorine atom.
~ 7.1 - 7.2t2HAromatic C-H (meta to F)These protons will appear as a triplet due to coupling with the two adjacent ortho protons.
~ 4.5 - 4.7Singlet1HC-H (at position 3)This methine proton is adjacent to the aromatic ring and a nitrogen atom, shifting it downfield.
~ 3.0 - 3.5Multiplets4HPiperazine CH₂ (at 5 & 6)These methylene protons form a complex spin system and are expected to appear as overlapping multiplets.
~ 2.5 - 3.0Broad Singlet1HAmine N-H (at position 4)Less deshielded than the amide proton, this signal will also be broad.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Shift (δ, ppm)AssignmentRationale
~ 167 - 170C=O (Amide Carbonyl)The carbonyl carbon is highly deshielded and appears far downfield.
~ 160 - 164 (d)Aromatic C-FThe carbon directly attached to fluorine is significantly deshielded and will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (~245 Hz).[4]
~ 135 - 138 (d)Aromatic C (ipso)The carbon attached to the piperazinone ring will have its chemical shift influenced by the substituent and will likely show a small C-F coupling.
~ 128 - 130 (d)Aromatic C-H (ortho)These carbons will show a two-bond C-F coupling (²JCF) of around 8-10 Hz.[4]
~ 115 - 117 (d)Aromatic C-H (meta)These carbons are shielded by the fluorine's electron-donating resonance effect and will exhibit a three-bond C-F coupling (³JCF) of approximately 8-9 Hz.[4]
~ 55 - 60C-H (at position 3)This methine carbon is shifted downfield by the adjacent nitrogen and aromatic ring.
~ 40 - 48Piperazine CH₂The aliphatic carbons of the piperazine ring appear in the typical range for sp³ carbons adjacent to a nitrogen atom. Two distinct signals may be observed depending on the ring conformation.
Standard NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount (~1-2 µL) of TMS as an internal reference.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets (unless coupled to fluorine). A longer acquisition time and a larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectrum correctly, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL DMSO-d6 A->B C Add TMS Standard B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform D->F E->F G Phase Correction F->G H Calibration to TMS G->H I Structural Elucidation H->I

NMR analysis workflow from sample preparation to structural elucidation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Choices
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet technique is a common and reliable method.[5] The compound is finely ground with dry KBr and pressed into a thin, transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

Predicted IR Spectrum
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3350 - 3250N-H StretchAmide N-HThe absorption for a secondary amide N-H stretch is typically a single, sharp band in this region.[5]
~ 3300 - 3100N-H StretchAmine N-HThe secondary amine N-H stretch often appears as a weaker, broader band in this region.
~ 3100 - 3000C-H Stretch (sp²)Aromatic C-HCharacteristic stretching vibrations for C-H bonds on the phenyl ring.
~ 3000 - 2850C-H Stretch (sp³)Aliphatic C-HStretching vibrations for the methylene groups in the piperazinone ring.
~ 1670 - 1650 C=O Stretch (Amide I) Amide Carbonyl This will be one of the strongest and most characteristic peaks in the spectrum , indicative of the lactam (cyclic amide) carbonyl.[6]
~ 1600, ~1500C=C StretchAromatic RingTwo or three sharp bands characteristic of the phenyl ring skeletal vibrations.
~ 1560 - 1540N-H Bend (Amide II)Amide N-HAnother key amide band, resulting from the coupling of N-H bending and C-N stretching.
~ 1250 - 1200C-F StretchAryl-FluorideA strong, characteristic absorption for the C-F bond.
~ 1200 - 1100C-N StretchAmine/Amide C-NStretching vibrations for the carbon-nitrogen bonds in the molecule.
Standard FT-IR Experimental Protocol
  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups in the molecule.

IR_Workflow A Grind 1 mg Sample with 100 mg KBr B Press into Transparent Pellet A->B C Acquire Background Spectrum (Air) B->C D Acquire Sample Spectrum C->D E Correlate Peaks to Functional Groups D->E

FT-IR analysis workflow using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for a molecule of this type. It is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal initial fragmentation, making it easy to determine the molecular weight.[7] It is well-suited for polar, nitrogen-containing compounds.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The high-resolution ESI-MS spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺.

    • Calculated Exact Mass for [C₁₀H₁₁FN₂O + H]⁺: 195.0934 m/z.

  • Major Fragmentation Pathways: In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural information. Key fragmentations would include:

    • Loss of CO: Cleavage of the amide bond can lead to the loss of carbon monoxide (28 Da), a common fragmentation for lactams.

    • Piperazinone Ring Cleavage: The ring can fragment in several ways, often breaking at the C-C and C-N bonds adjacent to the carbonyl group.

    • Loss of the Fluorophenyl Group: Cleavage of the bond between the aromatic ring and the piperazinone ring (at C3) would lead to ions corresponding to the fluorophenyl moiety and the remaining piperazinone fragment.

Standard MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (ESI+): Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage (~3-4 kV), cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

  • Full Scan MS: Acquire a full scan spectrum (e.g., over a range of 50-500 m/z) to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 195.1) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion and propose structures for the major fragment ions to confirm the molecule's connectivity.

MS_Fragmentation Parent [M+H]+ m/z = 195.1 Frag1 Loss of CO m/z = 167.1 Parent->Frag1 - CO Frag2 Fluorophenyl Cation m/z = 95.0 Parent->Frag2 - C4H6N2O Frag3 Piperazinone Fragment m/z = 100.1 Parent->Frag3 - C6H4F

Predicted major fragmentation pathways for this compound.

Integrated Spectroscopic Analysis

While each technique provides valuable data, the true power of spectroscopic analysis lies in their combined interpretation.

  • MS confirms the molecular formula (C₁₀H₁₁FN₂O) via the accurate mass of the molecular ion [M+H]⁺ at m/z 195.0934.

  • IR confirms the presence of key functional groups: an amide C=O (~1660 cm⁻¹), N-H bonds (~3300 cm⁻¹), an aromatic ring (~1600, 1500 cm⁻¹), and a C-F bond (~1230 cm⁻¹).

  • NMR provides the final, unambiguous structural proof. ¹H NMR confirms the number and connectivity of protons, showing the para-substituted aromatic pattern and the distinct protons of the piperazinone ring. ¹³C NMR, including the characteristic C-F couplings, confirms the carbon skeleton and the position of the fluorophenyl substituent.

Together, these three techniques provide a self-validating system, where the data from each method corroborates the others, leading to an unequivocal confirmation of the structure of this compound.

References

An In-depth Technical Guide to Fluorophenylpiperazine Compounds: From Synthesis to Pharmacological Nuance and Regulatory Status

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The fluorophenylpiperazine (FPP) class of compounds represents a significant area of study within medicinal chemistry and pharmacology. Initially explored for their potential as central nervous system agents, their journey has evolved dramatically, leading to their emergence as novel psychoactive substances (NPS). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, analytical characterization, pharmacological mechanisms, and the legislative history of these compounds. We delve into the critical distinctions between the ortho- (2-FPP), meta- (3-FPP), and para- (4-FPP) isomers, highlighting how the subtle shift of a single fluorine atom profoundly alters their biological activity and analytical profile.

Chapter 1: Genesis and Synthetic Pathways

The story of fluorophenylpiperazines is rooted in the broader history of phenylpiperazine derivatives, which have been a cornerstone of central nervous system drug discovery for decades. While the exact genesis of FPPs is not pinpointed to a single discovery, their development can be traced through research into serotonergic agents. For instance, 4-FPP (pFPP) was identified as a metabolite of the hypnotic drug niaprazine in 1982 before it was later rediscovered as a recreational substance.[1]

Core Synthetic Methodologies

The synthesis of 1-(fluorophenyl)piperazines is primarily achieved through well-established nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination reactions.[2] These methods are favored for their reliability and adaptability to different isomers.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)piperazine via SNAr

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Hydrochloric acid (HCl) in isopropanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1 equivalent) in DMSO.

  • Addition of Reagents: Add anhydrous piperazine (4-5 equivalents) and potassium carbonate (2 equivalents) to the solution. The large excess of piperazine serves as both a nucleophile and a base, driving the reaction to completion.

  • Reaction Conditions: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting nitro-intermediate can be purified by column chromatography.

  • Reduction & Final Product: The nitro group is then reduced to an amine (e.g., using catalytic hydrogenation) and subsequently removed (e.g., via diazotization followed by reduction), though more direct routes from fluorobenzene precursors are often used in modern synthesis. For direct synthesis from 1-bromo-4-fluorobenzene, a Buchwald-Hartwig approach would be employed.

  • Salt Formation: For easier handling and stability, dissolve the final freebase in a minimal amount of isopropanol and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

SynthesisWorkflow

Chapter 2: Physicochemical Properties and Analytical Characterization

The primary challenge in the forensic and research analysis of FPPs is the effective differentiation of its isomers (2-FPP, 3-FPP, and 4-FPP). While these compounds have identical molecular weights and formulas, their structural differences lead to subtle but crucial variations in their analytical data.

Property2-FPP3-FPP4-FPP
Molecular Formula C₁₀H₁₃FN₂C₁₀H₁₃FN₂C₁₀H₁₃FN₂
Molar Mass 180.23 g/mol 180.23 g/mol 180.23 g/mol [3]
CAS Number 1011-15-0[4]40065-21-62252-63-3[1]
Appearance Varies (often solid)Varies (often solid)Solid
Boiling Point Not specifiedNot specified118-123 °C @ 0.1 mmHg
Melting Point Not specifiedNot specified30-33 °C
Spectroscopic and Chromatographic Analysis

Standard forensic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often insufficient on their own for unambiguous isomer identification. The electron ionization mass spectra of the FPP isomers are nearly identical, showing similar fragmentation patterns dominated by ions arising from the piperazine ring.[5][6] This makes chromatographic separation the key to differentiation.

Experimental Protocol: GC-MS Analysis for FPP Isomer Differentiation

Objective: To separate and identify 2-FPP, 3-FPP, and 4-FPP in a mixed sample.

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., Rxi®-17Sil MS or similar mid-polarity phase).[6]

  • Mass spectrometer detector.

Procedure:

  • Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • GC Parameters:

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis: The elution order of the isomers is dependent on the stationary phase of the column.[6] While the mass spectra will be very similar, the unique retention time for each isomer allows for its identification when compared to a certified reference standard. For absolute confirmation, techniques like Gas Chromatography-Infrared Spectroscopy (GC-IRD) can provide unique absorption bands for each specific isomer.[5][6]

AnalyticalWorkflow

Chapter 3: Pharmacology and Structure-Activity Relationships (SAR)

The biological effects of FPPs are primarily mediated through their interactions with the serotonergic system, although dopaminergic and noradrenergic pathways are also involved. The position of the fluorine atom on the phenyl ring dictates the compound's affinity and efficacy at various serotonin (5-HT) receptors, leading to distinct pharmacological profiles.

Mechanism of Action
  • 4-FPP (pFPP): This isomer acts mainly as a 5-HT₁A receptor agonist.[1] This action is responsible for its reported mild psychedelic and euphoriant effects. It also shows some affinity for 5-HT₂A and 5-HT₂C receptors and has been found to inhibit the reuptake of serotonin and norepinephrine.[1]

  • 3-FPP (mFPP): Similar to its chlorinated analogue mCPP, 3-FPP is expected to act as a non-selective serotonin receptor agonist and may also affect serotonin transport.[7][8]

  • 2-FPP (oFPP): Less is known about the specific pharmacology of 2-FPP, but it is presumed to interact with the serotonergic system in a manner analogous to the other isomers.

The interaction with multiple 5-HT receptor subtypes, combined with effects on neurotransmitter reuptake, results in a complex pharmacological profile that can include stimulant, euphoric, and anxiogenic effects.[1][9]

SynapticMechanism

In-Vivo Effects and Toxicological Profile

Subjective effects of 4-FPP are reported at doses between 20 and 150 mg.[1] However, higher doses are associated with significant side effects, including migraine headaches, muscle aches, anxiety, and nausea.[1] Metabolic studies indicate that FPPs can inhibit various Cytochrome P450 enzymes, which may contribute to their side-effect profile and potential for drug-drug interactions.[1] The full toxicological properties of all isomers have not been thoroughly evaluated.[10]

Chapter 4: Emergence in Non-Clinical Settings and Legislative Response

The rise of FPPs, particularly 4-FPP, as recreational drugs began in the early 2000s. They were often marketed in "party pills" as legal alternatives to controlled substances like MDMA, especially in countries like New Zealand.[1][11] This emergence is part of a broader trend of novel psychoactive substances (NPS) designed to circumvent existing drug laws.[11][12]

Global Legislative and Regulatory Status

The legal status of fluorophenylpiperazines varies significantly by country and often by isomer. The constant emergence of new designer drugs presents a major challenge for regulatory bodies worldwide.[12][13]

JurisdictionLegal Status Summary
United States While not specifically scheduled at the federal level, they can be considered analogues of controlled substances (like BZP) under the Federal Analogue Act.
European Union Many member states have implemented national controls on piperazine derivatives. For example, Germany lists 1-(4-Fluorophenyl)piperazine as a controlled substance. The EMCDDA monitors FPPs as part of the EU Early Warning System on new psychoactive substances.[13]
New Zealand Following their popularity in "party pills," 4-FPP and other piperazines were classified as Class C controlled drugs under the Misuse of Drugs Act, making them illegal as of April 1, 2008.[1]
Germany This product is subject to the German Narcotics Act (Betäubungsmittelgesetz, BtMG).

This patchwork of legislation reflects the ongoing struggle for governments to respond to the rapidly evolving landscape of synthetic drugs.

Conclusion and Future Directions

The fluorophenylpiperazine family of compounds exemplifies the dual nature of psychoactive substance research. Born from legitimate therapeutic exploration, their unique pharmacological properties were co-opted for recreational use, prompting a complex regulatory response. For researchers, the key takeaway is the profound impact of isomeric substitution on biological activity—a fundamental principle of medicinal chemistry. Future research should focus on completing the pharmacological and toxicological profiles of the less-studied isomers and exploring any remaining therapeutic potential, particularly in designing highly selective ligands for serotonin receptor subtypes. The analytical chemistry community must continue to develop robust, accessible methods for the rapid and unambiguous differentiation of these isomers to support both forensic and clinical toxicology.

References

A Multi-Tiered Strategy for the Preliminary In-Vitro Pharmacological Profiling of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Preamble: The Scientific Imperative for a Structured In-Vitro Cascade

The journey of a novel chemical entity from laboratory bench to clinical candidate is fraught with attrition. A significant cause of failure is the late-stage discovery of suboptimal pharmacokinetic or toxicological properties.[1][2] Therefore, the preliminary in-vitro screening of a compound such as 3-(4-Fluorophenyl)piperazin-2-one is not merely a data-gathering exercise; it is the foundational pillar upon which all subsequent, more resource-intensive investigations are built. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered screening cascade designed by a Senior Application Scientist to efficiently characterize the biological potential of this specific molecule.

The core of this molecule features a piperazine scaffold, a privileged structure in medicinal chemistry renowned for its presence in a vast array of FDA-approved drugs targeting a wide spectrum of biological pathways, including those in the central nervous system (CNS) and in oncology.[3][4][5] This structural alert immediately informs our hypothesis-driven approach. Our strategy is to "fail fast, fail cheap" by progressively increasing the complexity and specificity of the assays, ensuring that only compounds with the most promising profiles advance. Every protocol herein is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.

The Screening Cascade: A Strategic Overview

Our approach is stratified into three tiers. Tier 1 establishes a foundational profile of cytotoxicity. Tier 2 interrogates specific, hypothesis-driven biological targets based on the compound's chemical class. Tier 3 provides an early glimpse into the compound's drug-like properties (ADME-Tox). This progressive funneling strategy ensures that resources are allocated efficiently, and decisions are data-driven.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Early ADME-Tox Profiling cluster_3 Decision Gate T1 General Cytotoxicity Screening (MTT & LDH Assays) Broad Panel of Cell Lines T2_CNS CNS Target Engagement (Receptor Binding & Functional Assays) T1->T2_CNS Concentration range defined (Sub-toxic levels) T2_Onco Anticancer Potential (Cell Cycle Analysis) T1->T2_Onco Concentration range defined (Sub-toxic levels) T2_Micro Antimicrobial Activity (MIC Determination) T1->T2_Micro Concentration range defined (Sub-toxic levels) T3 Preliminary ADME-Tox (Metabolic Stability, CYP Inhibition) T2_CNS->T3 Pharmacological activity identified T2_Onco->T3 Pharmacological activity identified T2_Micro->T3 Pharmacological activity identified Decision Go / No-Go To In-Vivo Studies T3->Decision

Caption: A tiered workflow for efficient in-vitro screening.

Tier 1: Foundational Cytotoxicity Profiling

Directive: The primary objective of this tier is not to identify anticancer activity, but to determine the concentration-dependent effect of this compound on cell viability. This is a critical first step that establishes the therapeutic window and dictates the concentration range for all subsequent pharmacological assays. Performing downstream assays at overtly toxic concentrations is a common pitfall that leads to misleading, artifactual data.

We will employ two mechanistically distinct, high-throughput assays to provide a robust assessment of cytotoxicity.[6]

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. It is a reliable indicator of overall cell health and proliferation.[7]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][10][11] Measuring extracellular LDH activity provides a direct quantification of cell death.[12]

G cluster_cell Cell cluster_medium Culture Medium Intact_Cell Intact Cell Membrane (Viable Cell) LDH_in LDH (cytosolic) Damaged_Cell Damaged Cell Membrane (Cytotoxicity) LDH_out Released LDH Damaged_Cell->LDH_out Release Product Red Formazan LDH_out->Product Catalyzes reduction Substrate Tetrazolium Salt (INT) Substrate->Product Measurement Measurement Product->Measurement Measure Absorbance (~490nm)

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Experimental Design: The compound should be screened against a diverse panel of human cell lines. A logical starting point is the NCI-60 panel or a representative subset including various cancer types (e.g., breast, lung, colon, CNS) and at least one non-cancerous cell line (e.g., HEK293, MRC-5) to assess preliminary selectivity.

Data Presentation: Results are quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell viability by 50%.

Table 1: Hypothetical In-Vitro Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h Exposure
MCF-7Breast Cancer> 100
A549Lung Cancer> 100
HCT116Colon Cancer> 100
U87 MGGlioblastoma (CNS)85.2
SH-SY5YNeuroblastoma (CNS)92.5
HEK293Normal Kidney> 100

This hypothetical data suggests low general cytotoxicity, with slight activity against CNS-derived cancer lines, warranting further investigation in Tier 2.

Tier 2: Hypothesis-Driven Pharmacological Screening

Directive: Based on the foundational data from Tier 1, we now proceed with pharmacological assays at sub-toxic concentrations (typically ≤ 1/10th of the lowest IC₅₀ value). The choice of assays is guided by the piperazine scaffold, which has a well-documented history of interacting with CNS targets, as well as demonstrating anticancer and antimicrobial properties.[13][4][5]

A) Central Nervous System (CNS) Target Engagement

Causality: The piperazine moiety is a cornerstone of many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[5] These effects are often mediated through interactions with G-protein coupled receptors (GPCRs) and ion channels.[3] Therefore, a primary hypothesis is that this compound may possess neuromodulatory activity.

Recommended Assays:

  • Receptor Binding Assays: These assays determine the ability of a compound to displace a known radiolabeled or fluorescently-labeled ligand from a specific receptor target.[14][15] This provides a direct measure of binding affinity (expressed as Kᵢ). A commercially available panel, such as the Eurofins Discovery SafetyScreen44™, is a cost-effective method to screen for off-target liabilities and identify primary targets. Key receptors to investigate include serotonergic (5-HT), dopaminergic (D), adrenergic (α), and sigma (σ) receptors, which are common targets for piperazine-containing compounds.[16]

  • Functional GPCR Assays: Binding does not equate to function. A compound can be an agonist, antagonist, or inverse agonist. Functional assays measure the downstream consequences of receptor binding.[17] For Gq-coupled receptors (e.g., 5-HT₂ₐ, M₁), a calcium flux assay is the industry standard.[18][19] Activation of these receptors leads to a measurable increase in intracellular calcium, which can be detected using fluorescent dyes like Fluo-4.

G Ligand Agonist Ligand (e.g., Serotonin) Receptor Gq-Coupled Receptor (e.g., 5-HT2A) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_out Ca²⁺ Release ER->Ca_out Releases Stored Ca²⁺ Fluorescence Fluorescence Increase (Measured Signal) Ca_out->Fluorescence Detected by Fluo-4

Caption: Simplified signaling cascade for a Gq-coupled GPCR functional assay.

Data Presentation: Binding affinity is presented as the inhibition constant (Kᵢ), and functional activity is presented as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Table 2: Hypothetical CNS Receptor Profiling Data

TargetAssay TypeResult (Kᵢ or IC₅₀ in µM)
Dopamine D₂Binding> 10
Serotonin 5-HT₁ₐBinding5.2
Serotonin 5-HT₂ₐBinding0.85
Serotonin 5-HT₂ₐFunctional (Antagonist)1.1
Sigma₁Binding0.25

This hypothetical data suggests the compound is a moderately potent Sigma₁ and 5-HT₂ₐ ligand, acting as an antagonist at the 5-HT₂ₐ receptor, a profile of interest for neuropsychiatric drug development.

B) Anticancer Potential

Causality: If Tier 1 screening reveals selective cytotoxicity towards cancer cell lines (as hinted in our hypothetical data), a follow-up investigation is warranted. Many drugs exert their anticancer effects by disrupting the cell cycle.

Recommended Assay:

  • Cell Cycle Analysis by Flow Cytometry: This technique quantifies the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).[20] Cells are treated with the compound, fixed, and stained with a DNA-intercalating fluorescent dye like propidium iodide. The fluorescence intensity, which is proportional to DNA content, is measured by a flow cytometer. An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.

C) Antimicrobial Activity

Causality: The piperazine scaffold is present in several antimicrobial agents.[13] A broad-spectrum screen is a logical exploratory step.

Recommended Assay:

  • Minimum Inhibitory Concentration (MIC) Assay: This is the gold standard for determining the antimicrobial potency of a compound.[21] The assay measures the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation. The screening should be performed against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

Tier 3: Preliminary ADME-Tox Profiling

Directive: Promising pharmacological activity is meaningless if a compound cannot reach its target in the body or is rapidly metabolized into inactive or toxic byproducts. Early in-vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is essential to identify potential liabilities before committing to costly in-vivo studies.[2][22][23]

Recommended Assays:

  • Metabolic Stability Assay: This assay assesses the susceptibility of the compound to metabolism by drug-metabolizing enzymes. The compound is incubated with liver microsomes (which contain high concentrations of Phase I enzymes like Cytochrome P450s) and the disappearance of the parent compound is measured over time by LC-MS/MS. The result is typically expressed as in-vitro half-life (t₁/₂) or intrinsic clearance.

  • Cytochrome P450 (CYP) Inhibition Assay: This assay determines if the compound inhibits the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2). Inhibition of these enzymes can lead to dangerous drug-drug interactions.[24] The assay uses specific fluorescent probe substrates for each CYP isoform, and a decrease in fluorescence in the presence of the test compound indicates inhibition.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Culture: Maintain human cancer cell lines (e.g., A549) and a non-cancerous line (e.g., HEK293) in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[20]

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare a 2X serial dilution of this compound in culture medium, starting from 200 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value using non-linear regression.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Culture & Seeding: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare three sets of control wells for each cell line:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Medium Background: Wells with medium but no cells.

  • Treatment: Add test compound as described in the MTT protocol (Step 3).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase, typically available as a commercial kit) to each well of the new plate.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.[11]

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)]

Protocol 3: Gq-Coupled GPCR Calcium Flux Assay (Antagonist Mode)
  • Cell Culture: Use a recombinant cell line stably expressing the target GPCR (e.g., HEK293-5HT₂ₐ).

  • Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Remove the culture medium and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Prepare a plate with this compound at various concentrations (e.g., 5X final concentration). Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the test compound to the cells and incubate for 15-30 minutes.

  • Agonist Stimulation & Reading: Prepare a plate with a known agonist for the receptor (e.g., Serotonin) at its EC₈₀ concentration. The instrument will add the agonist to the wells while simultaneously reading the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) kinetically over time (e.g., every second for 2-3 minutes).

  • Analysis: The antagonist activity of the test compound is determined by its ability to inhibit the fluorescence signal induced by the agonist. Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

References

Foreword: The Piperazin-2-one Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Bioactivity of Piperazin-2-ones

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The piperazin-2-one nucleus is one such "privileged structure."[1][2] Its inherent conformational rigidity, combined with the strategic placement of nitrogen atoms and a carbonyl group, makes it an exceptional peptidomimetic. This allows molecules built around this core to mimic peptide-receptor interactions, unlocking a vast array of biological targets. Furthermore, the two nitrogen atoms provide handles for synthetic modification, enabling the creation of diverse chemical libraries with fine-tuned physicochemical and pharmacokinetic properties.[3] This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and key structure-activity relationships (SAR) of piperazin-2-one derivatives, offering researchers and drug development professionals a foundational resource for leveraging this potent scaffold.

Synthetic Strategies: Building the Core Scaffold

The utility of the piperazin-2-one core is predicated on the ability to synthesize it efficiently and with high stereochemical control. Modern organic synthesis offers several powerful methodologies.

Cascade Reactions for Diversity-Oriented Synthesis

A highly efficient approach involves a one-pot, metal-promoted cascade transformation that forms three new bonds. This method utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazin-2-one ring.[1][4] The power of this methodology lies in its ability to introduce two points of diversity in a single step, making it ideal for combinatorial chemistry and the rapid generation of compound libraries.[4]

Workflow for Cascade Synthesis of Piperazin-2-ones

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions chloro_allenylamide Chloro Allenylamide one_pot One-Pot Cascade Reaction chloro_allenylamide->one_pot primary_amine Primary Amine (R-NH2) primary_amine->one_pot aryl_iodide Aryl Iodide (Ar-I) aryl_iodide->one_pot catalyst Pd(PPh3)4 catalyst->one_pot Catalyzes promoter AgNO3 promoter->one_pot Promotes base Cs2CO3 base->one_pot solvent CH3CN, 85-90 °C solvent->one_pot product Substituted Piperazin-2-one one_pot->product Yields

Caption: Workflow for diversity-oriented synthesis via a cascade reaction.

Asymmetric Synthesis of Chiral Piperazin-2-ones

For applications where specific stereochemistry is crucial for biological activity, asymmetric synthesis is paramount. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[5] Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields a variety of highly enantioenriched products.[2]

The Spectrum of Bioactivity: From Cancer to CNS

The true value of the piperazin-2-one scaffold is its remarkable versatility, demonstrating potent activity against a wide range of diseases.

Anticancer Activity

Piperazin-2-one derivatives have emerged as a significant class of cytotoxic and antiproliferative agents.[6][7] Their mechanisms often involve inducing apoptosis, disrupting the cell cycle, and inhibiting key enzymes involved in cancer progression.[8][9]

  • Mechanism of Action: Many nitrogen-containing heterocycles, including piperazin-2-ones, can act as scaffolds for compounds that induce apoptosis in cancer cells.[9] Some quinoxaline derivatives, which share structural similarities, have been found to cause cell cycle arrest at the G2/M phase boundary.[8] The incorporation of a phosphorus functionality into the heterocyclic ring has been shown to greatly improve antiproliferative activity, potentially by inducing apoptosis via pathways involving caspase 3/7 activation.[9]

  • Key Compounds & Efficacy: A study on piperazin-2-one-based aminophosphonates identified two compounds that significantly reduced cell viability in HUH7 and AKH12 liver cancer cell lines at a concentration of 50 µM.[8][9] However, a challenge remains in achieving selectivity, as similar toxicity was observed in non-malignant HUVEC cells.[8] Vindoline-piperazine conjugates have also shown outstanding cytotoxic activity, with GI₅₀ values below 2 μM across numerous cell lines, particularly against breast and non-small cell lung cancer.[10]

Compound ClassCancer Cell Line(s)Activity MetricResultReference
TADDOL-derived AminophosphonateHUH7, AKH12Cell Viability< 50% at 50 µM[8][9]
Trifluoromethyl-substituted ImineHUH7, AKH12Cell Viability< 50% at 50 µM[8][9]
Vindoline-[4-(trifluoromethyl)benzyl]piperazine ConjugateMDA-MB-468 (Breast)GI₅₀1.00 µM[10]
Vindoline-1-bis(4-fluorophenyl)methyl piperazine ConjugateHOP-92 (Lung)GI₅₀1.35 µM[10]
Antimicrobial Activity

With the rise of antimicrobial resistance (AMR), there is an urgent need for novel classes of antibacterial and antifungal agents.[11][12] Piperazine derivatives have shown considerable promise in this area.[11][13]

  • Mechanism of Action: The precise mechanisms are varied, but the piperazine nucleus serves as a versatile pharmacophore that can be functionalized to target bacterial cell wall synthesis, protein synthesis, or DNA replication. The presence of two nitrogen atoms can also influence membrane permeability and interaction with bacterial efflux pumps.[13]

  • Structure-Activity Relationship (SAR): Studies have shown that N-alkyl and N-aryl substitutions on the piperazine ring significantly impact antimicrobial potency.[11] For instance, certain sparfloxacin and gatifloxacin derivatives containing a piperazine moiety were found to be highly active against Gram-positive bacterial strains with MIC values as low as 1-5 µg/ml.[11] Chalcones incorporating a piperazine moiety have also demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[11]

Antiviral Activity

The piperazine scaffold is a key component in many approved and experimental antiviral drugs.[14] Its ability to interact with viral enzymes and structural proteins makes it a valuable starting point for antiviral drug design.

  • Mechanism of Action: A notable example is the inhibition of the Chikungunya virus (CHIKV), an alphavirus. Piperazine has been shown to bind directly to a conserved hydrophobic pocket of the viral capsid protein.[15] This binding event likely interferes with capsid assembly or disassembly, halting viral replication. This mechanism provides a clear, structure-based rationale for designing more potent piperazine-based anti-alphaviral drugs.[15] Derivatives have also been developed as potent inhibitors of HIV, Hepatitis C (HCV), and coronaviruses.[14][16]

Piperazine Targeting the Viral Capsid

G cluster_virus Chikungunya Virus (CHIKV) Capsid Capsid Protein (CP) Pocket Conserved Hydrophobic Pocket Inhibition Inhibition of Viral Replication Pocket->Inhibition Leads to Piperazine Piperazin-2-one Derivative Piperazine->Pocket Binds to

Caption: Mechanism of piperazine derivatives inhibiting viral replication.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-established as modulators of the central nervous system, with applications as antipsychotic, antidepressant, and anxiolytic agents.[17][18]

  • Mechanism of Action: Their activity is primarily due to interactions with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors.[19][20] The specific substitutions on the piperazine ring dictate the receptor binding profile and the resulting pharmacological effect. For example, aryl-piperazine derivatives are known anxiolytics that modulate monoaminergic neurotransmission.[19]

  • Structure-Activity Relationship (SAR): The configuration of substituents is critical. In a study of dermorphin analogues, the stereochemistry of a phenylalanine moiety and the reduction of the piperazin-2-one ring to a piperazine ring were found to be crucial for enhancing or reducing opiate activities in vitro.[21] This highlights the sensitivity of CNS targets to the precise 3D structure of the ligand.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, standardized and well-controlled experimental protocols are essential.

Synthesis Protocol: Cascade Synthesis of a Piperazin-2-one Derivative[1]

This protocol is adapted from the metal-promoted cascade methodology.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the chloro allenylamide (0.1 mmol, 1.0 equiv), aryl iodide (0.12 mmol, 1.2 equiv), primary amine (0.3 mmol, 3.0 equiv), Cs₂CO₃ (0.3 mmol, 3.0 equiv), AgNO₃ (0.05 mmol, 0.5 equiv), and Pd(PPh₃)₄ (0.01 mmol, 0.1 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (CH₃CN, 5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 85-90 °C. Stir the reaction mixture for 16 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired piperazin-2-one.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Bioactivity Protocol: In Vitro Anticancer Cytotoxicity (LDH Assay)[9]

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding: Seed cancer cells (e.g., HUH7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test piperazin-2-one compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Negative Control (Low Control): Add medium with vehicle (e.g., 0.1% DMSO) only.

    • Positive Control (High Control): Add medium containing a lysis buffer (provided in commercial LDH kits) 45 minutes before the endpoint.

    • Untreated Control: Add fresh medium only.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37 °C and 5% CO₂.

  • LDH Measurement: 45 minutes before the end of incubation, add lysis buffer to the positive control wells. Following incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (catalyst and dye solution from a commercial kit) to each well.

  • Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100

Conclusion and Future Perspectives

The piperazin-2-one scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and inherent peptidomimetic character have enabled the development of compounds with a remarkable breadth of biological activities, spanning oncology, infectious diseases, and neurology. Future efforts will likely focus on enhancing the target selectivity of these compounds, particularly in the anticancer domain, to minimize off-target toxicity.[8] The continued exploration of novel synthetic methodologies will further expand the accessible chemical space, paving the way for the next generation of piperazin-2-one-based therapeutics.

References

An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the safety and toxicological profile of 3-(4-Fluorophenyl)piperazin-2-one, a member of the broader piperazine class of compounds. While specific toxicological data for this molecule are not extensively available in public literature, this document synthesizes established principles of toxicology and regulatory science to outline a robust, multi-tiered assessment strategy. We will detail the necessary in silico, in vitro, and in vivo methodologies, explaining the scientific rationale behind each experimental choice. This guide is intended for researchers, toxicologists, and drug development professionals to establish a thorough understanding of the potential risks associated with this and similar chemical entities, ensuring a data-driven approach to drug safety assessment in compliance with global regulatory standards.

Introduction: The Piperazine Scaffold and the Need for a Defined Safety Profile

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] Its derivatives are known to exhibit diverse pharmacological activities, often targeting the central nervous system by modulating dopaminergic, noradrenergic, and serotoninergic pathways.[2][3] However, this biological activity is intrinsically linked to potential toxicity, with reported adverse effects for some piperazine derivatives including agitation, anxiety, cardiac symptoms, and seizures.[2][3][4][5]

This compound is a specific derivative whose safety profile has not been publicly characterized. As with any novel chemical entity (NCE), a rigorous toxicological evaluation is paramount before it can be considered for further development. This guide provides the scientific and methodological framework for conducting such an evaluation, adhering to the principles of Good Laboratory Practice (GLP) and international regulatory guidelines.[6][7][8]

Pre-Assessment: Physicochemical Characterization and In Silico Toxicology

Before embarking on extensive biological testing, a foundational understanding of the molecule's properties is critical. This initial phase informs subsequent assay design and helps predict potential liabilities.

2.1. Physicochemical Properties Key parameters to be determined include:

  • Aqueous Solubility: Affects formulation and bioavailability.

  • pKa: Determines the ionization state at physiological pH, influencing absorption and distribution.

  • LogP/LogD: Indicates lipophilicity, which correlates with membrane permeability and potential for non-specific binding.

  • Chemical Stability: Assesses degradation under various conditions (pH, light, temperature).

2.2. In Silico (Computational) Assessment Computational models provide a rapid, cost-effective initial screen for potential red flags. These models use quantitative structure-activity relationships (QSAR) to predict toxicological endpoints based on the molecule's structure.

Key Predictive Models:

  • Genotoxicity: Prediction of mutagenicity (e.g., Ames test) and clastogenicity.

  • Carcinogenicity: Assessment based on structural alerts.

  • hERG Channel Inhibition: Predicts the risk of cardiac QT prolongation.

  • Hepatotoxicity (DILI): Screens for structural motifs associated with drug-induced liver injury.

While not a replacement for empirical testing, these predictions guide the focus of subsequent in vitro and in vivo studies.

Pharmacokinetics and Metabolism (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to toxicology, as the dose-toxicity relationship is critically dependent on these factors.[9] Piperazine derivatives are typically metabolized by cytochrome P450 (CYP450) enzymes in the liver, followed by potential conjugation reactions.[2][3]

3.1. In Vitro ADME Assays A standard panel of in vitro ADME assays should be conducted:

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the intrinsic clearance rate. This identifies the primary metabolic pathways and potential for drug-drug interactions.

  • CYP450 Inhibition: Assesses the potential for the compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), which is a common cause of adverse drug interactions.

  • Plasma Protein Binding: Determines the fraction of the drug bound to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Cell Permeability: Utilizes Caco-2 cell monolayers to predict intestinal absorption and assess whether the compound is a substrate for efflux transporters like P-glycoprotein (MDR1).

In Vitro Toxicology: A Mechanistic Evaluation of Cellular Toxicity

In vitro assays are essential for determining a compound's intrinsic cytotoxicity and for elucidating mechanisms of cell death, providing a bridge between computational predictions and in vivo studies.[10] A tiered approach, starting with broad cytotoxicity screening, is recommended.[11]

4.1. General Cytotoxicity Assessment The initial screen involves exposing various cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) to a range of concentrations to determine the IC50 (half-maximal inhibitory concentration).

Mandatory Visualization: Experimental Workflow for In Vitro Cytotoxicity

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_compound Prepare Stock & Serial Dilutions of this compound seed_plates Seed Cells into 96-well Plates prep_compound->seed_plates prep_cells Select & Culture Relevant Cell Lines (e.g., HepG2, Cardiomyocytes) prep_cells->seed_plates treatment Treat Cells with Compound Dilutions (24-72h Incubation) seed_plates->treatment assay Perform Cytotoxicity Assays (MTT, LDH, Neutral Red) treatment->assay readout Measure Assay-Specific Signal (e.g., Absorbance, Fluorescence) assay->readout analysis Calculate % Viability vs. Control Determine IC50 Values readout->analysis

Caption: General experimental workflow for cytotoxicity evaluation.[11]

4.2. Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of viability.[12]

  • Cell Seeding: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[12][13]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include three control groups: untreated (spontaneous LDH release), vehicle, and a lysis control (maximum LDH release).

  • Sample Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (substrate and cofactor).

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Readout: Measure the absorbance at 490 nm.

  • Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to the spontaneous and maximum release controls.

Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., near the IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V (stains apoptotic cells) and Propidium Iodide (stains necrotic cells).[11][12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The results will quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Genotoxicity Assessment

Genotoxicity testing is a mandatory component of safety assessment, designed to detect compounds that can cause genetic damage through various mechanisms. A standard battery of tests is required by regulatory agencies.[14]

Mandatory Visualization: Standard Genotoxicity Testing Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if in vitro is positive) start Test Compound: This compound ames Bacterial Reverse Mutation Assay (Ames Test) - With & without S9 Activation start->ames mla Mammalian Cell Assay (e.g., Mouse Lymphoma Assay) - Detects mutation & clastogenicity micronucleus_vitro In Vitro Micronucleus Test - Detects chromosome damage micronucleus_vivo In Vivo Micronucleus Test (Rodent hematopoietic cells) micronucleus_vitro->micronucleus_vivo Positive Result comet Comet Assay (Target organ-specific DNA strand breaks)

Caption: Standard workflow for genotoxicity assessment.

Key Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): Uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. It is crucial to perform this assay both with and without metabolic activation (S9 fraction from rat liver), as metabolites can be the genotoxic species.[15]

  • In Vitro Mammalian Cell Assay: Typically a mouse lymphoma assay (for gene mutations and clastogenicity) or an in vitro micronucleus test (for chromosomal damage).

  • In Vivo Genotoxicity Assay: If in vitro tests are positive, an in vivo study such as the rodent bone marrow micronucleus test is required to assess genotoxicity in a whole animal system.

In Vivo Toxicology: The Whole-System Evaluation

In vivo studies are essential to understand the complex interactions of a compound within a living organism, identify target organs of toxicity, and determine a safe dose range.[9][16] These studies must be conducted in compliance with GLP and follow regulatory guidelines such as those from the ICH.[6][17]

6.1. Study Progression The general progression involves single-dose studies to determine acute toxicity, followed by repeated-dose studies of increasing duration.[7]

Mandatory Visualization: In Vivo Toxicology Study Progression

G start Test Compound acute Acute Toxicity Studies (Single Dose, 2 Species) - Determine MTD - Identify acute hazards start->acute repeat_28 Repeated-Dose Toxicity (28-Day) (Rodent & Non-Rodent) - Identify target organs - Establish NOAEL acute->repeat_28 safety_pharm Safety Pharmacology Core Battery - CNS, Cardiovascular, Respiratory Effects acute->safety_pharm repeat_90 Chronic Toxicity (90-Day+) (Rodent & Non-Rodent) - Assess long-term effects repeat_28->repeat_90 repro_tox Reproductive & Developmental Toxicity Studies repeat_28->repro_tox carcin Carcinogenicity Studies (Long-term, if required) repeat_90->carcin

Caption: Typical progression of in vivo toxicology studies.

6.2. Key In Vivo Studies

  • Acute Toxicity: Performed in two mammalian species (typically rat and mouse) to determine the acute toxic class and the Maximum Tolerated Dose (MTD).[7][18] This study informs dose selection for longer studies.

  • Repeated-Dose Toxicity: These studies are the cornerstone of preclinical safety assessment. They are conducted for durations related to the intended clinical use (e.g., 28 days to support Phase I/II trials).[17][18] Two species, a rodent and a non-rodent (e.g., dog or monkey), are required.

    • Endpoints: Daily clinical observations, body weight, food/water intake, ophthalmology, clinical pathology (hematology, blood chemistry, urinalysis), and comprehensive histopathological examination of all major organs.

  • Safety Pharmacology: Investigates the effects of the compound on vital organ systems. The core battery includes assessment of the central nervous system, cardiovascular system (including telemetry for blood pressure and ECG), and respiratory system.[14]

  • Reproductive and Developmental Toxicity: A series of studies to evaluate effects on fertility, embryonic and fetal development, and pre- and post-natal development.[14]

  • Carcinogenicity: Long-term (e.g., 2-year) studies in rodents, typically required for drugs intended for chronic use.[14]

Data Synthesis and Risk Assessment

The culmination of the toxicological evaluation is the integration of all data to perform a risk assessment. A key endpoint from repeated-dose toxicity studies is the No Observed Adverse Effect Level (NOAEL) , which is the highest dose at which no statistically or biologically significant adverse effects are found.[14] The NOAEL, combined with pharmacokinetic data, is used to calculate a safe starting dose for first-in-human clinical trials.

Conclusion

The safety and toxicity assessment of this compound requires a systematic and comprehensive evaluation. While direct data is sparse, a robust profile can be constructed by applying the established toxicological principles and regulatory-compliant methodologies outlined in this guide. The process begins with in silico and physicochemical profiling, progresses through a battery of in vitro assays to determine cellular toxicity and metabolic fate, and culminates in a series of in vivo studies to understand systemic effects and establish a safe exposure level. This rigorous, evidence-based approach is essential for any drug development professional seeking to advance novel piperazine derivatives from the laboratory to the clinic.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenyl)piperazin-2-one is a synthetic organic compound featuring a piperazine ring, a common motif in many pharmaceuticals due to its ability to interact with various biological targets.[1] The incorporation of a fluorophenyl group can significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical parameters in drug development. An understanding of these properties is paramount for formulation development, predicting in vivo behavior, and ensuring the safety and efficacy of any potential therapeutic agent.

This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The guide emphasizes a scientifically rigorous approach, grounding its recommendations in established principles and regulatory guidelines.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. This section outlines a systematic approach to determining the solubility of this compound in various relevant media.

Aqueous Solubility

The aqueous solubility of a compound across a physiologically relevant pH range is a key indicator of its potential in vivo dissolution. The following protocol describes the widely accepted shake-flask method for determining equilibrium solubility.

Experimental Protocol: Aqueous Solubility Determination by Shake-Flask Method

  • Preparation of Media: Prepare the following aqueous media:

    • 0.1 N Hydrochloric Acid (approximating gastric fluid pH)

    • pH 4.5 Acetate Buffer (approximating intestinal pH)

    • pH 6.8 Phosphate Buffer (approximating intestinal pH)

    • pH 7.4 Phosphate Buffer (approximating physiological pH)

    • Purified Water

  • Sample Preparation: Add an excess amount of this compound to separate vials containing each of the prepared media. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: Aqueous Solubility of this compound

Medium pH Temperature (°C) Solubility (mg/mL)
0.1 N HCl~1.225[Insert Experimental Data]
Acetate Buffer4.525[Insert Experimental Data]
Phosphate Buffer6.825[Insert Experimental Data]
Phosphate Buffer7.425[Insert Experimental Data]
Purified Water~7.025[Insert Experimental Data]
0.1 N HCl~1.237[Insert Experimental Data]
Acetate Buffer4.537[Insert Experimental Data]
Phosphate Buffer6.837[Insert Experimental Data]
Phosphate Buffer7.437[Insert Experimental Data]
Purified Water~7.037[Insert Experimental Data]
Organic and Co-solvent Solubility

Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the development of non-aqueous formulations. A similar shake-flask method can be employed to determine solubility in a range of common organic solvents.

Experimental Protocol: Organic Solvent Solubility Determination

  • Solvent Selection: Choose a range of organic solvents with varying polarities, such as:

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Dichloromethane

    • Acetonitrile

  • Procedure: Follow the same procedure as outlined for aqueous solubility determination (steps 2-5), using the selected organic solvents as the media and conducting the experiment at a controlled temperature (e.g., 25 °C).

Data Presentation: Organic Solvent Solubility of this compound at 25 °C

Solvent Polarity Index Solubility (mg/mL)
Methanol5.1[Insert Experimental Data]
Ethanol4.3[Insert Experimental Data]
Acetone5.1[Insert Experimental Data]
Ethyl Acetate4.4[Insert Experimental Data]
Dichloromethane3.1[Insert Experimental Data]
Acetonitrile5.8[Insert Experimental Data]

Part 2: Stability Profile and Forced Degradation

Understanding the chemical stability of a drug substance is a regulatory requirement and is fundamental to ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[2] These studies are crucial for elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[2][3]

Forced Degradation Studies

Forced degradation studies expose the drug substance to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound Solution Prepare Stock Solution API->Solution Thermal Thermal (Dry Heat) API->Thermal Expose (Solid State) Hydrolysis Hydrolysis (Acid, Base, Neutral) Solution->Hydrolysis Expose Oxidation Oxidation (e.g., H2O2) Solution->Oxidation Expose Photolysis Photolysis (Light/UV Exposure) Solution->Photolysis Expose HPLC_UV HPLC-UV Analysis Hydrolysis->HPLC_UV Quantify Degradation LC_MS LC-MS Analysis Hydrolysis->LC_MS Identify Degradants Oxidation->HPLC_UV Quantify Degradation Oxidation->LC_MS Identify Degradants Photolysis->HPLC_UV Quantify Degradation Photolysis->LC_MS Identify Degradants Thermal->HPLC_UV Quantify Degradation Thermal->LC_MS Identify Degradants Method Develop Stability-Indicating Method HPLC_UV->Method Pathway Elucidate Degradation Pathways LC_MS->Pathway

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation

  • Hydrolytic Degradation:

    • Prepare solutions of this compound in 0.1 N HCl, purified water, and 0.1 N NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and collect samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a calibrated light source that provides both visible and UV light, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80°C) for a specified period.

Analytical Approach

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

  • Chromatographic System: A reverse-phase HPLC system with a C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection:

    • A UV detector is used for quantifying the parent compound and known degradation products.

    • A mass spectrometer (MS) is used for the identification and structural elucidation of unknown degradation products.

Data Presentation: Summary of Forced Degradation Results

Stress Condition Conditions % Degradation Number of Degradants Major Degradant (m/z)
Acid Hydrolysis0.1 N HCl, 60 °C, 24h[Data][Data][Data]
Base Hydrolysis0.1 N NaOH, 60 °C, 24h[Data][Data][Data]
Neutral HydrolysisWater, 60 °C, 24h[Data][Data][Data]
Oxidation3% H2O2, RT, 24h[Data][Data][Data]
PhotolysisICH Q1B, 24h[Data][Data][Data]
Thermal80 °C, 48h[Data][Data][Data]
Long-Term Stability Studies

While forced degradation provides insights into potential degradation pathways, long-term stability studies under ICH-recommended storage conditions are required to establish the re-test period or shelf life of the drug substance.

Experimental Protocol: Long-Term Stability Study

  • Storage Conditions: Store samples of this compound in controlled environmental chambers at the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: At each time point, test the samples for appearance, assay, and purity (including degradation products) using the validated stability-indicating HPLC method.

Data Presentation: Long-Term Stability Data

Storage Condition Time (Months) Assay (%) Total Impurities (%)
25°C/60%RH0[Data][Data]
3[Data][Data]
6[Data][Data]
...[Data][Data]
40°C/75%RH0[Data][Data]
3[Data][Data]
6[Data][Data]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By following the detailed protocols for solubility determination in various media and conducting thorough forced degradation and long-term stability studies, researchers and drug development professionals can generate the critical data necessary to support the advancement of this compound through the development pipeline. The insights gained from these studies are fundamental to designing robust formulations, ensuring product quality, and ultimately, contributing to the development of safe and effective medicines.

References

Methodological & Application

Step-by-step synthesis protocol for 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-034

Title: Step-by-Step Synthesis Protocol for 3-(4-Fluorophenyl)piperazin-2-one

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds. The outlined procedure is based on the reaction of ethyl 2-bromo-2-(4-fluorophenyl)acetate with ethylenediamine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodological instructions, mechanistic insights, safety protocols, and characterization techniques to ensure a reproducible and safe synthesis.

Introduction and Scientific Background

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The specific derivative, this compound, serves as a crucial building block for more complex molecules, particularly in the synthesis of kinase inhibitors and compounds targeting the central nervous system. The introduction of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this intermediate highly valuable in drug discovery programs.

The synthesis described herein involves a cascade reaction initiated by the nucleophilic substitution of ethyl 2-bromo-2-(4-fluorophenyl)acetate with ethylenediamine, followed by an intramolecular cyclization to form the desired piperazin-2-one ring. Understanding the kinetics and mechanism of this transformation is key to optimizing reaction conditions and maximizing yield.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through a two-step, one-pot reaction.

Step 1: Nucleophilic Substitution The reaction commences with the nucleophilic attack of one of the primary amine groups of ethylenediamine on the electrophilic carbon of ethyl 2-bromo-2-(4-fluorophenyl)acetate. This results in the displacement of the bromide ion and the formation of an intermediate ester.

Step 2: Intramolecular Cyclization (Lactamization) The second, unreacted amine group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. This leads to the elimination of ethanol and the formation of the stable six-membered piperazin-2-one ring. The reaction is typically carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to neutralize the hydrobromic acid generated during the first step.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization A Ethyl 2-bromo-2-(4-fluorophenyl)acetate C Intermediate Ester A->C Nucleophilic Attack B Ethylenediamine B->C D Intermediate Ester E This compound D->E Lactamization F Ethanol (byproduct)

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierCAS No.
Ethyl 2-bromo-2-(4-fluorophenyl)acetate≥98%Sigma-Aldrich6091-64-1
Ethylenediamine≥99%Fisher Scientific107-15-3
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium SulfateAnhydrous, GranularFisher Scientific7757-82-6
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Equipment
Round-bottom flask (250 mL)VWR
Magnetic stirrer and stir barVWR
Reflux condenserVWR
Addition funnelVWR
Inert atmosphere setup (Nitrogen/Argon)Airgas
Rotary evaporatorBuchi
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254Millipore
Column chromatography setupVWR

3.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile rubber is suitable).[3]

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[3][4]

  • Reagent Handling:

    • Ethyl 2-bromo-2-(4-fluorophenyl)acetate: This compound is a lachrymator and is harmful if swallowed or in contact with skin.[5][6] Avoid inhalation and direct contact.[5][7][8]

    • Ethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage.[3][4][9][10][11] Handle with extreme care, ensuring no contact with skin or eyes.[10] Keep away from ignition sources.[3][4][9]

    • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

    • Dichloromethane: Suspected of causing cancer. Handle as a carcinogen.

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the setup is flame-dried and under an inert atmosphere (e.g., nitrogen).

    • In the flask, dissolve ethylenediamine (1.20 g, 20.0 mmol, 2.0 eq) and triethylamine (2.02 g, 20.0 mmol, 2.0 eq) in 100 mL of anhydrous dichloromethane (DCM).

    • Begin stirring the solution and cool it to 0 °C using an ice bath.

  • Addition of Reactant:

    • Dissolve ethyl 2-bromo-2-(4-fluorophenyl)acetate (2.61 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM in the addition funnel.

    • Add the solution of the bromoester dropwise to the stirred ethylenediamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The disappearance of the starting bromoester spot indicates the reaction's completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with 50 mL of deionized water.

    • Separate the organic layer and wash it with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid
Melting Point Literature values should be consulted for comparison.
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the aromatic protons (fluorophenyl group) and the aliphatic protons of the piperazinone ring. The number of signals and their splitting patterns can be complex due to conformational isomers.[12][13]
¹³C NMR (100 MHz, CDCl₃)Signals for the carbonyl carbon, aromatic carbons (showing C-F coupling), and the aliphatic carbons of the piperazine ring.[12]
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of C₁₀H₁₁FN₂O.
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-F stretching.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the reflux temperature. Ensure reagents are anhydrous.
Loss of product during work-up.Ensure pH is controlled during aqueous washes to prevent the product from becoming water-soluble.
Impure Product Inefficient purification.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.
Side Reactions Dimerization or polymerization of ethylenediamine and the bromoester.Ensure slow, dropwise addition of the bromoester at low temperature to favor the desired intramolecular reaction.

Conclusion

This protocol details a reliable and reproducible method for the synthesis of this compound. By adhering to the specified conditions and safety precautions, researchers can effectively produce this valuable intermediate for applications in pharmaceutical research and development. The mechanistic insights and troubleshooting guide provided aim to facilitate a deeper understanding and successful execution of the synthesis.

References

Application Notes and Protocols for the Purification of 3-(4-Fluorophenyl)piperazin-2-one using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 3-(4-Fluorophenyl)piperazin-2-one, a key heterocyclic scaffold in medicinal chemistry, utilizing silica gel column chromatography. The application note is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the principles of the separation, a step-by-step experimental protocol, and guidance on data interpretation and troubleshooting. The described methodology is crucial for obtaining high-purity material essential for subsequent biological evaluation and drug development processes.

Introduction: The Significance of Purifying this compound

This compound is a substituted piperazinone derivative of significant interest in pharmaceutical research. The piperazine ring is a common motif in many biologically active compounds, and the introduction of a fluorophenyl group can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] The synthesis of this compound, often proceeding through the condensation of a substituted bromoacetate with ethylenediamine, can result in a crude product containing unreacted starting materials, diastereomeric byproducts, and other impurities.[2] Therefore, a robust purification method is paramount to isolate the desired compound in high purity, which is a critical prerequisite for accurate biological screening and further chemical derivatization.

Column chromatography is a versatile and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[3] This application note details an optimized protocol for the purification of this compound using silica gel column chromatography.

Principles of Separation

The purification strategy hinges on the polarity differences between this compound and potential impurities. The stationary phase, silica gel, is a highly polar adsorbent. The mobile phase, or eluent, is a less polar solvent system that carries the components of the mixture through the column. Compounds with higher polarity will have a stronger affinity for the silica gel and will thus move more slowly through the column, while less polar compounds will be eluted more quickly.[4]

Key Considerations for this Purification:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the recommended stationary phase due to its high polarity and resolving power for a wide range of organic compounds.

  • Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A solvent system of ethyl acetate and hexanes is proposed, with the polarity being fine-tuned by adjusting the ratio of the two solvents. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent composition prior to running the column.[3] The ideal TLC solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Pre-Purification: Synthesis and Impurity Profile

A common synthetic route to this compound involves the reaction of an α-bromo ester, such as ethyl 2-bromo-2-(4-fluorophenyl)acetate, with ethylenediamine.[2]

Potential Impurities:

  • Unreacted Ethylenediamine: Highly polar, will likely remain at the baseline on a TLC plate and be strongly adsorbed to the silica gel column.

  • Unreacted Ethyl 2-bromo-2-(4-fluorophenyl)acetate: Less polar than the product.

  • Di-substituted byproducts: Formed from the reaction of one molecule of the bromoacetate with both nitrogens of two ethylenediamine molecules, or other complex reaction pathways. Their polarities will vary.

  • Polymeric material: Highly polar, will remain on the baseline.

Understanding this impurity profile is crucial for developing an effective chromatographic separation. The target compound, with its amide and secondary amine functionalities, is expected to be of moderate polarity.

Detailed Experimental Protocol

Materials and Reagents
Material/ReagentGrade
Crude this compoundSynthesis Grade
Silica Gel (60 Å, 230-400 mesh)Chromatography Grade
HexanesHPLC Grade
Ethyl AcetateHPLC Grade
Dichloromethane (for sample loading)ACS Grade
Methanol (for column flushing)ACS Grade
TLC Plates (Silica Gel 60 F254)---
Glass Chromatography Column (2-5 cm diameter)---
Collection Tubes/Flasks---
Rotary Evaporator---
UV Lamp (254 nm)---
Step-by-Step Purification Procedure

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first and most critical step is to determine the optimal mobile phase composition using TLC.

  • Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexanes:ethyl acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots under a UV lamp (254 nm).

  • The ideal solvent system will show good separation between the product spot (ideally with an Rf of 0.2-0.4) and the spots of impurities.

Step 2: Column Packing

A properly packed column is essential for a good separation.

  • Securely clamp the glass column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the least polar mobile phase determined from the TLC analysis (e.g., 9:1 hexanes:ethyl acetate). The amount of silica gel should be 50-100 times the weight of the crude product.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Add another layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disruption during sample loading.

Step 3: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Start with a less polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3, and so on). The gradient can be continuous or stepwise.

  • Maintain a constant flow rate. A gentle pressure from a pump or inert gas can be applied to speed up the elution (flash chromatography).

Step 5: Fraction Analysis

  • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude mixture for comparison.

  • Develop and visualize the TLC plate as before.

Step 6: Isolation of the Purified Product

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified product. Dry it under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, and melting point analysis.

Visualization of the Workflow

The following diagram illustrates the key stages of the column chromatography purification process.

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Loading 3. Sample Loading (Dry Loading Preferred) Packing->Loading Elution 4. Elution (Gradient: Hexanes to Ethyl Acetate) Loading->Elution Collection 5. Fraction Collection Elution->Collection Fraction_TLC 6. Fraction Analysis (TLC Monitoring) Collection->Fraction_TLC Pooling 7. Pooling Pure Fractions Fraction_TLC->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
Poor Separation on TLC Inappropriate solvent system.Try a different solvent system. For polar, basic compounds, adding a small amount of triethylamine (0.1-1%) or using an amine-functionalized silica gel can improve separation.[5]
Cracked or Channeled Column Improper packing of the silica gel.Repack the column, ensuring the silica gel is packed as a uniform slurry and not allowed to run dry.
Compound Elutes Too Quickly The mobile phase is too polar.Start with a less polar solvent system (higher ratio of hexanes to ethyl acetate).
Compound Does Not Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A small amount of methanol (1-5%) can be added to the eluent to elute very polar compounds.
Broad Bands/Tailing Column overloading or interaction with acidic silica.Reduce the amount of crude material loaded onto the column. Add a small amount of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[5]

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase through preliminary TLC analysis and following the detailed steps for column packing, sample loading, and elution, researchers can obtain the target compound with high purity. This is an essential step in the drug discovery and development pipeline, ensuring the quality and reliability of subsequent experimental data.

References

HPLC analytical method for 3-(4-Fluorophenyl)piperazin-2-one analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 3-(4-Fluorophenyl)piperazin-2-one: Assay, Impurity Profiling, and Enantioselective Separation

Introduction

This compound is a heterocyclic compound featuring a piperazinone core, a structure of significant interest in medicinal chemistry and pharmaceutical development. As an intermediate or a potential active pharmaceutical ingredient (API), ensuring its purity, stability, and stereochemical integrity is paramount for safety and efficacy. The presence of a chiral center at the C3 position necessitates distinct analytical strategies: a robust achiral method for quantifying the main component and its process-related impurities, and a sensitive chiral method to resolve and quantify its enantiomers.

This application note presents a comprehensive analytical framework for this compound, leveraging High-Performance Liquid Chromatography (HPLC). We detail two distinct yet complementary methods:

  • A Reversed-Phase HPLC (RP-HPLC) method for assay and the determination of related substances. This method is developed as a stability-indicating assay through forced degradation studies, as mandated by ICH guidelines[1][2].

  • A Chiral HPLC method for the enantioselective separation and determination of enantiomeric purity, a critical quality attribute for chiral drug substances.

This guide is designed for researchers, analytical scientists, and quality control professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring the development of a robust and reliable analytical system.

Part 1: Achiral Analysis for Assay and Impurity Profiling

Principle and Method Rationale

The goal is to develop a stability-indicating RP-HPLC method capable of separating this compound from its potential degradation products and process-related impurities. Reversed-phase chromatography is the chosen modality due to its versatility and wide applicability in the pharmaceutical industry for analyzing moderately polar to non-polar compounds[3].

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the initial choice. It provides a hydrophobic stationary phase that retains the analyte based on its interaction with the non-polar alkyl chains[3]. The fluorophenyl group provides sufficient hydrophobicity for good retention.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. The piperazine moiety in the analyte is basic; therefore, controlling the mobile phase pH is critical to ensure a consistent ionization state and achieve symmetrical peak shapes. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used to protonate the secondary amines, which typically improves peak shape and retention consistency. Acetonitrile is selected as the organic modifier due to its low UV cutoff and favorable viscosity.

  • Detection: The fluorophenyl group acts as a chromophore. A photodiode array (PDA) detector is employed to monitor the effluent, allowing for the determination of the optimal detection wavelength (λmax) and simultaneous assessment of peak purity, which is crucial for a stability-indicating method.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chemicals: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. Reagent-grade water (18.2 MΩ·cm).

  • Reference Standard: Well-characterized this compound.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 70% B; 25-30 min: 70% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA, Wavelength: 225 nm
Injection Volume 10 µL
Diluent Water/Acetonitrile (80:20, v/v)
Protocol: Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final nominal concentration of 100 µg/mL. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon syringe filter.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. Inject the standard solution in six replicates and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%[4]
% RSD for Retention Time ≤ 1.0%

Part 2: Stability-Indicating Power via Forced Degradation

To ensure the method is stability-indicating, forced degradation studies must be performed on the drug substance as outlined in ICH guideline Q1A(R2)[1][5]. The objective is to generate potential degradation products and prove that the analytical method can adequately separate them from the parent peak[2]. The target degradation is typically between 5-20%[1][6].

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_assessment Method Assessment Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Prepare Prepare Sample (~1 mg/mL) Oxidative Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, solid state) Photo Photolytic (ICH Q1B light exposure) Neutralize Neutralize (if needed) Dilute to Target Conc. Prepare->Neutralize Inject Inject into HPLC-PDA Neutralize->Inject Evaluate Evaluate Chromatogram Inject->Evaluate Purity Peak Purity Analysis (PDA Detector) Evaluate->Purity Resolution Resolution (Rs > 2.0) Between Parent and Degradants Evaluate->Resolution Mass_Balance Mass Balance Calculation Evaluate->Mass_Balance

Caption: Workflow for the forced degradation study.

Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C. Withdraw aliquots at various time points, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the reaction and dilute upon reaching target degradation.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B[2].

For each condition, analyze the stressed sample alongside an unstressed control. The PDA detector is used to assess peak purity and ensure no co-eluting degradants are present under the main analyte peak.

Part 3: Chiral Separation for Enantiomeric Purity

Principle and Method Rationale

Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral environment for separation. This is achieved using a Chiral Stationary Phase (CSP).

  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including piperazine derivatives[7][8]. A column like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is an excellent starting point, as it has demonstrated success in separating similar heterocyclic structures[9].

  • Mobile Phase: Chiral separations on polysaccharide CSPs are often performed in normal-phase, polar organic, or reversed-phase modes. A polar organic mode using a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol) is often successful. A small amount of a basic additive like diethylamine (DEA) is typically required to block active sites on the silica surface and improve the peak shape of basic analytes.

  • Detection: UV detection at 225 nm remains suitable for the chiral analysis.

Optimized Chiral HPLC Conditions
ParameterCondition
Column Chiralpak® IC, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV, Wavelength: 225 nm
Injection Volume 10 µL
Diluent Mobile Phase
Protocol: Chiral Analysis
  • Racemic Standard (100 µg/mL): Prepare a solution of the racemic this compound in the mobile phase to confirm the resolution of the two enantiomers.

  • Sample Solution (100 µg/mL): Prepare the test sample in the mobile phase.

  • Analysis: Inject the racemic standard to identify the retention times of both enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is required for baseline separation. Inject the sample solution to determine the area percentage of the undesired enantiomer.

Part 4: Method Validation Protocol

The analytical methods must be validated to demonstrate their suitability for the intended purpose, following the ICH Q2(R2) guidelines[10][11][12].

Overall Analytical Workflow

Analytical_Workflow cluster_entry Sample & Standard Handling cluster_testing Chromatographic Testing cluster_results Data Processing & Reporting Start Receive Sample & Reference Standard Prep Prepare Solutions (Assay, Impurity, Chiral) Start->Prep SST System Suitability Test Prep->SST Achiral Achiral Analysis (RP-HPLC) Process Process Data (Integration, Calculation) Achiral->Process Chiral Chiral Analysis (Normal Phase HPLC) Chiral->Process SST->Achiral Assay & Impurity SST->Chiral Enantiomeric Purity Validation Perform Method Validation (ICH Q2) Process->Validation Report Generate Final Report (COA) Validation->Report

Caption: Overall workflow for the analysis of this compound.

Validation Parameters and Experiments
ParameterPurposeExperimental Approach for Achiral Method
Specificity To ensure the method is selective for the analyte.Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies and check for peak purity and resolution between the analyte and all degradants[4].
Linearity To demonstrate a proportional relationship between concentration and response.Analyze at least five concentrations across the range (e.g., 50-150% of the nominal concentration). Plot a calibration curve and determine the correlation coefficient (r²) and y-intercept.
Range The interval providing suitable precision, accuracy, and linearity.Confirmed by the linearity, accuracy, and precision studies[11]. For assay, typically 80-120%; for impurities, from LOQ to 120% of the specification limit.
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery.
Precision To measure the variability of results.Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope. Verify by analyzing samples at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the effect on system suitability[11].

Conclusion

This application note provides a comprehensive and robust analytical strategy for the quality control of this compound. The developed reversed-phase HPLC method is demonstrated to be stability-indicating through forced degradation studies, making it suitable for assay and impurity profiling. The complementary chiral HPLC method enables the critical assessment of enantiomeric purity. By following the detailed protocols and validating the methods according to ICH guidelines, laboratories can ensure the generation of accurate, reliable, and scientifically sound data, supporting drug development and manufacturing processes.

References

Application Note: High-Throughput Analysis of Piperazine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of piperazine derivatives. These compounds are of significant interest in pharmaceutical development, clinical toxicology, and forensic science due to their diverse applications and potential for abuse.[1][2] This document provides an in-depth exploration of the analytical workflow, from sample preparation and derivatization to instrumental analysis and data interpretation. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking a reliable and high-throughput method for the analysis of this important class of compounds.

Introduction: The Analytical Challenge of Piperazine Derivatives

Piperazine and its derivatives constitute a broad class of organic compounds with a six-membered ring containing two opposing nitrogen atoms.[3] This core structure is a versatile scaffold in medicinal chemistry, leading to a wide array of pharmaceutical agents with applications as anthelmintics, antidepressants, and antipsychotics. However, the psychoactive properties of some derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have led to their emergence as "designer drugs" or new psychoactive substances (NPS).[1][2][4]

The inherent chemical properties of many piperazine derivatives—specifically their polarity and low volatility due to the presence of amine functional groups—present a significant challenge for direct analysis by gas chromatography.[5] These characteristics can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet. To overcome these limitations, a chemical derivatization step is essential to convert the polar analytes into more volatile and thermally stable forms suitable for GC-MS analysis.[5] This application note will focus on a widely adopted and effective derivatization strategy using trifluoroacetic anhydride (TFAA).

Principle of the Method: From Sample to Signal

The overall analytical workflow is a multi-step process designed to isolate the target piperazine derivatives from the sample matrix, enhance their detectability, and provide confident identification and quantification. The process can be visualized as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Seized Material Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analytes Derivatization Acylation with TFAA Extraction->Derivatization Enhance Volatility GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation Inject Derivatized Sample MS_Detection Mass Spectrometric Detection & Identification GC_Separation->MS_Detection Elution Data_Analysis Quantification & Reporting MS_Detection->Data_Analysis Generate Spectra & Chromatograms

Figure 1: General workflow for the GC-MS analysis of piperazine derivatives.

The core of this methodology is the derivatization with TFAA, which acylates the polar N-H groups on the piperazine ring. This chemical modification neutralizes the active hydrogens, thereby reducing intermolecular hydrogen bonding and significantly increasing the volatility of the analyte. The resulting trifluoroacetyl derivatives are more amenable to gas chromatography, exhibiting improved peak shape and thermal stability.[5]

Detailed Protocols and Methodologies

Reagents and Materials
  • Piperazine derivative standards (e.g., BZP, TFMPP)

  • Internal Standard (IS) (e.g., 1-(3-chlorophenyl)-piperazine (CPP))

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Acetonitrile (GC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • pH adjustment reagents (e.g., concentrated KOH, 0.1 M phosphate buffer)

  • Solid-Phase Extraction (SPE) cartridges (if applicable)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix. The goal is to isolate the analytes of interest from interfering substances.

Protocol 1: Liquid-Liquid Extraction (LLE) for Urine and Plasma [4][6]

  • Sample Aliquoting: Pipette 1 mL of the biological fluid (urine or plasma) into a glass tube. For plasma samples, a protein precipitation step with acetonitrile may be necessary prior to extraction.[4]

  • Internal Standard Spiking: Add the internal standard solution to all samples, calibrators, and controls.

  • pH Adjustment: Alkalinize the sample by adding a few drops of concentrated potassium hydroxide (KOH) to a pH > 10.[6] This converts the piperazine salts to their free base form, which is more soluble in organic solvents.

  • Extraction: Add 4 mL of an appropriate organic solvent (e.g., n-butyl chloride or a mixture of hexane/ethyl acetate).[6]

  • Mixing: Vortex the mixture for 5 minutes to ensure efficient partitioning of the analytes into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Evaporation: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dry residue is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices [4]

SPE can provide a cleaner extract compared to LLE, which is particularly beneficial for complex matrices like plasma or cell culture medium.[4]

  • Column Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange column) sequentially with methanol, deionized water, and a buffer solution (e.g., 0.1 M phosphate buffer, pH 6).[6]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. This typically includes deionized water, acidic solutions, and a non-polar organic solvent like hexane.[6]

  • Elution: Elute the piperazine derivatives with a suitable solvent, often a mixture of a volatile organic solvent and a base (e.g., 5% NH4OH in methanol).[2][4]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. The residue is ready for derivatization.

Derivatization Procedure

This step is crucial for achieving good chromatographic performance.[5]

  • Reagent Addition: To the dry residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.[4][5][7]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.[4][7]

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate for GC-MS analysis.[7]

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized piperazine derivatives. These may require optimization for specific instruments and analytes.

Parameter Condition Rationale
Gas Chromatograph
Injection Volume1 µLStandard volume for splitless injection to maximize sensitivity.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis.
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)A standard non-polar to mid-polar column offering good resolution for a wide range of compounds.
Oven ProgramInitial temp: 100°C, hold for 1 minRamp 1: 12°C/min to 180°C, hold for 2 minRamp 2: 10°C/min to 280°C, hold for 5 minThe temperature program is designed to separate the analytes of interest from each other and from matrix components.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp230°CBalances efficient ionization with minimal thermal degradation.
Quadrupole Temp150°CStandard operating temperature to maintain mass accuracy.
Scan ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan is used for qualitative identification and library matching. SIM mode is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions.[8]

Data Analysis and Interpretation

Qualitative Identification

The identification of piperazine derivatives is based on two key parameters:

  • Retention Time (RT): The RT of a peak in the sample chromatogram must match that of a known reference standard analyzed under the same conditions.

  • Mass Spectrum: The EI mass spectrum of the sample peak must match the spectrum of the reference standard or a library spectrum (e.g., NIST, Wiley).[6] Characteristic fragment ions should be present in the correct ratios.

Table of Characteristic Ions for Common Piperazine Derivatives (as TFAA derivatives):

Compound Characteristic m/z values
BZP91, 134, 176, 56[8]
TFMPP188, 230, 172, 145[8]
mCPP154, 196, 138, 57[8]
Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.

Protocol 3: Calibration and Quantification

  • Prepare Calibrators: Prepare a series of working standard solutions by diluting a stock solution to cover the expected concentration range of the samples (e.g., 0.01 to 10 µg/mL).[4][5]

  • Analyze Calibrators: Process and analyze the calibrators using the same procedure as for the unknown samples.

  • Construct Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis is then applied. A correlation coefficient (R²) of >0.99 is typically required for good linearity.[2][4]

  • Quantify Unknowns: The concentration of the piperazine derivative in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method must be validated. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient of the calibration curve over a specified range.[2][4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For piperazine derivatives in biological matrices, LOQs in the low ng/mL range are achievable.[1][2][4]

  • Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day).[2][4]

  • Extraction Efficiency: The percentage of the analyte recovered from the sample matrix during the preparation process.[2][4]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Incomplete derivatization; Active sites in the GC system.Ensure complete dryness before derivatization; Increase derivatization time/temperature; Check for and replace a contaminated liner or column.
Low Sensitivity Inefficient extraction; Degradation of analyte; Leaks in the GC-MS system.Optimize extraction pH and solvent; Check inlet and source temperatures; Perform system maintenance and leak check.
No Peak Detected Analyte concentration below LOD; Improper sample preparation.Concentrate the sample if possible; Review and verify all sample preparation steps.
Interfering Peaks Co-eluting matrix components.Optimize GC oven temperature program; Use a more selective SPE cleanup; Select more specific ions for SIM mode.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial TFAA derivatization step, provides a sensitive, specific, and reliable approach for the analysis of piperazine derivatives in various matrices. The protocols for sample preparation and instrumental analysis are robust and can be adapted to the specific needs of research, clinical, or forensic laboratories. Proper method validation is paramount to ensure the generation of high-quality, defensible data. This guide serves as a comprehensive resource for professionals in the field, enabling the effective characterization and quantification of this important class of compounds.

References

How to use 3-(4-Fluorophenyl)piperazin-2-one in cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Application of 3-(4-Fluorophenyl)piperazin-2-one

Introduction: Scaffolding Discovery with Piperazine Derivatives

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in numerous biologically active compounds and blockbuster drugs.[1][2] Its unique six-membered heterocyclic structure containing two nitrogen atoms provides a versatile scaffold that medicinal chemists can modify to target a vast array of biological pathways, from G protein-coupled receptors to enzymes.[1][3]

This application note focuses on This compound (CAS No: 85606-96-8), a member of this promising class.[4] While the specific biological targets of this particular molecule are not yet fully elucidated in public literature, its structural relatives have demonstrated a wide spectrum of activities, including potential as cocaine antagonists, inhibitors of monoamine transporters and nucleoside transporters, and even antitumor agents.[5][6][7]

This guide provides a comprehensive framework for researchers initiating studies with this compound. It outlines the foundational steps required to handle the compound safely, prepare it for biological systems, and conduct the initial cell-based assays that are critical for characterizing its cytotoxic and cytostatic potential. The primary goal is to establish a robust, reproducible methodology for determining the compound's effective concentration range, specifically its half-maximal inhibitory concentration (IC50), which is a prerequisite for any subsequent mechanistic or functional studies.

Section 1: Compound Profile, Safety, and Handling

Before initiating any experiment, a thorough understanding of the compound's properties and safety requirements is paramount.

Chemical Profile:

  • Compound Name: this compound

  • CAS Number: 85606-96-8[4]

  • Molecular Formula: C₁₀H₁₁FN₂O[4]

  • Molecular Weight: 194.21 g/mol

  • Structure:

    alt text
    (A representative image would be placed here in a full document)

Physicochemical Properties & Solubility: Quantitative solubility data for this compound is not widely published. However, based on related arylpiperazine structures, certain properties can be anticipated:

  • Solvent Selection: Arylpiperazine derivatives are often sparingly soluble in aqueous solutions but show good solubility in organic solvents.[8][9] Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro assays.[10][11]

  • Precipitation Risk: Some complex piperazine derivatives can precipitate from solution upon freeze-thaw cycles.[5] To ensure concentration accuracy, it is best practice to prepare fresh dilutions from the stock solution for each experiment and visually inspect for any precipitation.

Safety & Handling: Safety Data Sheets (SDS) for structurally similar compounds, such as 1-(4-Fluorophenyl)piperazine and other piperazine derivatives, highlight several potential hazards.[12][13] Researchers should handle this compound with the following precautions:

  • Hazard Classification: Assume the compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[12]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's approved waste disposal procedures.[12]

Section 2: Foundational Experimental Design

The first objective when characterizing a novel compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of an IC50 value, which informs the concentrations used in all future experiments.

Overall Experimental Workflow

The process begins with careful preparation of the compound and culminates in the analysis of its biological effect. This workflow ensures reproducibility and provides a clear path from compound dissolution to actionable data.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Cell-Based Assay cluster_analysis Phase 3: Data Analysis compound_prep Compound Solubilization (10 mM Stock in DMSO) serial_dilution Serial Dilution (Prepare 2X Working Solutions) compound_prep->serial_dilution cell_treatment Compound Treatment (Add Working Solutions) serial_dilution->cell_treatment cell_seeding Cell Seeding (96-well plate) cell_seeding->cell_treatment incubation Incubation (24-72 hours) cell_treatment->incubation assay_readout Viability Assay (e.g., MTT, Resazurin) incubation->assay_readout data_norm Data Normalization (% Viability vs. Control) assay_readout->data_norm curve_fit Dose-Response Curve (Non-linear Regression) data_norm->curve_fit ic50_calc IC50 Determination curve_fit->ic50_calc

Caption: General workflow for in vitro characterization of a small molecule.

The Critical Role of Controls

Every protocol is a self-validating system only when the proper controls are included.[14] For a dose-response experiment, the following are essential:

  • Vehicle Control: This is the most critical control. It consists of cells treated with the highest concentration of the vehicle (DMSO) used in the experiment. This control establishes the 100% viability baseline and ensures that the solvent itself is not causing cytotoxicity.[10]

  • Untreated Control: Cells treated with only cell culture medium. This serves as a secondary check on the health of the cell culture.

  • Positive Control: A compound with known cytotoxic effects on the specific cell line being used (e.g., Staurosporine, Doxorubicin). This confirms that the assay system is working correctly and is capable of detecting cell death.

  • Blank Control: Wells containing only culture medium without cells. This is used to subtract the background absorbance or fluorescence of the medium and the assay reagents.

Section 3: Core Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for preparing this compound and determining its IC50 value using a standard cell viability assay.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a high-concentration stock solution in DMSO, which is the standard practice for water-insoluble small molecules in cell culture.[11]

Materials:

  • This compound (solid powder)

  • Anhydrous, cell culture-grade DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate Mass for Stock Solution: To prepare a 10 mM stock solution, use the following calculation:

    • Mass (mg) = 10 mmol/L * 0.001 L * 194.21 g/mol * 1000 mg/g = 1.942 mg

    • Weigh out approximately 1.94 mg of the compound into a sterile microcentrifuge tube. Note: It is often more practical to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Dissolution: Add the calculated volume of DMSO to the tube (e.g., 1 mL for 1.94 mg to make 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or use a sonicator bath for a few minutes to ensure complete dissolution.[5] Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (1-2 months) or -80°C for long-term storage (up to 6 months).[10]

  • Preparation of Working Solutions: Immediately before an experiment, thaw one aliquot of the stock solution. Perform serial dilutions in complete cell culture medium to create a range of 2X final concentrations. For example, to achieve final concentrations of 0.1, 1, and 10 µM in the well, you would prepare 2X solutions of 0.2, 2, and 20 µM.

ParameterRecommendation
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Stock Solution Conc. 10-20 mM
Short-Term Storage -20°C (up to 1 month)
Long-Term Storage -80°C (up to 6 months)
Key Advice Aliquot stock to avoid freeze-thaw cycles.
Protocol 2: IC50 Determination via MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified by measuring its absorbance.[16]

Materials:

  • Selected adherent cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (excluding blank wells).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Treatment:

    • Prepare 2X working solutions of this compound via serial dilution in complete medium. A broad logarithmic range is recommended for the initial screen (e.g., final concentrations of 0.01 µM, 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).[10]

    • Remove the old medium from the cells and add 100 µL of the appropriate working solution or control (vehicle, positive control, medium only) to each well.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure all crystals are fully dissolved.

  • Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Section 4: Data Analysis and Interpretation

Proper data analysis is crucial for extracting a meaningful IC50 value from the raw absorbance data.

Data Analysis Pipeline

G raw_abs Raw Absorbance Data (570 nm) blank_sub Step 1: Blank Subtraction (Corrected Absorbance) raw_abs->blank_sub norm_viability Step 2: Normalize to Control (% Viability) blank_sub->norm_viability log_transform Step 3: Log Transform (Log[Concentration]) norm_viability->log_transform curve_fit Step 4: Non-Linear Regression (Sigmoidal Dose-Response) log_transform->curve_fit ic50_out Output: IC50 Value curve_fit->ic50_out

Caption: Step-by-step pipeline for IC50 calculation from raw data.

Step-by-Step Calculation:

  • Blank Subtraction: Calculate the average absorbance of the blank wells. Subtract this average from the absorbance reading of every other well.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The vehicle control represents 100% viability.

    • % Viability = (Corrected Absorbance of Sample / Average Corrected Absorbance of Vehicle Control) * 100

  • Plot the Dose-Response Curve:

    • Use graphing software (e.g., GraphPad Prism, R, Python).

    • Plot % Viability on the Y-axis versus the logarithm of the compound concentration on the X-axis.

  • Determine the IC50:

    • Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.

    • The software will calculate the IC50, which is the concentration of the compound that reduces cell viability by 50%.

Section 5: Next Steps and Advanced Applications

The IC50 value is not the endpoint, but rather a crucial guidepost for further research.

  • Functional Assays: For subsequent experiments investigating the compound's mechanism of action (e.g., Western blotting, qPCR, immunofluorescence), use concentrations at, below, and slightly above the determined IC50 to observe dose-dependent effects without causing overwhelming, non-specific cytotoxicity.

  • Mechanism of Cell Death: If the compound proves to be cytotoxic, follow-up assays can determine the mode of cell death. Common options include:

    • Apoptosis Assays: Measuring the activity of key executioner enzymes like Caspase-3 or Caspase-7.[15]

    • Cell Cycle Analysis: Using flow cytometry with a DNA-staining dye like propidium iodide to see if the compound causes arrest at a specific phase of the cell cycle.[16]

  • Orthogonal Assays: To confirm that the observed effect is not an artifact of the chosen assay, validate the results using a different method.[17] For example, if the IC50 was determined with a metabolic MTT assay, confirm it with an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[14][16]

By following this structured approach, researchers can confidently and reproducibly characterize the in vitro effects of this compound, laying a solid foundation for discovering its therapeutic potential and mechanism of action.

References

Developing structure-activity relationships (SAR) for 3-(4-Fluorophenyl)piperazin-2-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Developing Structure-Activity Relationships (SAR) for 3-(4-Fluorophenyl)piperazin-2-one Analogs

Abstract: The this compound scaffold is a privileged structure in modern medicinal chemistry, appearing in compounds targeting a diverse range of biological entities. Establishing a clear and predictive Structure-Activity Relationship (SAR) is the cornerstone of transforming a preliminary hit into a viable drug candidate. This document provides an in-depth guide for researchers, outlining a strategic and iterative process for designing, synthesizing, and evaluating analogs of this scaffold. We detail the causal logic behind analog design, provide step-by-step experimental protocols for biological and pharmacokinetic profiling, and demonstrate how to integrate these data streams to build a robust SAR model for lead optimization.

Strategic Framework for SAR Development

The development of a meaningful SAR is not a linear process but a cyclical one, where insights from each round of testing inform the design of the next generation of compounds. The goal is to systematically probe the chemical space around the core scaffold to understand how specific structural modifications influence biological activity, selectivity, and drug-like properties.

Our strategy is built on three pillars:

  • Systematic Structural Modification: Introducing focused changes to distinct regions of the molecule to deconstruct the contributions of each substructure to the overall activity.

  • Integrated Biological Evaluation: Employing a cascade of assays, from high-throughput primary screens to more complex cell-based and secondary assays, to build a comprehensive picture of a compound's pharmacological profile.

  • Early ADME Assessment: Incorporating key absorption, distribution, metabolism, and excretion (ADME) profiling early in the discovery process to ensure that gains in potency do not come at the cost of poor pharmacokinetic properties.[1][2]

The overall workflow for this process is visualized below.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological & Pharmacokinetic Evaluation DESIGN Analog Design & In Silico Screening SYN Chemical Synthesis & Purification DESIGN->SYN CHAR Structural Characterization SYN->CHAR PS Primary Screening (e.g., Target Binding, IC50) CHAR->PS SA Secondary Assays (e.g., Cell-Based, Selectivity) PS->SA ADME In Vitro ADME (Stability, Solubility) SA->ADME SAR SAR Analysis & Model Refinement ADME->SAR SAR->DESIGN Iterative Redesign

Caption: Iterative workflow for SAR development.

Analog Design and Chemical Synthesis

Rationale for Analog Design

The parent structure, this compound, presents several key vectors for chemical modification. A systematic exploration strategy is crucial.

  • The 4-Fluorophenyl Ring (R1): This moiety is often critical for binding, potentially through hydrophobic interactions or specific halogen bonding.

    • Positional Isomers: Move the fluorine to the ortho (2-) and meta (3-) positions to probe positional sensitivity within the binding pocket.

    • Halogen Substitution: Replace fluorine with other halogens (Cl, Br, I) to explore the effects of size, lipophilicity, and electronegativity.

    • Electronic Effects: Introduce small electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -CF₃, -CN) at the para position to assess the impact of ring electronics.

  • The Piperazin-2-one N-1 Position (R2): This nitrogen is a common site for introducing diversity and modulating physicochemical properties like solubility and cell permeability.

    • Alkylation: Introduce small to medium-sized alkyl chains (methyl, ethyl, propyl, cyclopropylmethyl) to explore hydrophobic pockets.

    • Acylation/Sulfonylation: Introduce amide or sulfonamide functionalities to probe for hydrogen bond donors/acceptors. Piperazine sulfonamides have shown diverse biological activities.[3]

    • Aromatic/Heteroaromatic Groups: Add benzyl or pyridinylmethyl groups to explore potential for pi-stacking interactions.

  • The Piperazin-2-one Core: Modifications to the core are more synthetically challenging but can yield significant insights.

    • Chirality: The C3 position is chiral. Synthesizing and testing individual enantiomers ((R) vs. (S)) is critical, as biological targets are chiral and often exhibit stereospecific binding.

    • Ring Variation: Replacing the lactam carbonyl (C=O) with a methylene group (CH₂) would convert the scaffold to a piperazine, fundamentally altering its hydrogen bonding capability and conformation.

SAR_Vectors cluster_labels img R1 R1: Phenyl Ring • Halogen position/type • EWG/EDG groups R2 R2: N-1 Position • Alkyl/Aryl groups • H-bond donors/acceptors Core Core Scaffold • Stereochemistry at C3 • Lactam carbonyl importance

Caption: Key modification points on the scaffold.

Protocol: General Synthesis of N-1 Substituted Analogs

This protocol describes a common and reliable method for synthesizing a library of analogs with diversity at the N-1 position (R2).

Objective: To synthesize a series of 1-substituted-3-(4-fluorophenyl)piperazin-2-one analogs via N-alkylation.

Materials:

  • This compound (starting material)

  • Appropriate alkyl or benzyl halide (R2-X, where X = Br, I)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stir bars, reflux condenser, nitrogen inlet

  • Thin Layer Chromatography (TLC) plates and visualization system (UV lamp, staining solution)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Solvent and Base: Add anhydrous MeCN or DMF to dissolve the starting material (concentration approx. 0.1 M). Add K₂CO₃ (2.0-3.0 eq.) as the base.

  • Addition of Electrophile: Add the desired alkyl/benzyl halide (R2-X) (1.1-1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC (e.g., using a 50:50 EtOAc/Hexanes mobile phase). The reaction is typically complete within 4-16 hours.

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in EtOAc or DCM and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of hexanes and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Causality Note: The choice of an anhydrous solvent is critical to prevent hydrolysis of the electrophile. K₂CO₃ is a mild base suitable for this transformation; a stronger base like NaH is generally not required and may cause side reactions. This synthetic route is robust and amenable to parallel synthesis for library generation.[4][5]

Biological Evaluation & Data Interpretation

Assay Cascade

A tiered approach to biological testing is efficient. Start with a broad primary screen to identify active compounds, followed by more detailed secondary assays to confirm activity and probe for selectivity.

  • Primary Assay: A high-throughput assay that directly measures the interaction of the compound with the biological target (e.g., enzyme inhibition, receptor binding). The primary output is typically an IC₅₀ value (the concentration of inhibitor required to reduce the target's activity by 50%).

  • Secondary Assay: A cell-based assay that measures the compound's effect in a more physiologically relevant context (e.g., cell viability, inhibition of cytokine release, modulation of a signaling pathway). The output is often an EC₅₀ (effective concentration) or GI₅₀ (growth inhibition) value.

  • Selectivity/Counter-Screen: Assays against related off-targets (e.g., other kinases or receptors) to determine the compound's selectivity profile, which is crucial for minimizing side effects.

Protocol: In Vitro Cell Viability (MTT) Assay

This protocol provides a method to assess the cytotoxic or anti-proliferative effects of the synthesized analogs on a cancer cell line, a common secondary assay.[6]

Objective: To determine the GI₅₀ value of test compounds against a selected cell line (e.g., HeLa, A549).

Materials:

  • Selected cancer cell line and appropriate culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO (e.g., 10 mM stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette, incubator (37 °C, 5% CO₂), plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A common final concentration range is 0.01 µM to 100 µM.

    • Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no cells" blank control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "blank" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_test / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve (sigmoidal, variable slope) using software like GraphPad Prism to determine the GI₅₀ value.

Building the SAR: Data Integration and Interpretation

The power of SAR comes from comparing systematically acquired data in a structured format.

Table 1: Hypothetical SAR Data for this compound Analogs

Cmpd IDR1 (Phenyl)R2 (N-1)Target IC₅₀ (µM)Cell GI₅₀ (µM)Off-Target IC₅₀ (µM)
1 4-FH1.25.815.6
2 2-FH15.8>100>100
3 4-ClH0.94.111.2
4 4-CF₃H2.511.035.1
5 4-F-CH₃0.52.38.5
6 4-F-CH₂-Ph22.1>10050.3
7 4-Cl-CH₃0.1 0.7 5.1
8 4-Cl-CH₂-cPr0.31.57.8

Interpretation and Causality:

  • R1 Position: Comparing 1 and 2 , moving the fluorine from the para to the ortho position causes a >10-fold loss in potency, suggesting the para position is optimal for interaction, perhaps fitting into a specific sub-pocket.

  • R1 Halogen: Replacing fluorine with chlorine (1 vs. 3 ) slightly improves potency, indicating that a larger, more polarizable halogen is tolerated or even preferred.

  • R1 Electronics: The electron-withdrawing -CF₃ group (4 ) is less favorable than a halogen, suggesting electronics play a role, but size/shape may be more critical.

  • R2 Substituent: Adding a small methyl group at N-1 (1 vs. 5 ) improves potency, likely by filling a small hydrophobic pocket. However, a bulky benzyl group (6 ) is detrimental, indicating steric hindrance at this position.

  • Synergy: The combination of the optimal 4-Cl on the phenyl ring and the optimal methyl group at N-1 results in the most potent compound, 7 , demonstrating an additive positive effect. The cyclopropylmethyl group (8 ) is also well-tolerated, providing another avenue for exploration.

Integrating Early ADME Profiling

Potency is meaningless if a compound cannot reach its target. Early ADME assessment is essential for selecting compounds with the highest chance of success.

HitToLead cluster_cycle1 Initial SAR Cycle cluster_cycle2 Optimization Cycle DESIGN1 Design & Synthesize Initial Analogs TEST1 Test for Potency & Selectivity DESIGN1->TEST1 HIT Identify Potent Hit (e.g., Cmpd 7) TEST1->HIT ADME2 Profile ADME Properties (Stability, Solubility) HIT->ADME2 SAR2 Analyze Potency + ADME (Identify Liabilities) ADME2->SAR2 DESIGN2 Rational Redesign to Address Liabilities SAR2->DESIGN2 LEAD Optimized Lead Candidate DESIGN2->LEAD

Caption: The hit-to-lead optimization cycle.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic half-life (t₁/₂) of promising analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (10 mM in DMSO) and a positive control (e.g., Verapamil)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching

  • 96-well incubation plate, LC-MS/MS system

Procedure:

  • Preparation: Pre-warm phosphate buffer and HLM suspension to 37 °C.

  • Reaction Mixture: In the incubation plate, prepare a master mix containing HLM in phosphate buffer (final protein concentration ~0.5 mg/mL).

  • Initiation: Add the test compound to the wells (final concentration ~1 µM). Pre-incubate for 5 minutes at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard. The t=0 sample is quenched immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log (ln) of the percentage of compound remaining versus time.

    • The slope of the line from linear regression is the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = 0.693 / k .

    • Calculate intrinsic clearance (Cl_int) for a more formal measure.

Table 2: Integrated SAR and ADME Data

Cmpd IDTarget IC₅₀ (µM)HLM Stability (t₁/₂, min)Aq. Solubility (µM, pH 7.4)
7 0.185
8 0.34515
9 0.2>602

Final Analysis: Compound 7 is the most potent but suffers from rapid metabolism (low t₁/₂) and moderate solubility. Compound 8 , while slightly less potent, shows significantly improved metabolic stability and better solubility. This suggests the N-cyclopropylmethyl group is more resistant to metabolism than the N-methyl group. Compound 9 (a hypothetical analog designed to block metabolism) shows excellent stability but poor solubility, a common trade-off. This integrated data provides a clear path forward: focus on analogs around the structure of 8 to further improve potency while maintaining its favorable ADME profile.

Conclusion

The development of a predictive SAR for this compound analogs is a multiparameter optimization challenge. By systematically designing analogs, employing a cascade of robust biological assays, and integrating ADME profiling early, researchers can efficiently navigate the chemical space. This iterative process of design, synthesis, testing, and analysis is fundamental to identifying lead candidates with a balanced profile of high potency, selectivity, and drug-like properties, ultimately increasing the probability of success in the complex journey of drug discovery.

References

Application Notes & Protocols: A Phased Approach to Characterizing the Bioactivity of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2] Its derivatives are found in numerous approved drugs for psychiatric and neurological disorders.[3][4] This guide presents a comprehensive, phased experimental framework for the preclinical in vitro evaluation of 3-(4-Fluorophenyl)piperazin-2-one, a novel compound with potential neuropharmacological activity. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that progresses from foundational safety and permeability assessments to specific target engagement and functional cellular outcomes. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols and the scientific rationale underpinning each experimental choice, ensuring a robust and self-validating investigation into the compound's bioactivity profile.

Introduction: The Scientific Rationale

The structure of this compound suggests a strong likelihood of CNS activity. The piperazine ring is a "privileged structure" known to interact with key neurotransmitter systems, including dopaminergic, serotonergic, and GABAergic pathways.[1][5][6] The "-2-one" modification introduces a lactam group, creating a structural relationship to GABA analogues, thereby heightening the probability of interaction with GABA-A receptors. The 4-fluorophenyl moiety is a common bioisostere used to enhance metabolic stability and blood-brain barrier (BBB) penetration.

This guide, therefore, is structured as an investigative workflow. It begins with broad, essential questions: Is the compound safe for cells? Can it reach its likely targets in the brain? It then systematically narrows the focus to identify specific molecular targets, define the nature of the interaction (e.g., agonist vs. antagonist), and finally, assess the compound's integrated effect on neuronal network function.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Target Identification cluster_2 Phase 3: Functional Mechanism of Action cluster_3 Phase 4: Integrated Neuronal Function P1_1 General Cytotoxicity (MTT/XTT Assay) P1_2 BBB Permeability (PAMPA Assay) P1_1->P1_2 If non-toxic P2_1 Receptor Binding Assays (Dopamine, Serotonin, GABA) P1_2->P2_1 If permeable P2_2 Enzyme Inhibition Assays (e.g., MAO) P3_1 GPCR Functional Assays (cAMP or Ca2+ Flux) P2_1->P3_1 If binding confirmed P3_2 Ion Channel Assays (FLIPR Membrane Potential) P2_1->P3_2 If binding confirmed P4_1 Neuronal Network Activity (Microelectrode Array) P3_1->P4_1 If functional activity detected P3_2->P4_1 If functional activity detected

Figure 1: A tiered experimental workflow for characterizing the bioactivity of this compound.

Phase 1: Foundational Assessment

Before investigating specific mechanisms, it is imperative to establish the compound's basic cellular safety profile and its potential to reach CNS targets.

General Cytotoxicity Profiling

Rationale: A compound's therapeutic potential is negated if it exhibits broad cytotoxicity at or near its effective concentration. This initial screen is a critical go/no-go decision point. We will use the XTT assay, which offers a streamlined, water-soluble formazan product, eliminating the solubilization step required in the older MTT assay.[7][8] The principle relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, providing a quantitative measure of cell viability.[9][10]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a relevant neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the soluble orange formazan product at 450-500 nm using a microplate reader. Use a reference wavelength between 630-690 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC₅₀ (Concentration causing 50% cytotoxicity).

Blood-Brain Barrier (BBB) Permeability Assessment

Rationale: For a CNS-active compound, the ability to cross the BBB is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive diffusion across the BBB.[11] It provides an early indication of CNS bioavailability, guiding further investment in more complex cell-based or in vivo models.[12][13]

Protocol: PAMPA-BBB Assay

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare a 200 µM solution of the test compound in a phosphate buffer solution (PBS), pH 7.4.

  • Assay Setup: Add the compound solution to the donor wells. Fill the corresponding wells of a 96-well acceptor plate with PBS.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking. Include known high-permeability (e.g., caffeine) and low-permeability (e.g., atenolol) control compounds.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) Where V is volume, A is filter area, t is time, and C is concentration. Compounds are typically classified as having high permeability (Pe > 4.0 x 10⁻⁶ cm/s) or low permeability (Pe < 2.0 x 10⁻⁶ cm/s).

Phase 2: Primary Target Identification

With foundational data established, the next phase aims to identify specific molecular targets. Based on the piperazine scaffold, the most probable targets are GPCRs and ligand-gated ion channels.[2][5]

Receptor Binding Assays

Rationale: Receptor binding assays determine if a compound physically interacts with a target receptor and quantify its binding affinity (Ki).[14] A competitive binding assay is used, where the test compound competes with a known radiolabeled ligand for binding to the receptor. A high affinity (low Ki value) indicates a potent interaction at the molecular level.[15]

Protocol: Competitive Radioligand Binding Assay (General)

This protocol is generalized for a GPCR target (e.g., Dopamine D2 receptor). It requires a source of the receptor (e.g., membranes from cells overexpressing the human D2 receptor) and a suitable radioligand (e.g., [³H]-Spiperone).[16][17]

  • Reagent Preparation: Prepare assay buffer, stock solutions of the test compound, the radioligand, and a known "cold" ligand (for determining non-specific binding, e.g., Haloperidol).

  • Assay Plate Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound at various concentrations (serial dilution).

    • For non-specific binding (NSB) wells: a high concentration of the cold ligand.

    • For total binding (TB) wells: vehicle (buffer/DMSO).

    • Radioligand at a fixed concentration (typically near its Kd).

  • Reaction Initiation: Add the receptor-containing membranes to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (TB) - Non-specific Binding (NSB).

    • Calculate the percentage of inhibition caused by the test compound at each concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Targets for Screening Example Radioligand Rationale for Inclusion
Dopamine D2 Receptor[³H]-SpiperoneCommon target for antipsychotic piperazine drugs.[17]
Serotonin 5-HT1A Receptor[³H]-8-OH-DPATTarget for anxiolytic/antidepressant piperazines.
Serotonin 5-HT2A Receptor[³H]-KetanserinTarget for atypical antipsychotics.
GABA-A Receptor (BZD site)[³H]-FlunitrazepamPotential target due to structural similarity to GABA analogues.

Phase 3: Functional Mechanism of Action

Demonstrating binding is not sufficient; a functional consequence must be established. This phase determines whether the compound acts as an agonist (activates), antagonist (blocks), or allosteric modulator of the identified target(s).

GPCR Functional Assays

Rationale: GPCRs signal through various downstream pathways.[18] For D2-like receptors (Gi-coupled), activation leads to an inhibition of adenylyl cyclase, decreasing intracellular cAMP.[17] For Gq-coupled receptors, activation stimulates phospholipase C, leading to an increase in intracellular calcium.[18] Measuring these second messengers provides a direct readout of functional activity.[19]

G cluster_0 Gi-Coupled Receptor (e.g., Dopamine D2) Ligand Agonist Receptor D2 Receptor Ligand->Receptor G_Protein Gi Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts to

Figure 2: Simplified signaling pathway for a Gi-coupled GPCR, like the Dopamine D2 receptor.

Protocol: cAMP Accumulation Assay (for Gi-coupled receptors)

  • Cell Culture: Use cells stably expressing the target receptor (e.g., CHO-K1 cells with human D2 receptor).

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate cells with the test compound dilutions for 15-30 minutes.

    • Add a known agonist (e.g., Quinpirole for D2) at its EC₈₀ concentration to all wells (except controls).

    • Add forskolin to stimulate adenylyl cyclase and generate a measurable cAMP signal.

    • Incubate for 30 minutes.

  • Assay Procedure (Agonist Mode):

    • Incubate cells with the test compound dilutions in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for 30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).[20]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against compound concentration to determine the IC₅₀.

Ion Channel Functional Assays

Rationale: GABA-A receptors are ligand-gated chloride ion channels. Their activation causes an influx of Cl⁻, leading to hyperpolarization of the neuron's membrane.[21] A Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay can measure these changes in real-time, providing a high-throughput method to assess functional modulation.[22][23]

Protocol: FLIPR Membrane Potential Assay (for GABA-A Receptors)

  • Cell Culture: Use cells stably expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells with α1β2γ2 subunits).

  • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load cells with a voltage-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare a "compound plate" with serial dilutions of the test compound.

  • FLIPR Measurement:

    • Place both the cell plate and compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for ~10-20 seconds.

    • The instrument automatically adds the test compound from the compound plate to the cell plate.

    • Positive Modulator Mode: After a 2-5 minute pre-incubation with the test compound, add a low concentration (EC₁₀-EC₂₀) of GABA and continue reading the fluorescence. An increase in the GABA-evoked signal indicates positive allosteric modulation.

    • Direct Agonist Mode: Add only the test compound and monitor for a change in fluorescence.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential. Calculate the response over baseline for each well. Plot the response against compound concentration to determine EC₅₀ or IC₅₀ values.

Phase 4: Integrated Neuronal Function

Rationale: After identifying a specific molecular target and mechanism, it is crucial to understand how the compound affects a more complex, biologically relevant system. Microelectrode Array (MEA) technology allows for the label-free, real-time measurement of electrical activity (action potentials, network bursts) from entire populations of cultured neurons.[24][25] This assay provides an integrated assessment of the compound's overall effect—excitatory, inhibitory, or otherwise—on synaptic communication and network function.

Protocol: Microelectrode Array (MEA) Neuronal Activity Assay

  • Cell Culture: Culture primary rodent cortical neurons or iPSC-derived neurons on an MEA plate. Allow the culture to mature for at least 14-21 days in vitro to form robust, spontaneously active synaptic networks.

  • Baseline Recording: Place the MEA plate into the Maestro MEA system and record baseline spontaneous activity for at least 10 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

  • Compound Addition: Add the test compound at various concentrations directly to the wells. Include a vehicle control.

  • Post-Dose Recording: Record network activity continuously for 30-60 minutes after compound addition to observe acute effects. For chronic studies, recordings can be taken at multiple time points over days.

  • Washout & Recovery: If desired, replace the compound-containing medium with fresh medium and record for an additional 30-60 minutes to assess the reversibility of the effect.

  • Data Analysis: Use the analysis software to quantify changes in neuronal activity parameters relative to the baseline recording. A statistically significant decrease in firing rate and bursting would suggest an inhibitory or sedative-like effect, consistent with positive modulation of GABA-A receptors. An increase would suggest an excitatory effect.

Data Summary and Interpretation

The data from this phased approach should be consolidated to build a comprehensive bioactivity profile for this compound.

Parameter Assay Example Result Interpretation
CC₅₀ XTT Cytotoxicity> 50 µMCompound is not broadly cytotoxic at relevant concentrations.
Pe PAMPA-BBB5.2 x 10⁻⁶ cm/sCompound has high predicted passive BBB permeability.
Ki (D2) D2 Receptor Binding2,500 nMWeak binding to Dopamine D2 receptor.
Ki (GABA-A) GABA-A Receptor Binding85 nMModerate affinity for the GABA-A receptor.
EC₅₀ (GABA-A) FLIPR150 nM (Potentiation)Compound is a positive allosteric modulator of the GABA-A receptor.
Effect on MFR MEA-45% @ 200 nMCompound significantly reduces mean firing rate in neuronal networks.

Overall Profile: Based on these example results, this compound is a non-cytotoxic, BBB-permeable compound that acts as a positive allosteric modulator of the GABA-A receptor, resulting in an inhibitory effect on neuronal network activity. This profile is consistent with potential anxiolytic, sedative, or anticonvulsant properties.

References

Application Note & Protocols: A Framework for the Characterization and Utilization of 3-(4-Fluorophenyl)piperazin-2-one as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1] The introduction of a 4-fluorophenyl moiety can further enhance metabolic stability and target affinity. This guide introduces 3-(4-Fluorophenyl)piperazin-2-one, a compound of interest for chemical biology and drug discovery. While its specific biological targets are yet to be fully elucidated, its structure suggests potential interactions with a range of proteins, making it an ideal candidate for development as a chemical probe. Chemical probes are essential tools for understanding the complex biological processes relevant to diseases of the nervous system and beyond.[2][3][4] This document provides a comprehensive, multi-pronged strategic framework and detailed protocols for researchers to identify the cellular targets of this compound, validate target engagement, and thereby establish its utility as a chemical probe for therapeutic discovery.

Probe Characterization and Quality Control

Before its application in biological systems, the identity, purity, and stability of the chemical probe must be rigorously established. This is a foundational step to ensure that any observed biological effect is attributable to the compound itself and not to impurities.

1.1. Physicochemical Properties A summary of the key properties of this compound is provided below. Researchers should independently verify these properties for their specific batch.

PropertyValue
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Appearance White to off-white solid
Purity (recommended) >98% (by HPLC and NMR)
Solubility Soluble in DMSO, Methanol
Storage Store at -20°C, desiccated

1.2. Synthesis and Purity Assessment The synthesis of piperazin-2-one derivatives can be achieved through various established routes, often involving cascade reactions or multi-step sequences.[5][6] It is imperative that the final compound be purified, typically by column chromatography or recrystallization, and its structure and purity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of residual solvents or synthetic byproducts can lead to artifactual results in biological assays.

Target Deconvolution: A Multi-Pronged Strategy

Identifying the specific protein(s) that a small molecule interacts with is a process known as target deconvolution.[7] A robust strategy employs orthogonal methods to first generate a list of potential binding partners and then confirm direct engagement in a physiological context. Our recommended workflow combines Affinity Purification-Mass Spectrometry (AP-MS) for initial discovery with the Cellular Thermal Shift Assay (CETSA) for in-cell validation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation Probe This compound Immobilize Immobilize Probe on Affinity Matrix Probe->Immobilize APMS Affinity Purification- Mass Spectrometry (AP-MS) Immobilize->APMS Lysate Prepare Cell Lysate Lysate->APMS HitList Generate List of Potential Target Proteins APMS->HitList CETSA Cellular Thermal Shift Assay (CETSA) HitList->CETSA  Select top candidates  for validation WesternBlot Western Blot or MS-based Detection CETSA->WesternBlot Validation Confirmation of Direct Target Engagement WesternBlot->Validation

Figure 1. Recommended workflow for target deconvolution of this compound.

Protocol 1: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

3.1. Principle of the Method AP-MS is a powerful chemoproteomic technique used to isolate and identify proteins that physically interact with a small molecule "bait".[8][9] The probe is first immobilized on a solid support (e.g., agarose beads). This affinity matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the probe are "captured" on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

3.2. Probe Immobilization (A Critical Prerequisite) Before beginning the protocol, the probe must be chemically linked to a solid support. The piperazine ring of this compound contains a secondary amine that can serve as a reactive handle. A common strategy is to use N-hydroxysuccinimide (NHS)-activated sepharose beads, which react with primary or secondary amines to form a stable amide bond. This creates the "affinity matrix." A linker or "spacer arm" is often incorporated between the bead and the probe to reduce steric hindrance and improve target accessibility.[12] A crucial control for this experiment is beads that have been derivatized with the linker alone (or blocked) but lack the probe, to identify proteins that bind non-specifically to the matrix itself.

3.3. Step-by-Step AP-MS Protocol

  • 1. Cell Culture and Lysate Preparation

    • Culture the cells of interest (e.g., a human neuroblastoma cell line for neuroscience applications) to ~80-90% confluency.

    • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS), pellet by centrifugation (500 x g, 5 min, 4°C), and wash once more with PBS.

    • Resuspend the cell pellet in 3-5 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails). The choice of detergent is critical; milder detergents like NP-40 or Triton X-100 are less likely to disrupt native protein complexes.[8]

    • Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

    • Carefully collect the supernatant (this is the soluble proteome) and determine the protein concentration using a standard method (e.g., BCA assay).

  • 2. Affinity Purification

    • Equilibrate the probe-immobilized beads and the control beads (beads-only) with Lysis Buffer. This involves washing the beads three times with buffer.

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with a specific volume of equilibrated beads (e.g., 30 µL slurry) for 2-4 hours on a rotator at 4°C.

    • Pellet the beads by gentle centrifugation (e.g., 500 x g, 1 min, 4°C) and discard the supernatant.

    • Wash the beads extensively to remove non-specific binders. This is a critical step for reducing background. Perform at least five washes with 1 mL of Wash Buffer (e.g., Lysis Buffer with a reduced detergent concentration of 0.1%).

  • 3. Elution of Bound Proteins

    • Elute the specifically bound proteins. Several methods can be used:

      • Competitive Elution (Preferred): Incubate the beads with a high concentration of the free, non-immobilized this compound (e.g., 100 µM in Wash Buffer). This will displace the bound proteins from the immobilized probe. This is the most specific elution method.[13]

      • Denaturing Elution: Elute proteins by boiling the beads in SDS-PAGE loading buffer. This is effective but can also release non-specifically bound proteins that are tightly associated with the matrix.

    • Collect the eluate.

  • 4. Sample Preparation for Mass Spectrometry

    • Separate the eluted proteins by SDS-PAGE. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Excise the entire protein lane for the probe sample and the control sample.

    • Perform in-gel digestion of the proteins (e.g., using trypsin).

    • Extract the resulting peptides and prepare them for LC-MS/MS analysis according to standard proteomics protocols.[10]

  • 5. Data Analysis

    • Analyze the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Compare the list of proteins identified in the probe sample against the control bead sample. True interactors should be significantly enriched in the probe sample.

Protocol 2: Validation of Target Engagement using CETSA

4.1. Principle of the Method The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies direct drug-target interaction within the complex environment of an intact cell.[14][15] The principle is based on ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting protein-ligand complex is often more resistant to heat-induced unfolding and aggregation.[16][17] By heating cells or cell lysates to various temperatures, one can generate a "melting curve" for the protein of interest. A shift in this curve to a higher temperature in the presence of the compound is strong evidence of target engagement.[18]

cluster_0 CETSA Principle cluster_1 Resulting Melting Curves A Unbound Protein Heat Applied Denatured & Aggregated plot Temperature (°C) B Protein + Probe Heat Applied Stabilized & Remains Soluble

References

Cell-based assay development for 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Cell-Based Assays for 3-(4-Fluorophenyl)piperazin-2-one

Abstract

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents with a wide array of biological activities, including anticancer and central nervous system effects.[1][2][3][4] This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel derivative, this compound. As the specific biological target of this compound is not pre-defined, this guide emphasizes a logical, tiered approach, beginning with broad phenotypic screening to generate initial hypotheses, followed by the development of specific, mechanism-of-action assays to elucidate its cellular function. We provide detailed, validated protocols for key assays, principles of assay design, and robust data analysis strategies.

Part I: Foundational Strategy & Primary Screening

When characterizing a novel compound with a promising scaffold but an unknown mechanism, the initial goal is to cast a wide net. A primary screening campaign using robust, high-throughput phenotypic assays is the most effective method to determine if the compound has any biological activity and to generate initial hypotheses about its function. This phase focuses on identifying what the compound does to a cell, before investigating how it does it.

The overall workflow follows a logical cascade from broad, high-throughput screening to more focused, mechanistic studies.

G cluster_0 Phase 1: Discovery & Profiling cluster_1 Phase 2: Mechanism of Action PrimaryScreen Primary Screen (e.g., Cell Viability Panel) HitConfirm Hit Confirmation (Dose-Response Analysis) PrimaryScreen->HitConfirm Identifies 'Hits' SecondaryAssay Secondary Assays (Hypothesis-Driven) HitConfirm->SecondaryAssay Confirms Activity & Potency TertiaryAssay Tertiary / Target Engagement Assays (e.g., In-Cell Target Binding) SecondaryAssay->TertiaryAssay Refines Hypothesis MoA Mechanism of Action (MoA) Elucidation TertiaryAssay->MoA Validates Target

Caption: High-level workflow for compound characterization.

Protocol 1: Broad-Spectrum Cell Viability Profiling

Rationale: The most fundamental question is whether this compound affects cell viability or proliferation. A luminescent ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is the industry standard for its sensitivity, robustness, and high-throughput compatibility.[5] We recommend screening against a diverse panel of cell lines to uncover potential selectivity. For instance, a panel could include colon cancer (HT-29), breast cancer (MCF7), and non-cancerous embryonic kidney (HEK293) cell lines.[1][6]

Detailed Step-by-Step Protocol:

  • Cell Culture & Plating:

    • Culture cells in their recommended media at 37°C and 5% CO₂ until they reach approximately 80% confluency.

    • Harvest cells using standard trypsinization and perform a cell count.

    • Dilute the cell suspension to the optimized seeding density (e.g., 2,000-5,000 cells/well) in a final volume of 90 µL per well in a 384-well, white, clear-bottom plate.

    • Incubate the plates for 18-24 hours to allow for cell attachment.

  • Compound Preparation & Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations for dose-response analysis (e.g., 100 µM to 1 nM).

    • Add 10 µL of the diluted compound solutions to the corresponding wells of the cell plate. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls. A positive control known to induce cell death (e.g., Doxorubicin) should also be included.[7]

    • Incubate the plates for a pre-determined time point (e.g., 48 or 72 hours).

  • Assay Reagent Addition & Signal Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 50 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

Data Analysis & Interpretation

The primary output is a dose-response curve from which the half-maximal inhibitory concentration (IC₅₀) is calculated. This value represents the concentration of the compound required to inhibit cell viability by 50%.

Data Presentation Example:

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)Z'-Factor
HT-295.20.80.81
MCF712.81.10.79
HEK293> 5015.40.85

An outcome where the compound is potent against a cancer cell line (e.g., HT-29) but significantly less active against a non-cancerous line (HEK293) suggests potential cancer-selective cytotoxicity and provides a strong rationale for follow-up studies.

Part II: Mechanistic Elucidation - Hypothesis-Driven Secondary Assays

The results from the primary screen guide the next phase. If, for example, this compound shows potent, selective activity against cancer cells, a logical next step is to investigate mechanisms commonly associated with anticancer piperazine derivatives, such as microtubule disruption.[1] If no cytotoxicity is observed, but the compound's structure is reminiscent of CNS-active agents, assays related to neuronal signaling would be prioritized.[2][8]

G cluster_cancer cluster_cns Input Primary Screen Result CancerHit Potent Cytotoxicity in Cancer Cells Input->CancerHit e.g., Low IC50 in HT-29 CNSHit No Cytotoxicity, Structural Homology to CNS Drugs Input->CNSHit e.g., High IC50 in all lines TubulinAssay Microtubule Dynamics Assay CancerHit->TubulinAssay ApoptosisAssay Apoptosis Assay (Caspase-Glo) CancerHit->ApoptosisAssay Final Secondary Assay Selection TubulinAssay->Final ApoptosisAssay->Final GPCR_Assay GPCR Calcium Flux Assay CNSHit->GPCR_Assay MAO_Assay MAO-B Inhibition Assay CNSHit->MAO_Assay GPCR_Assay->Final MAO_Assay->Final

Caption: Logic for selecting hypothesis-driven secondary assays.

Protocol 2: Immunofluorescence Assay for Microtubule Integrity (Anticancer Hypothesis)

Rationale: Several piperazine-based compounds exert their anticancer effects by disrupting microtubule polymerization, leading to mitotic arrest and apoptosis.[1] This assay visually confirms if this compound has a similar effect.

Detailed Step-by-Step Protocol:

  • Cell Seeding & Treatment:

    • Seed HT-29 cells onto glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with this compound at its IC₅₀ and 5x IC₅₀ concentrations for 24 hours. Include a vehicle control (DMSO) and a known microtubule destabilizer (e.g., Colchicine) as a positive control.

  • Fixation & Permeabilization:

    • Aspirate the media and wash the cells once with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 2% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin (diluted in 2% BSA) for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a high-resolution fluorescence microscope. Look for signs of microtubule depolymerization, abnormal mitotic spindles, and cell cycle arrest in mitosis (characterized by condensed, fragmented nuclei).

Protocol 3: Calcium Flux Assay for GPCR Activation (CNS Hypothesis)

Rationale: The phenylpiperazine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are key targets in the CNS.[2][8] A calcium flux assay can rapidly screen for agonist or antagonist activity at Gαq-coupled GPCRs.[5]

Detailed Step-by-Step Protocol:

  • Cell Plating:

    • Plate HEK293 cells stably expressing a target GPCR (e.g., the 5-HT2A receptor) in a 384-well black, clear-bottom plate.

    • Incubate for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a suitable assay buffer.

    • Remove the culture medium from the cell plate and add the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Signal Detection (FLIPR or equivalent):

    • Place the assay plate into a fluorescence imaging plate reader (FLIPR).

    • For Antagonist Mode: Add this compound to the wells and incubate for 15-30 minutes. Then, add a known agonist for the receptor (e.g., serotonin) and measure the fluorescence change. A reduction in the agonist-induced signal indicates antagonist activity.

    • For Agonist Mode: Add this compound directly and measure any immediate increase in fluorescence. An increase indicates agonist activity.

    • Record fluorescence intensity over time (typically 2-3 minutes).

Part III: Assay Validation & Quality Control

For any cell-based assay to be trustworthy, it must be rigorously validated. This ensures that the results are reproducible, reliable, and suitable for making decisions in a drug discovery program.

Key Validation Parameters:

  • Z'-Factor: A statistical measure of the separation between the positive and negative controls. It reflects the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

    • Formula:Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| (where σ is the standard deviation, μ is the mean, p is positive control, n is negative control)

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is generally better.

  • Coefficient of Variation (%CV): A measure of the variability of the data within a group (e.g., replicates of a control). A %CV below 15% is typically acceptable.

Example Assay Validation Summary:

ParameterFormulaAcceptable RangeExample ValueResult
Z'-Factor1 - (3*(SD_pos+SD_neg))/|Mean_pos-Mean_neg|0.5 - 1.00.78Pass
S/B RatioMean_pos / Mean_neg> 512Pass
%CV (Controls)(SD / Mean) * 100< 15%8.5%Pass

Conclusion

The development of cell-based assays for a novel compound like this compound requires a systematic and hypothesis-driven approach. By beginning with broad phenotypic profiling to identify cellular effects and subsequently employing targeted, mechanism-of-action studies based on those initial findings, researchers can efficiently and accurately elucidate the compound's biological function. The protocols and strategies outlined in this guide provide a robust framework for navigating this discovery process, ensuring data integrity and accelerating the journey from a novel chemical entity to a well-characterized biological probe or potential therapeutic lead.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to improving the yield of 3-(4-Fluorophenyl)piperazin-2-one synthesis.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide insights grounded in established chemical principles and field-proven experience.

Overview of Synthesis

This compound is a valuable heterocyclic scaffold in medicinal chemistry, frequently incorporated into pharmacologically active molecules.[1] Its synthesis typically involves the cyclization of precursors containing the core structural elements. One effective and modern approach is a one-pot, multi-step reaction sequence that combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[2][3] This method offers high stereocontrol and efficiency by avoiding the isolation of intermediates.

The general pathway begins with the reaction between 4-fluorobenzaldehyde and an activated acetonitrile derivative, like (phenylsulfonyl)acetonitrile, followed by epoxidation. The resulting epoxide is then reacted with a 1,2-ethylenediamine derivative, which undergoes a domino ring-opening and cyclization to form the desired piperazin-2-one ring.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A low yield is the most common challenge and can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Reagent Purity and Stoichiometry:

    • Insight: The purity of starting materials, particularly the aldehyde and the diamine, is critical. Impurities can introduce competing side reactions or inhibit catalysts. Similarly, incorrect stoichiometry can lead to an excess of one reactant, resulting in purification challenges and byproducts.

    • Actionable Advice:

      • Verify the purity of 4-fluorobenzaldehyde and the 1,2-ethylenediamine precursor using NMR or GC-MS before use.

      • Ensure accurate molar ratios. In many cyclization reactions, a slight excess (1.1-1.2 equivalents) of the diamine can help drive the reaction to completion.

      • Use anhydrous solvents, as moisture can interfere with many of the reagents and intermediates involved, especially if organometallic catalysts are employed.

  • Suboptimal Reaction Conditions:

    • Insight: Temperature, reaction time, and solvent choice are interdependent variables that significantly impact reaction kinetics and selectivity. For instance, higher temperatures can accelerate the desired reaction but may also promote decomposition or side-product formation.[4]

    • Actionable Advice:

      • Solvent Selection: The choice of solvent can dramatically affect yield. If you are experiencing low yields in a solvent like acetonitrile, consider switching to tetrahydrofuran (THF) or dioxane, which have been shown to improve outcomes in similar heterocyclic syntheses.[4]

      • Temperature Control: For multi-step, one-pot syntheses, each step may have a different optimal temperature. For example, the epoxidation step is often performed at low temperatures (e.g., -20 °C) to enhance enantioselectivity, while the final cyclization may require room temperature or gentle heating (e.g., 50 °C) to proceed at a reasonable rate.[2]

      • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[4] This allows you to identify the optimal reaction time and quench the reaction before significant byproduct formation occurs.

Q2: I'm observing significant impurity formation. How can I identify and minimize byproducts?

Impurity profiles can be complex, often arising from side reactions or incomplete conversion of starting materials.

Possible Causes & Solutions:

  • Side Reactions:

    • Insight: In piperazine synthesis, common side reactions include the formation of dimers, over-alkylation if protecting groups are not used, or incomplete cyclization. The reactivity of the two nitrogen atoms in the ethylenediamine precursor must be carefully managed.

    • Actionable Advice:

      • Protecting Group Strategy: Consider using a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine). This ensures that the reaction occurs at the desired nitrogen atom, preventing polymerization or the formation of symmetrical byproducts. The protecting group can be removed in a subsequent step.

      • Control of Reaction Conditions: As mentioned previously, avoid excessive temperatures and prolonged reaction times to minimize the degradation of the product and the formation of thermal byproducts.

  • Purification Challenges:

    • Insight: Effective purification is key to obtaining a high-purity product. The polarity of piperazin-2-ones often requires careful selection of chromatographic or recrystallization conditions.

    • Actionable Advice:

      • Column Chromatography: A common method for purification is silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent system (like heptane) and gradually increasing the polarity with ethyl acetate (e.g., 0-40% EtOAc in heptane), can effectively separate the product from less polar starting materials and non-polar byproducts.[4]

      • Recrystallization: If the product is a solid, recrystallization is an excellent method for final purification. Solvents like ethanol or n-hexane have been used successfully for purifying similar heterocyclic compounds.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.

Q3: My reaction is sluggish or fails to proceed to completion. What should I check?

A stalled reaction often points to an issue with catalysis, activation, or fundamental reaction setup.

Possible Causes & Solutions:

  • Catalyst Inactivity (if applicable):

    • Insight: Many modern syntheses of piperazines employ catalysts, such as palladium complexes for C-N cross-coupling or organocatalysts for asymmetric transformations.[2][6] These catalysts can be sensitive to air, moisture, and impurities.

    • Actionable Advice:

      • Ensure any catalysts are handled under an inert atmosphere (e.g., nitrogen or argon).

      • Use fresh, high-purity catalysts. If using a palladium catalyst, ensure it has not been deactivated by exposure to air.

  • Insufficient Activation or Incorrect pH:

    • Insight: Cyclization reactions often require a base to deprotonate a nitrogen atom, making it more nucleophilic, or an acid to activate a carbonyl group. The wrong pH can halt the reaction.

    • Actionable Advice:

      • Base: For the final ring-closing step, a non-nucleophilic organic base like triethylamine (Et₃N) is often added to facilitate the nucleophilic attack of the amine.[3] Ensure the base is added in the correct stoichiometric amount.

      • Reagent Addition Order: The sequence of adding reagents can be crucial. Follow the established protocol carefully, as the premature addition of a reagent can lead to unwanted side reactions.

Experimental Protocols and Data

Table 1: Optimization of Reaction Parameters

This table summarizes key experimental variables and their expected impact on the synthesis of this compound.

ParameterSub-Optimal ConditionPotential Negative OutcomeRecommended OptimizationRationale
Solvent Acetonitrile (ACN)Low conversion, side reactionsTetrahydrofuran (THF) or DioxaneChanging solvent polarity and coordinating ability can improve solubility and stabilize key intermediates, enhancing yield.[4]
Temperature Too high (>80 °C)Product degradation, impurity formationStep-wise control (-20 °C for epoxidation, 25-50 °C for cyclization)Lower temperatures improve selectivity in asymmetric steps, while moderate heat accelerates the final cyclization without causing decomposition.[2]
Base Weak base or incorrect stoichiometrySlow or incomplete cyclization2.0 equivalents of Triethylamine (Et₃N)A sufficient amount of a suitable base is required to deprotonate the amine, facilitating the final ring-closing nucleophilic attack.[3]
Reaction Time Too longIncreased byproduct formationMonitor by TLC/LCMS until starting material is consumedPrevents the product from degrading under the reaction conditions after its formation is complete.[4]
Protocol: One-Pot Synthesis of (R)-3-(4-Fluorophenyl)piperazin-2-one

This protocol is adapted from methodologies developed for similar heterocyclic structures.[2][3]

  • Step 1: Knoevenagel Condensation

    • To a solution of 4-fluorobenzaldehyde (1.0 mmol) in anhydrous toluene (3.5 mL), add (phenylsulfonyl)acetonitrile (1.0 mmol) and the chiral organocatalyst (e.g., quinine-derived urea, 0.01 mmol).

    • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the aldehyde.

  • Step 2: Asymmetric Epoxidation

    • Dilute the reaction mixture with additional anhydrous toluene (~50 mL) and cool to -20 °C in an appropriate cooling bath.

    • Slowly add cumyl hydroperoxide (CHP, 1.1 mmol) dropwise.

    • Stir at -20 °C, monitoring the reaction by TLC until the intermediate alkene is fully converted to the epoxide.

  • Step 3: Domino Ring-Opening Cyclization (DROC)

    • Allow the reaction mixture to warm to room temperature.

    • Add N-Boc-ethylenediamine (1.2 mmol) followed by triethylamine (2.0 mmol).

    • Stir at room temperature (or heat to 50 °C if the reaction is slow) for 12-24 hours, until LCMS analysis confirms the formation of the piperazin-2-one product.

  • Work-up and Purification

    • Quench the reaction with water and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the N-Boc protected product. A subsequent deprotection step would be required to yield the final compound.

Visualized Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving low-yield issues during the synthesis.

TroubleshootingWorkflow start Low Yield of This compound check_reagents 1. Verify Reagent Quality - Purity (NMR, GC-MS) - Anhydrous Solvents - Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions 2. Optimize Reaction Conditions - Solvent (THF, Dioxane) - Temperature Profile - Reaction Time (TLC/LCMS) reagents_ok->optimize_conditions Yes fix_reagents Action: - Purify Starting Materials - Dry Solvents - Recalculate Stoichiometry reagents_ok->fix_reagents No conditions_ok Conditions Optimized? optimize_conditions->conditions_ok review_procedure 3. Review Procedure - Order of Addition - Use of Protecting Groups - Base/Catalyst Choice conditions_ok->review_procedure Yes fix_conditions Action: - Screen Solvents - Run Temp Gradient - Monitor Reaction Kinetics conditions_ok->fix_conditions No review_procedure->start Issue Persists (Re-evaluate Hypothesis) fix_procedure Action: - Implement Protecting Groups - Test Different Bases - Check Catalyst Activity review_procedure->fix_procedure Implement Changes success Yield Improved review_procedure->success Problem Identified & Fixed fix_reagents->check_reagents fix_conditions->optimize_conditions fix_procedure->review_procedure

Caption: Troubleshooting workflow for low-yield synthesis.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions for this synthesis?

    • Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Reagents like triethylamine and cumyl hydroperoxide should be handled with care.

  • Can this synthesis be performed stereoselectively?

    • Yes. The use of chiral catalysts, such as quinine-derived ureas in the epoxidation step, allows for the enantioselective synthesis of either the (R) or (S) enantiomer of the final product with high enantiomeric excess (ee).[2]

  • What are the most common analytical methods to confirm the final product structure?

    • The structure of this compound is typically confirmed using a combination of ¹H NMR and ¹³C NMR spectroscopy to identify the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and melting point analysis to assess purity.[7]

  • Is a protecting group for the nitrogen essential?

    • While not strictly essential in all synthetic routes, using a protecting group on one of the ethylenediamine nitrogens (e.g., Boc) is highly recommended. It provides crucial control over the reaction's regioselectivity, preventing the formation of undesired symmetrical byproducts and simplifying purification.

References

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)piperazin-2-one. This heterocyclic scaffold is a crucial intermediate in medicinal chemistry, valued for its structural properties in the design of novel therapeutics. However, its synthesis is not without challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles, with a focus on identifying, understanding, and mitigating the formation of key side products. We will delve into the causality behind these impurities and provide field-proven protocols to enhance reaction efficiency and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route for this compound, and what are its inherent challenges?

The most direct and frequently employed strategy for constructing the 3-aryl-piperazin-2-one core involves a two-step sequence: (1) N-alkylation of a diamine with an α-halo-arylacetate, followed by (2) intramolecular amide cyclization. For this compound, this typically involves reacting ethylenediamine with an activated (4-fluorophenyl)acetic acid derivative, such as ethyl 2-bromo-2-(4-fluorophenyl)acetate. The primary challenge stems from the bifunctional nature of ethylenediamine, which has two primary nucleophilic nitrogens. This can lead to undesired multiple alkylations, resulting in dimerization and polymerization, which significantly complicates purification and reduces the yield of the desired monomeric product.

Q2: My LC-MS analysis of the crude product shows a major peak with a mass corresponding to roughly double that of my expected product. What is this impurity?

This high-molecular-weight species is almost certainly a dimeric side product. It forms when a single molecule of the linear, uncyclized intermediate reacts with a second molecule of the ethyl 2-bromo-2-(4-fluorophenyl)acetate electrophile instead of cyclizing. Alternatively, two molecules of ethylenediamine can be bridged by two molecules of the electrophile. This intermolecular reaction competes directly with the desired intramolecular cyclization and is a common issue in this synthesis.

Q3: My reaction appears to stall, and I am recovering a significant amount of the linear intermediate, N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide. Why is the cyclization step failing?

Incomplete cyclization is a frequent kinetic and thermodynamic hurdle. The causes can include:

  • Insufficient Activation: The reaction conditions (temperature, base) may not be sufficient to deprotonate the secondary amine and/or activate the ester for the intramolecular nucleophilic attack.

  • Inappropriate Base: The choice of base is critical. A weak base may not facilitate the reaction, while an overly strong, sterically hindered base might favor intermolecular side reactions or elimination.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the linear precursor, potentially disfavoring the geometry required for cyclization.

Q4: Besides the main product, my TLC shows several minor, closely running spots. What could these be?

These minor impurities often arise from the degradation of starting materials or intermediates. For instance, under basic conditions, the ethyl 2-bromo-2-(4-fluorophenyl)acetate can undergo elimination to form ethyl (4-fluorophenyl)acrylate. Hydrolysis of the ester functionality on either the starting material or the intermediate can also lead to corresponding carboxylic acid impurities, which can complicate workup and purification.

Section 2: Troubleshooting Guide: Common Side Products & Mitigation Strategies

Issue 1: Formation of Dimeric and Oligomeric Byproducts

The primary challenge in this synthesis is controlling the stoichiometry to favor the formation of the monomeric linear precursor, which is essential for achieving a high yield of the final cyclized product.

Root Cause Analysis: Ethylenediamine possesses two highly reactive primary amine groups. When reacted with the electrophilic ethyl 2-bromo-2-(4-fluorophenyl)acetate, the initial N-alkylation is rapid. However, the resulting secondary amine in the product is also nucleophilic. This leads to competing reaction pathways, as illustrated below.

EDA Ethylenediamine (H₂N-CH₂CH₂-NH₂) Linear_Intermediate Desired Linear Intermediate (H₂N-CH₂CH₂-NH-CH(Ar)-COOEt) EDA->Linear_Intermediate 1. Desired Pathway (1:1 Stoichiometry) Dimer_Intermediate Dimeric Side Product (EtOOC-CH(Ar)-NH-CH₂CH₂-NH-CH(Ar)-COOEt) EDA->Dimer_Intermediate Competing Pathway (Excess Bromoester or High Concentration) Bromoester Ethyl 2-bromo-2-(4-fluorophenyl)acetate (Br-CH(Ar)-COOEt) Bromoester->Linear_Intermediate 1. Desired Pathway (1:1 Stoichiometry) Bromoester->Dimer_Intermediate Competing Pathway (Excess Bromoester or High Concentration) Product This compound Linear_Intermediate->Product 2. Intramolecular Cyclization (Base, Heat) Linear_Intermediate->Dimer_Intermediate Over-alkylation

Caption: Competing pathways in the synthesis.

Mitigation Protocols:

  • High Dilution & Slow Addition: This is the most direct method to favor intramolecular cyclization. By maintaining a very low concentration of the electrophile, the probability of one molecule finding another (intermolecular reaction) is reduced relative to the ends of the same molecule finding each other (intramolecular reaction).

    • Protocol: Dissolve ethylenediamine (5-10 equivalents) in a large volume of a suitable solvent (e.g., acetonitrile or THF). Separately, dissolve ethyl 2-bromo-2-(4-fluorophenyl)acetate (1 equivalent) in the same solvent. Add the bromoester solution dropwise to the vigorously stirred ethylenediamine solution over several hours using a syringe pump.

  • Use of a Mono-Protected Diamine: This is a more robust, albeit longer, approach that eliminates the possibility of dimerization. By protecting one of the amine groups, you ensure a 1:1 reaction stoichiometry.

    • Protocol:

      • Protect ethylenediamine with a suitable protecting group, such as Boc-anhydride, to form N-Boc-ethylenediamine.

      • React N-Boc-ethylenediamine with ethyl 2-bromo-2-(4-fluorophenyl)acetate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

      • Purify the resulting protected linear intermediate.

      • Remove the Boc group using an acid (e.g., trifluoroacetic acid or HCl in dioxane).

      • Induce cyclization of the deprotected amine salt by treating it with a base (e.g., triethylamine or potassium carbonate) and heating. This stepwise approach provides much greater control.[1]

Table 1: Impact of Reaction Conditions on Dimer Formation

ParameterStandard ConditionOptimized Condition (for Dimer Minimization)Rationale
Concentration 0.5 - 1.0 M< 0.05 MReduces intermolecular collision frequency.
Equivalents of Diamine 1.1 - 2.0 eq.5.0 - 10.0 eq.Shifts equilibrium towards mono-alkylation.
Addition Method Single portionSlow dropwise addition via syringe pump (4-8 h)Maintains a low instantaneous concentration of the electrophile.
Strategy Direct reactionUse of mono-protected ethylenediaminePrevents reaction at the second nitrogen atom entirely.
Issue 2: Incomplete Cyclization

Even when the linear intermediate is formed cleanly, the final ring-closing step can be challenging.

Root Cause Analysis: The intramolecular cyclization is a nucleophilic acyl substitution. The rate depends on the nucleophilicity of the secondary amine and the electrophilicity of the ester's carbonyl carbon. The reaction requires a base to deprotonate the attacking amine's ammonium salt (if formed from a prior step) or to catalyze the reaction.

Troubleshooting Workflow:

Start Incomplete Cyclization Observed (Linear Intermediate Remains) Check_Base Is the base strong enough? (e.g., pKa of conjugate acid > 8-10) Start->Check_Base Check_Temp Is the reaction temperature adequate? Check_Base->Check_Temp Yes Result_Base Switch to a stronger base (e.g., NaH, K₂CO₃, t-BuOK) Check_Base->Result_Base No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Result_Temp Increase temperature incrementally (e.g., from RT to 80°C) Check_Temp->Result_Temp No Result_Solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Result_Solvent No End Cyclization Complete Check_Solvent->End Yes Result_Base->Check_Temp Result_Temp->Check_Solvent Result_Solvent->End

Caption: Troubleshooting workflow for incomplete cyclization.

Recommended Protocol for Cyclization:

  • Objective: To efficiently cyclize the linear intermediate N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide or its ester precursor.

  • Methodology:

    • Dissolve the purified linear intermediate (1 equivalent) in anhydrous toluene or xylene.

    • Add a catalytic amount of a strong, non-nucleophilic base such as sodium tert-butoxide (0.1 eq) or use a stoichiometric amount of a milder base like potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux (80-120°C) with a Dean-Stark apparatus to remove any alcohol or water formed, which drives the reaction to completion.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction, filter off any inorganic salts, and concentrate the solvent under reduced pressure. The crude product can then be purified.

Section 3: Recommended Purification Strategies

Purifying this compound from the common side products requires careful selection of techniques due to the similar polarities of the related compounds.

  • Removal of Excess Ethylenediamine: If a large excess of ethylenediamine was used, it can be removed post-reaction by performing an acidic wash (e.g., 1M HCl) on the organic extract. The desired product, being a secondary amide, is less basic and will remain in the organic layer, while the highly basic diamine will partition into the aqueous layer as its hydrochloride salt.

  • Chromatographic Separation from Dimer:

    • Technique: Silica gel column chromatography is the most effective method.

    • Eluent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. The dimeric byproduct is typically more polar than the desired cyclized product and will elute later. A typical gradient would be 0% to 5% Methanol in Dichloromethane.

  • Recrystallization: For final polishing, recrystallization can be highly effective.

    • Solvent Screening: Test solvents such as ethyl acetate, isopropanol, or mixtures like ethyl acetate/heptane. The ideal solvent will dissolve the product at elevated temperatures but allow it to crystallize upon cooling, while leaving impurities dissolved in the mother liquor.

References

Technical Support Center: Troubleshooting Low Purity of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Fluorophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity for this compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my synthesis, TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that your reaction has likely produced a mixture of the desired product and various impurities. Based on the typical synthesis of piperazin-2-one derivatives, these impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 1-(4-fluorophenyl)ethane-1,2-diamine or an activated acylating agent. These can often be identified by running reference spots of the starting materials alongside the crude product on the TLC plate.[1]

  • Di-substituted Byproducts: If the synthesis involves the reaction of a diamine with an acylating agent, there is a possibility of forming di-substituted byproducts where both nitrogen atoms of the piperazine ring have reacted.[1]

  • Side-Reaction Products: Various side reactions can occur, leading to a range of impurities. The specific nature of these byproducts is highly dependent on the reaction conditions (temperature, solvent, base, etc.).

  • Degradation Products: The piperazin-2-one ring can be susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures.[1] This can lead to the formation of ring-opened impurities.

A systematic approach to identifying these impurities would involve techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine their molecular weights.[2] Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy can help in elucidating their precise structures.[1]

Q2: I'm struggling to purify my this compound using column chromatography. The fractions are still impure. What can I do?

A2: Column chromatography is a powerful purification technique, but its success hinges on the proper selection of stationary and mobile phases.[3] If you are experiencing co-elution of your product with impurities, consider the following optimization strategies:

  • Solvent System Screening: The choice of eluent is critical. A good starting point is to perform a thorough TLC screening with various solvent systems of differing polarities. Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4, with good separation from the impurity spots.[3]

  • Gradient Elution: If a single solvent system (isocratic elution) is not providing adequate separation, a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity. This will allow for the elution of less polar impurities first, followed by your product, and then the more polar impurities.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, other options are available. If your compound is basic, using neutral or basic alumina might prevent streaking and improve separation. For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) could be a better choice.[4]

Below is a diagram illustrating a systematic approach to optimizing column chromatography:

References

Technical Support Center: Optimizing N-Alkylation of Piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the N-alkylation of piperazin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Piperazin-2-one is a valuable scaffold in pharmaceutical development, and its selective functionalization is crucial for modulating pharmacological properties.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to empower you to overcome common challenges and achieve optimal results in your N-alkylation reactions.

I. Understanding the Core Challenges

The N-alkylation of piperazin-2-one presents a unique set of challenges stemming from its structure. The molecule possesses two distinct nitrogen atoms: the N1 amide nitrogen and the N4 amine nitrogen. Their differing nucleophilicity dictates the regioselectivity of the alkylation. Furthermore, the potential for di-alkylation and other side reactions necessitates careful control over reaction conditions. This guide will equip you with the knowledge to selectively target the desired nitrogen and mitigate unwanted byproducts.

II. Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Regioselectivity - Alkylation at the Wrong Nitrogen

Question: My N-alkylation of piperazin-2-one is yielding a mixture of N1 and N4 alkylated products. How can I selectively alkylate the N4 position?

Answer: Achieving N4 selectivity is a common goal. The N4 amine is generally more nucleophilic than the N1 amide nitrogen, making it the more reactive site under many conditions. However, strong bases can deprotonate the N1 amide, leading to a loss of selectivity.

  • Causality: The pKa of the N1 proton is significantly lower than that of the N4 proton, making it more susceptible to deprotonation by strong bases. The resulting amide anion can then compete with the N4 amine as a nucleophile.

  • Solutions:

    • Choice of Base: Employ a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). These bases are generally sufficient to neutralize any acid formed during the reaction without significantly deprotonating the N1 amide.[2][3]

    • Protecting Groups: The most robust strategy for ensuring N4-alkylation is to first protect the N1 position. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[4][5] The N1-Boc-piperazin-2-one can then be selectively alkylated at the N4 position, followed by deprotection of the Boc group if necessary.

    • Reductive Amination: This method inherently favors N4-alkylation as it proceeds through the formation of an iminium ion at the more nucleophilic N4 amine.[6][7][8]

Question: I want to selectively alkylate the N1 position. What is the best approach?

Answer: Selective N1-alkylation requires suppressing the higher nucleophilicity of the N4 amine.

  • Causality: Direct alkylation will preferentially occur at the N4 position. Therefore, the N4 nitrogen must be "masked" to direct the reaction to N1.

  • Solutions:

    • N4-Protection: Protect the N4 amine with a suitable protecting group, such as a benzyl (Bn) or a Boc group. With the N4 position blocked, alkylation can be directed to the N1 amide, typically requiring a stronger base (e.g., sodium hydride, NaH) to deprotonate the amide proton.

    • Orthogonal Protection: For more complex syntheses requiring sequential functionalization, an orthogonal protection strategy is essential.[9] For instance, protecting N4 with a Cbz group and then alkylating N1 allows for selective deprotection of either group later in the synthetic sequence.

Issue 2: Low Yield and Incomplete Conversion

Question: My N-alkylation reaction is sluggish and gives a low yield of the desired product, with a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: Low conversion can be attributed to several factors, including insufficient reactivity of the alkylating agent, suboptimal reaction conditions, or catalyst deactivation.

  • Causality: The reaction may not have sufficient thermal energy, the alkylating agent may be a poor electrophile, or the chosen base may not be strong enough.

  • Solutions:

    • Increase Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate.[10][11] For direct alkylations, temperatures between 50-80°C are common.[3]

    • Choice of Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride or bromide and experiencing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

    • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for N-alkylation as they can solvate the ions formed during the reaction and often facilitate higher reaction rates.[3][10]

    • Microwave Irradiation: For challenging alkylations, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and rapid heating.[12]

Issue 3: Formation of Di-Alkylated Byproduct

Question: I am attempting a mono-alkylation, but I am observing a significant amount of the 1,4-di-alkylated piperazin-2-one. How can I improve mono-selectivity?

Answer: Di-alkylation is a common side reaction when both nitrogen atoms are available for reaction.[11][13]

  • Causality: After the first alkylation at N4, the resulting mono-alkylated product may still be sufficiently nucleophilic to react with another equivalent of the alkylating agent, especially if a strong base is used which can deprotonate the N1 amide.

  • Solutions:

    • Stoichiometry Control: Using a large excess of piperazin-2-one relative to the alkylating agent can statistically favor mono-alkylation.[11]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a low temperature helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[11]

    • Protecting Group Strategy: As mentioned previously, protecting one of the nitrogen atoms is the most reliable method to prevent di-alkylation.[13][14]

III. Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the most common N-alkylation techniques.

Protocol 1: Direct N4-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the selective N4-alkylation of piperazin-2-one using a mild base.

Materials:

  • Piperazin-2-one

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 eq.).

  • Add anhydrous MeCN or DMF (10-20 mL per gram of piperazin-2-one).

  • Add anhydrous potassium carbonate (2.5 - 3.0 eq.) to the suspension.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.0 - 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C.[10]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N4-alkylated piperazin-2-one.

Protocol 2: N4-Alkylation via Reductive Amination

This method is particularly useful for introducing a variety of substituents via commercially available aldehydes and ketones.

Materials:

  • Piperazin-2-one

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperazin-2-one (1.0 eq.) and the anhydrous solvent (DCE or DCM).

  • Add the aldehyde or ketone (1.0 - 1.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N4-alkylated piperazin-2-one.

Table 1: Comparison of Common N-Alkylation Conditions
MethodAlkylating AgentBase/Reducing AgentSolventTemperature (°C)Key AdvantagesPotential Issues
Direct Alkylation Alkyl Halides (R-X)K₂CO₃, Cs₂CO₃, Et₃NDMF, MeCN, THF25 - 80Simple, readily available reagentsRisk of di-alkylation, requires heating for less reactive halides
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CNDCE, DCM, MeOH25High functional group tolerance, mild conditionsRequires carbonyl compound, potential for over-reduction
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DIAD/DEADTHF, Dioxane0 - 25Inversion of stereochemistry at the alcohol, mild conditionsByproduct removal can be difficult, requires acidic nucleophile (pKa < 13)[15]
Phase Transfer Catalysis Alkyl Halides (R-X)K₂CO₃, NaOH (aq) / Organic SolventToluene, DCM25 - 100Good for biphasic systems, can use inexpensive basesRequires a phase transfer catalyst (e.g., TBAB)[16][17]

IV. Mechanistic Insights & Workflow Diagrams

Understanding the underlying mechanisms and visualizing the experimental workflow can significantly aid in troubleshooting and optimizing your reactions.

Diagram 1: General N-Alkylation Pathways of Piperazin-2-one

G cluster_0 Direct Alkylation cluster_1 Reductive Amination P2O Piperazin-2-one N4_Alk N4-Alkylated Product P2O->N4_Alk R-X, Mild Base (e.g., K2CO3) N1_Alk N1-Alkylated Product P2O->N1_Alk 1. N4-Protection 2. R-X, Strong Base (e.g., NaH) 3. N4-Deprotection Di_Alk 1,4-Di-Alkylated Product N4_Alk->Di_Alk Excess R-X Strong Base P2O2 Piperazin-2-one Iminium Iminium Ion Intermediate P2O2->Iminium RCHO or RCOR' N4_Alk2 N4-Alkylated Product Iminium->N4_Alk2 Reducing Agent (e.g., NaBH(OAc)3) G start Low Yield of N-Alkylated Product check_sm Check Starting Material Purity (TLC/NMR) start->check_sm check_reagents Verify Reagent Activity (Alkylating Agent, Base) start->check_reagents optimize_temp Increase Reaction Temperature check_reagents->optimize_temp change_solvent Change to More Polar Aprotic Solvent (e.g., DMF, DMSO) optimize_temp->change_solvent No success Improved Yield optimize_temp->success Yes change_halide Add Catalytic NaI/KI (Finkelstein Condition) change_solvent->change_halide No change_solvent->success Yes change_halide->success Yes failure Yield Still Low Consider Alternative Method change_halide->failure No

References

Addressing poor solubility of 3-(4-Fluorophenyl)piperazin-2-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(4-Fluorophenyl)piperazin-2-one. This guide is designed to provide in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with this compound in aqueous buffers. As Senior Application Scientists, we understand that overcoming solubility issues is a critical step in experimental success and drug development. This resource synthesizes our expertise to help you navigate these challenges effectively.

Understanding the Challenge: Why is this compound Poorly Soluble?

Before diving into solutions, it's crucial to understand the underlying reasons for the poor aqueous solubility of this compound. The molecule's structure contains a fluorophenyl group, which is hydrophobic, and a piperazin-2-one core. While the piperazine ring contains nitrogen atoms that can be protonated, the overall lipophilicity of the molecule can lead to low solubility in water-based buffers.

PropertyEstimated Value/CharacteristicImplication for Solubility
LogP Moderately highIndicates a preference for a lipid (non-polar) environment over an aqueous (polar) one.
pKa The piperazine moiety contains basic nitrogen atoms. The estimated pKa of the conjugate acid is likely in the physiological pH range.[1][2]Solubility will be pH-dependent. At pH values below the pKa, the molecule will be protonated and more soluble.
Crystal Lattice Energy Potentially highA stable crystal structure requires more energy to break apart, thus reducing solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues. We'll start with fundamental questions and progress to more advanced troubleshooting strategies.

Section 1: Initial Observations and Basic Troubleshooting

Question 1: I've added this compound to my aqueous buffer (e.g., PBS, pH 7.4), and it's not dissolving. What are my first steps?

Answer:

This is a common observation. The initial approach should focus on simple physical and pH-based modifications before moving to more complex formulation strategies.

Troubleshooting Workflow: Basic Solubility Enhancement

start Start: Undissolved Compound in Aqueous Buffer step1 Action: Gentle Heating (e.g., 37°C) & Agitation (Vortexing/Sonication) start->step1 q1 Observation: Does the compound dissolve? step1->q1 step2 Action: pH Adjustment (Lowering the pH) q1->step2 No success Result: Compound Solubilized q1->success Yes q2 Observation: Does the compound dissolve? step2->q2 q2->success Yes fail Next Step: Proceed to Advanced Techniques (Co-solvents, etc.) q2->fail No

Caption: Initial troubleshooting workflow for solubility issues.

Detailed Protocol 1: pH Adjustment for Solubilization

The piperazine ring in this compound has basic nitrogen atoms. By lowering the pH of the buffer, you can protonate these nitrogens, forming a more soluble salt.

Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (protonated) and unionized (neutral) forms of a compound.[3][4] For a weak base like our compound, the equation is:

pH = pKa + log([Base]) / ([Conjugate Acid])

By lowering the pH well below the pKa, the equilibrium shifts towards the more soluble, protonated (conjugate acid) form.[5][6]

Step-by-Step Methodology:

  • Prepare a stock solution of a dilute acid: 0.1 M or 1 M Hydrochloric Acid (HCl) is a common choice.

  • Monitor pH: Place your buffer containing the undissolved compound on a stir plate and insert a calibrated pH probe.

  • Titrate slowly: Add the dilute HCl dropwise to your buffer while monitoring the pH.

  • Observe: Continue adding acid until the compound dissolves. Note the pH at which dissolution occurs.

  • Caution: Be mindful that a significant change in pH may affect your downstream experiments. If your experiment is pH-sensitive, this may not be the ideal method, or you may need to readjust the pH after dissolution, risking precipitation.[7][8]

Section 2: Intermediate Troubleshooting - The Use of Co-solvents

Question 2: Adjusting the pH is not an option for my experiment. How can I improve solubility?

Answer:

When pH modification is not feasible, using a co-solvent is a widely accepted and effective technique.[9][10] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[11]

Troubleshooting Workflow: Co-solvent Selection

start Start: pH Adjustment Infeasible step1 Select Biocompatible Co-solvents (e.g., DMSO, Ethanol, PEG 400) start->step1 step2 Prepare a Concentrated Stock Solution in 100% Co-solvent step1->step2 q1 Observation: Does the compound dissolve in the co-solvent? step2->q1 step3 Action: Titrate the stock solution into the aqueous buffer q1->step3 Yes fail Action: Try a different co-solvent or proceed to advanced techniques q1->fail No q2 Observation: Does the compound precipitate upon dilution? step3->q2 success Result: Soluble Formulation Achieved q2->success No q2->fail Yes

Caption: Workflow for using co-solvents to enhance solubility.

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) < 1% (v/v) for cell-based assaysExcellent solubilizing power, but can have cellular effects at higher concentrations.[]
Ethanol 1-5% (v/v)Biocompatible at low concentrations; less aggressive solvent than DMSO.[11][13]
Polyethylene Glycol 400 (PEG 400) 5-20% (v/v)A low-toxicity polymer often used in pharmaceutical formulations.[]
Propylene Glycol 5-20% (v/v)Another common, low-toxicity co-solvent.[13]

Detailed Protocol 2: Preparing a Formulation with a Co-solvent

Causality: Co-solvents work by reducing the dielectric constant of water, which lessens its ability to exclude non-polar molecules, thereby increasing the solubility of hydrophobic compounds.[]

Step-by-Step Methodology:

  • Select a co-solvent: Based on the table above and the tolerance of your experimental system. DMSO is a common starting point.

  • Prepare a high-concentration stock: Dissolve a known weight of this compound in a minimal amount of your chosen co-solvent (e.g., 10-100 mM in 100% DMSO). Gentle warming and vortexing can assist dissolution.

  • Dilute into aqueous buffer: While vortexing the aqueous buffer, slowly add the concentrated stock solution to achieve your final desired concentration. This rapid mixing helps to prevent immediate precipitation.

  • Final concentration of co-solvent: Ensure the final percentage of the co-solvent in your working solution is compatible with your assay. For example, most cell lines can tolerate up to 0.5-1% DMSO. Always run a vehicle control (buffer + co-solvent) in your experiments.

Section 3: Advanced Solubilization Strategies

Question 3: I've tried pH adjustment and co-solvents, but I'm still seeing precipitation, especially at higher concentrations or over time. What's next?

Answer:

For particularly challenging cases, more advanced formulation techniques involving excipients like cyclodextrins or surfactants are necessary. These methods encapsulate the drug molecule, presenting a more hydrophilic exterior to the aqueous environment.[14][15]

Option 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[16][17] They can form inclusion complexes with poorly soluble drugs, effectively hiding the hydrophobic parts of the molecule from water.[18][19]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a popular choice in pharmaceutical formulations.[16]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with excellent solubilizing capacity, particularly for basic compounds.

Detailed Protocol 3: Solubilization using HP-β-CD

Causality: The hydrophobic fluorophenyl portion of your compound can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to a significant increase in apparent water solubility.[18]

Step-by-Step Methodology:

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add the compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture at room temperature or with gentle heat (e.g., 37-40°C) for several hours or overnight to allow for the formation of the inclusion complex.

  • Clarify the solution: If any undissolved material remains, centrifuge or filter the solution (using a 0.22 µm filter compatible with your components) to obtain a clear, saturated solution.

Option 2: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[20][21] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs.[22][23]

Commonly Used Surfactants:

SurfactantTypeNotes
Polysorbate 80 (Tween® 80) Non-ionicWidely used in pharmaceutical formulations due to its low toxicity.[15]
Polysorbate 20 (Tween® 20) Non-ionicSimilar to Tween 80, often used in biological assays.
Sodium Dodecyl Sulfate (SDS) AnionicA very effective solubilizer, but can denature proteins and is generally not suitable for in-vivo or cell-based experiments.[21]

Detailed Protocol 4: Solubilization using Polysorbate 80

Causality: The hydrophobic part of this compound partitions into the non-polar core of the polysorbate 80 micelles, while the hydrophilic shell of the micelles interacts with the aqueous buffer, keeping the compound in solution.[24]

Step-by-Step Methodology:

  • Prepare a surfactant stock solution: Make a 1-10% (w/v) stock solution of Polysorbate 80 in your aqueous buffer.

  • Add the compound: Disperse the powdered this compound into a small volume of the surfactant stock solution.

  • Form the micelles: Gently mix until a uniform dispersion is formed. Sonication can be helpful.

  • Dilute: Dilute this mixture with your aqueous buffer to the final desired concentration. Ensure the final surfactant concentration is above its CMC (for Tween 80, the CMC is ~0.0013%).

Summary of Troubleshooting Strategies

MethodPrincipleBest ForKey Considerations
pH Adjustment Ionization of the basic piperazine nitrogen to form a soluble salt.[25]Compounds with ionizable groups; experiments that are not pH-sensitive.May alter experimental conditions; risk of precipitation upon pH neutralization.
Co-solvents Reducing the polarity of the bulk solvent.[9]Quick preparation of stock solutions for dilution into aqueous media.Potential for co-solvent toxicity or interference in assays; risk of precipitation upon dilution.[10]
Cyclodextrins Encapsulation of the hydrophobic moiety in a host-guest complex.[26]Achieving higher concentrations in aqueous media without organic solvents.Can be a more complex and time-consuming preparation; potential for interaction with other formulation components.
Surfactants Encapsulation of the compound within micelles.[23]Formulations requiring high drug loading and stability.Potential for cell toxicity or assay interference depending on the surfactant and concentration.

Final Recommendations

For researchers working with this compound, we recommend a tiered approach to addressing solubility:

  • Start with the simplest methods: Attempt solubilization through pH adjustment (if permissible for your assay) or the use of a minimal amount of a common co-solvent like DMSO.

  • Optimize your co-solvent system: If a co-solvent is necessary, test a small panel (e.g., DMSO, Ethanol, PEG 400) to find the one that provides the best solubility with the lowest final concentration.

  • Employ advanced techniques when necessary: If high concentrations are required or precipitation persists, invest the time in developing a formulation with HP-β-CD or a non-ionic surfactant like Polysorbate 80.

Always remember to include appropriate vehicle controls in your experiments to account for any effects of the chosen solubilizing agents. We trust this guide will serve as a valuable resource in your research endeavors.

References

Technical Support Center: Overcoming Challenges in the Purification of Fluorophenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorophenylpiperazine (FPP) derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. FPP derivatives are a cornerstone of many neurologically active compounds and other pharmaceuticals, but their purification is often non-trivial.[1][2]

The inherent basicity of the piperazine ring, combined with the electronic effects of the fluorine substituent, can lead to a host of issues including chromatographic peak tailing, stubborn emulsions during extraction, and difficulties in achieving crystallinity.[3][4] This guide provides in-depth, practical solutions in a question-and-answer format, explaining not just what to do, but why it works.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm performing a silica gel flash chromatography purification of my 4-FPP derivative, but I'm seeing severe peak tailing and my final product is still impure. What's happening?

A1: This is a classic problem when purifying basic compounds like piperazine derivatives on standard silica gel.[5] The issue stems from strong secondary interactions between the basic nitrogen atoms of your FPP derivative and acidic silanol groups (Si-OH) on the surface of the silica.[3] This causes a portion of your compound to "stick" to the column, leading to a tailed peak shape and poor separation from nearby impurities.

Core Mechanism: The lone pair on the piperazine nitrogen can form a strong hydrogen bond or an acid-base interaction with surface silanols. This secondary retention mechanism disrupts the primary separation based on polarity, causing the analyte to elute slowly and asymmetrically.[4]

Immediate Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or ammonia (in methanol) is typically sufficient to neutralize the acidic silanols.

Recommended Protocol:

  • Start by adding 0.1-0.5% (v/v) of triethylamine (TEA) to your pre-determined mobile phase (e.g., ethyl acetate/hexanes).

  • Ensure the TEA is thoroughly mixed into the solvent.

  • Equilibrate your silica gel column with this modified mobile phase for at least 5-10 column volumes before loading your sample.

  • Run the chromatography as usual. You should observe a significant improvement in peak shape and resolution.

Mobile Phase ModifierTypical ConcentrationMechanism of Action
Triethylamine (TEA)0.1 - 1.0% (v/v)Competitively binds to acidic silanol sites, preventing analyte interaction.[5]
Ammonia (7N in MeOH)0.5 - 2.0% (v/v)Neutralizes silanol sites and can improve solubility of the protonated amine.
Q2: My crude 2-FPP derivative is a thick, non-crystalline oil. How can I get it to solidify for easier handling and purification?

A2: "Oiling out" is a common frustration where a compound separates from solution as a liquid phase rather than forming a crystalline solid.[6] This often happens when the compound has a low melting point, contains minor impurities that inhibit crystal lattice formation, or when supersaturation is achieved too quickly.[7][8] The most effective strategy is often to convert the basic freebase into a salt. Salts, being ionic, have much stronger lattice energies and are typically high-melting, crystalline solids.

Recommended Protocol: Formation of the Hydrochloride (HCl) Salt

  • Dissolve your crude oily product in a minimal amount of a suitable solvent in which the freebase is soluble, such as diethyl ether, ethyl acetate, or dichloromethane.

  • Slowly, with stirring, add a solution of HCl in a solvent in which the salt is insoluble. A commercially available solution of 2M HCl in diethyl ether is an excellent choice. Add the HCl solution dropwise until no further precipitation is observed.

  • A white or off-white solid should precipitate from the solution.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash it with a small amount of the solvent (e.g., diethyl ether) to remove soluble impurities, and dry under vacuum.[9]

  • The resulting crystalline salt is now much easier to handle and is often significantly purer than the starting oil.

Q3: During my aqueous workup, I'm struggling with a persistent emulsion at the interface of my organic and aqueous layers. How can I break it?

A3: Emulsions are common during the liquid-liquid extraction of basic compounds, especially after a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) which can saponify any acidic impurities to act as surfactants.[10] The key is to disrupt the stability of the microscopic droplets that form the emulsion.

Troubleshooting Strategies:

  • Patience and Gentle Agitation: The first step is often the simplest. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.[10][11]

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the funnel and shake gently.[10] This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which helps to break the emulsion.[12]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and break the emulsion.[13] For instance, if you are using ethyl acetate, adding a small volume of dichloromethane might help.

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This physically disrupts the droplets.[10][13]

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method to separate the layers.[14]

Section 2: In-Depth Troubleshooting Guides

Guide 2.1: Advanced HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving high purity, but it is susceptible to the same issues as flash chromatography.

Problem: My FPP derivative shows severe peak tailing in Reverse-Phase HPLC (C18 column).

  • Causality: As with silica, residual, un-capped silanol groups on the C18 stationary phase surface are the primary culprits. At a typical mobile phase pH (e.g., 4-7), these silanols can be deprotonated (SiO-) and interact ionically with the protonated piperazine ring (a secondary retention mechanism), causing tailing.[3][15]

  • Solution Workflow:

    hplc_troubleshooting start Peak Tailing Observed ph_check Adjust Mobile Phase pH start->ph_check additive Add Basic Modifier (TEA) ph_check->additive pH < 3 is not sufficient or desirable solution Symmetrical Peak Achieved ph_check->solution Lower pH to 2.5-3.0 (Protonates Silanols) column_choice Use a Modern, End-Capped or Hybrid Column additive->column_choice Tailing Persists additive->solution Add 0.1% TEA (Masks Silanols) column_choice->solution Reduces Silanol Activity

    Caption: HPLC troubleshooting workflow for basic compounds.

  • Detailed Protocols:

    • pH Adjustment: The most effective method is often to lower the mobile phase pH to between 2.5 and 3.0 using an acid like formic acid or trifluoroacetic acid (TFA). At this low pH, the vast majority of surface silanols are protonated (Si-OH) and cannot ionically interact with the analyte.[3] Protocol: Prepare your aqueous mobile phase (e.g., water) and add 0.1% (v/v) of formic acid or TFA before mixing with the organic phase (e.g., acetonitrile).

    • Use of Additives: If a low pH is not desirable for your compound's stability, add a competitive base like triethylamine (TEA) at 0.1%. The TEA will preferentially interact with the active silanol sites, effectively shielding your compound from them.[5]

    • Column Selection: Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of residual silanol groups compared to older columns, significantly reducing the potential for these unwanted interactions.[3]

Guide 2.2: Crystallization of "Impossible Oils"

When simple salt formation isn't sufficient or the freebase is required, other techniques can be employed to induce crystallization.

Problem: My FPP derivative oils out even when I cool the solution slowly or use an anti-solvent.

  • Causality: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the solute-solute interactions are stronger than the solute-solvent interactions, but the kinetics or structural properties of the molecule prevent it from organizing into a crystal lattice.[6] High concentrations and rapid changes in solvent environment (like fast anti-solvent addition) can promote LLPS.[7]

  • Strategies to Avoid Oiling Out:

    • Lower the Concentration: Start with a more dilute solution. This reduces the chances of reaching the "oily" phase separation region before nucleation can occur.[7]

    • Slow Down the Process: Drastically slow the rate of cooling or anti-solvent addition. For anti-solvent crystallization, try vapor diffusion: place your compound dissolved in a good solvent in an open vial, and place that vial inside a larger, sealed jar containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization over hours or days.

    • Seeding: If you have ever managed to obtain even a tiny crystal of the desired compound, use it to seed the supersaturated solution. A seed crystal provides a template for further crystal growth, bypassing the difficult nucleation step.[16]

    • Solvent Screening: The choice of solvent is critical.[17] Systematically screen a range of solvents with different polarities and hydrogen bonding capabilities (e.g., isopropanol, acetonitrile, toluene, methyl ethyl ketone).

TechniquePrincipleBest For
Vapor Diffusion Very slow addition of anti-solventThermally sensitive compounds or those prone to oiling out.
Seeding Bypasses the kinetic barrier to nucleationWhen a small amount of crystalline material is available.[16]
Slow Evaporation Gradually increases concentrationCompounds with moderate solubility.
Cooling Crystallization Reduces solubility by lowering temperatureCompounds with a steep solubility curve vs. temperature.[17]

Section 3: Appendices

Appendix A: General Purification Decision Workflow

This flowchart provides a general decision-making process for purifying a novel fluorophenylpiperazine derivative.

Caption: A general workflow for FPP derivative purification.

Appendix B: Common Impurity Profile

Understanding the potential impurities is key to designing an effective purification strategy.[] Impurities in FPP synthesis often arise from the starting materials or side reactions.[19]

impurities cluster_0 Synthetic Reaction cluster_1 Common Impurities SM1 Aryl Halide (e.g., 1-bromo-4-fluorobenzene) Product Fluorophenylpiperazine (Desired Product) SM1->Product Imp1 Unreacted Starting Material (SM1 or SM2) SM1->Imp1 Origin Imp3 Positional Isomers (e.g., 2-FPP vs 4-FPP) SM1->Imp3 Impure SM SM2 Piperazine SM2->Product SM2->Imp1 Origin Imp2 Bis-arylated Piperazine (Ar-Pip-Ar) Product->Imp2 Side Reaction

Caption: Common impurities and their origins in FPP synthesis.

References

Technical Support Center: Stabilizing 3-(4-Fluorophenyl)piperazin-2-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3-(4-Fluorophenyl)piperazin-2-one. This molecule, featuring a core piperazin-2-one structure, is of significant interest in medicinal chemistry and drug development. However, its chemical architecture, which includes a lactam (cyclic amide) within a piperazine ring and a fluorophenyl moiety, presents unique stability challenges in solution. Degradation can compromise experimental reproducibility, lead to inaccurate biological data, and complicate analytical characterization. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your compound during storage and experimentation.

Part 1: Understanding the Degradation of this compound

This section addresses the fundamental chemical vulnerabilities of the molecule. Understanding why it degrades is the first step toward preventing it.

Q1: What are the primary chemical pathways through which this compound degrades in solution?

A1: The degradation of this compound is primarily driven by three distinct mechanisms targeting different parts of the molecule: Hydrolysis, Oxidation, and Photodegradation.

  • Hydrolysis: The piperazin-2-one ring contains a lactam (a cyclic amide). This functional group is susceptible to cleavage by water, a process known as hydrolysis. This reaction is significantly accelerated by the presence of acids or bases, which catalyze the breaking of the amide bond.[1][2][3][4] The result is a ring-opened product, which is chemically and biologically distinct from the parent compound.

  • Oxidation: The piperazine ring contains two nitrogen atoms that are susceptible to oxidation. This process can be initiated by dissolved molecular oxygen, reactive oxygen species, or trace metal ion contaminants (e.g., Cu²⁺, Fe²⁺) that can act as catalysts.[5][6][7] Oxidation can lead to the formation of N-oxides, piperazinone, or other degradation products, often accompanied by a change in solution color.[6][8]

  • Photodegradation: The 4-fluorophenyl group is an aromatic system that can absorb ultraviolet (UV) light. This energy absorption can excite the molecule to a higher energy state, making it more reactive and prone to degradation.[9][10] While the carbon-fluorine (C-F) bond is very strong, prolonged exposure to high-energy light can potentially lead to C-F bond cleavage or other complex photochemical reactions, generating fluorinated byproducts or leading to defluorination.[11][12][13]

parent This compound hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis H₂O (Acid/Base Catalyzed) oxidation Oxidation (N-Oxides, etc.) parent->oxidation O₂ (Metal Ions) photo Photodegradation (Aromatic Ring/C-F Cleavage) parent->photo UV Light

Caption: Primary degradation pathways for this compound.

Part 2: Troubleshooting Guide: Diagnosing Degradation

If you suspect your compound is degrading, this section will help you diagnose the issue based on common experimental observations.

Q2: My stock solution in DMSO has developed a yellow or brown tint over time. What does this indicate?

A2: A color change, particularly to yellow or brown, is a classic indicator of oxidative degradation. The nitrogen atoms in the piperazine ring are likely reacting with dissolved oxygen in the solvent.[6] This process can be accelerated by repeated freeze-thaw cycles, which introduce more dissolved oxygen, or by trace metal contaminants.

Q3: My HPLC/LC-MS analysis shows new, more polar peaks appearing over time. What are they?

A3: The appearance of more polar peaks (i.e., those with shorter retention times on a reverse-phase column) strongly suggests hydrolytic degradation. The hydrolysis of the lactam ring opens the molecule to form a carboxylic acid and an amine, both of which are significantly more polar than the parent cyclic amide. A forced degradation study (see Protocol 2) can help confirm the identity of these peaks.

Q4: The measured concentration of my aqueous working solution decreases significantly within a few hours at room temperature. What is the most likely cause?

A4: A rapid loss of the parent compound in an aqueous buffer at room temperature is most often due to pH-catalyzed hydrolysis.[1][2] The stability of lactams is highly pH-dependent, with degradation rates increasing under both strongly acidic and strongly basic conditions. For many β-lactams, maximum stability is often found in the slightly acidic to neutral range of pH 4-7.[1]

Analytical Technique Primary Use in Stability Assessment Key Considerations
HPLC-UV Quantifying the parent compound; detecting UV-active degradants.A stability-indicating method must be developed to ensure separation of the parent peak from all degradation products.[14][15]
LC-MS Identifying unknown degradation products by mass; high sensitivity.Ideal for initial degradation pathway analysis and identifying products formed in forced degradation studies.[16]
GC-MS Analysis of volatile degradants or after derivatization.Can be effective for identifying isomers and characterizing certain piperazine-based drugs.[16]
¹⁹F-NMR Specifically tracking the fate of the fluorophenyl group.Powerful for detecting defluorination (release of fluoride ions) or the formation of new organofluorine species.[9][10][12]
Part 3: Preventative Measures & Best Practices

Follow these guidelines to proactively prevent degradation and ensure the long-term integrity of your compound.

Q5: What is the optimal pH for storing this compound in aqueous solutions?

A5: While specific data for this exact molecule is not widely published, based on the general stability of lactam-containing compounds, an acidic to neutral pH range of pH 5.0-7.0 is recommended for aqueous solutions.[1] Avoid highly acidic (pH < 4) or alkaline (pH > 8) buffers, as they will likely accelerate lactam hydrolysis.[2]

Q6: Which solvents are recommended for long-term storage of stock solutions?

A6: For long-term storage, a high-purity, anhydrous polar aprotic solvent is superior to an aqueous buffer.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis.

  • Use with Caution: Protic solvents like methanol or ethanol can participate in solvolysis reactions and are less ideal for long-term storage than DMSO.

  • Avoid for Stock Solutions: Water or aqueous buffers. Only use these for preparing fresh working solutions for immediate use. The compound is likely insoluble in non-polar solvents like hexane.[17][18]

Q7: How critical is temperature for maintaining stability?

A7: Temperature is a critical factor. Chemical degradation rates approximately double for every 10°C increase in temperature.

  • Long-Term Storage (>1 month): Store solutions at -80°C .

  • Intermediate Storage (up to 1 month): -20°C is acceptable.[19][20][21]

  • Short-Term Storage (24-48 hours): 2-8°C (refrigerated).

  • Avoid: Do not store solutions, especially aqueous ones, at room temperature for extended periods.

Q8: How can I mitigate photodegradation?

A8: Always protect the compound, both in solid form and in solution, from light.

  • Use amber glass vials or tubes.

  • If using clear vessels, wrap them in aluminum foil.

  • Minimize exposure to ambient lab lighting during experiments.

Q9: What steps can I take to prevent oxidative degradation?

A9: Preventing oxidation requires minimizing exposure to oxygen and catalytic metals.

  • Use High-Purity Solvents: Use anhydrous, HPLC-grade, or molecular biology-grade solvents.

  • Degas Solvents: For highly sensitive applications, sparge aqueous buffers with an inert gas like argon or nitrogen before use to remove dissolved oxygen.[7]

  • Avoid Metal Contamination: Do not use metal spatulas to transfer material that will be dissolved in a solution where oxidation is a concern. Avoid sources of iron or copper ions.[5][7]

Parameter Recommendation for Long-Term Storage (>1 Month) Rationale
Solvent Anhydrous DMSO or DMFPrevents hydrolysis.
Temperature -80°CMinimizes kinetic rates of all degradation pathways.[19][20]
pH (for aqueous) N/A (use aprotic solvent)For short-term use, maintain pH 5.0-7.0.
Light Protect from light (use amber vials)Prevents photodegradation of the aromatic ring.
Atmosphere Store under inert gas (Ar or N₂) if possibleMinimizes oxidation.
Part 4: Experimental Protocols

These standardized protocols provide step-by-step instructions for preparing stable solutions and investigating potential degradation.

Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO
  • Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of compound in a clean glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target 10 mM concentration.

  • Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials. This minimizes freeze-thaw cycles and contamination.

  • Final Storage: Store the aliquots at -80°C for maximum stability.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and confirming that your analytical method is "stability-indicating."

start Prepare 1 mg/mL Solution of Compound in Acetonitrile:Water (1:1) acid Acid Hydrolysis Add 0.1M HCl, Heat at 60°C start->acid base Base Hydrolysis Add 0.1M NaOH, Heat at 60°C start->base oxid Oxidative Stress Add 3% H₂O₂, Room Temp start->oxid photo Photolytic Stress Expose to UV Light (254 nm), Room Temp start->photo control Control Sample Store at 4°C, Protected from Light start->control analysis Analyze All Samples by LC-MS at T=0, 2, 8, 24 hours acid->analysis base->analysis oxid->analysis photo->analysis control->analysis result Identify Degradation Products & Validate Analytical Method analysis->result

Caption: Workflow for a forced degradation study.

Part 5: Frequently Asked Questions (FAQs)
Q10: Can I prepare and store my final, diluted working solutions in an aqueous buffer (e.g., PBS pH 7.4)?

A10: It is strongly advised to prepare aqueous working solutions fresh for each experiment. While storage at 2-8°C may be acceptable for a few hours, significant degradation, primarily via hydrolysis, can occur within 24 hours, even at refrigerated temperatures.[1][22] For optimal results, dilute your DMSO stock into the aqueous buffer immediately before use.

Q11: My compound is supplied as a hydrochloride (HCl) salt. Do these recommendations still apply?

A11: Yes. The HCl salt form means that dissolving it in a neutral, unbuffered solvent like water will result in a slightly acidic solution, which may be beneficial for stability. However, the fundamental degradation pathways (hydrolysis, oxidation) remain the same. When using buffers, the buffer's pH will be the dominant factor. The salt form may enhance solubility in aqueous media compared to the free base.[21]

Q12: Are there any specific reagents or substances that are highly incompatible with this compound?

A12: Yes. Avoid strong oxidizing agents (e.g., permanganates, peroxides), as they will aggressively attack the piperazine ring.[23] Also, avoid strong acids and strong bases, as they will rapidly catalyze the hydrolysis of the lactam ring.[24]

References

Technical Support Center: Troubleshooting Inconsistent Results in 3-(4-Fluorophenyl)piperazin-2-one Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenges and sources of poor reproducibility encountered when working with 3-(4-Fluorophenyl)piperazin-2-one and related compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: My dose-response curves for this compound are variable between experiments, or the compound's activity is lower than expected. What is the most likely cause?

A: The most common culprit is poor aqueous solubility of the compound.[1][2] this compound, like many small molecules, may have limited solubility in aqueous assay buffers, leading to precipitation and a lower effective concentration than intended. This can result in underestimated activity and inconsistent data.[3]

Q2: I'm observing high well-to-well variability within the same plate. What should I check first?

A: High variability within a single plate often points to issues with liquid handling, cell seeding uniformity, or compound precipitation during dilution.[4][5] Ensure your pipettes are calibrated, and your technique is consistent.[6] Also, visually inspect the wells for any signs of compound precipitation after addition.

Q3: My Z'-factor is consistently below 0.5. What does this indicate, and how can I improve it?

A: A Z'-factor below 0.5 suggests that the assay window (the difference between your positive and negative controls) is too small relative to the variability of the data, making it difficult to distinguish true hits from noise.[7][8] To improve your Z'-factor, you can try to increase the signal window by optimizing reagent concentrations or incubation times, or you can focus on reducing the variability in your assay by addressing factors like liquid handling and cell density.[9][10]

Q4: Can the passage number of my cell line affect the assay results?

A: Absolutely. Continuous passaging can lead to phenotypic drift, where the characteristics of the cell line change over time.[11] This can alter their response to the compound. It is crucial to use cells with a consistent and low passage number for all experiments.[12]

Q5: How do I know if my cell line is authentic and free from contamination?

A: Cell line misidentification and contamination, particularly with mycoplasma, are significant sources of irreproducible data.[13] You should periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) analysis.[14][15][16][17] Regular testing for mycoplasma is also essential.[13]

Troubleshooting Guides

Guide 1: Addressing Compound Solubility and Aggregation

Inconsistent results with lipophilic compounds like this compound are frequently linked to their poor solubility in aqueous solutions.[1][2] This can lead to compound precipitation or the formation of aggregates that can cause non-specific assay interference.

A Inconsistent Activity or Low Potency Observed B Step 1: Visual Inspection Look for precipitates or cloudiness in assay wells. A->B C Precipitate Visible? B->C D Step 2: Optimize Solubilization Protocol C->D Yes M No Precipitate Visible C->M No E Prepare fresh stock solution in 100% DMSO. Ensure complete dissolution. D->E F Use serial dilutions in DMSO before adding to aqueous buffer. E->F G Add compound to buffer with vigorous mixing. F->G H Step 3: Test Lower Concentrations G->H I Reduce the final DMSO concentration in the assay. H->I J Step 4: Consider Alternative Formulations I->J K Explore use of solubilizing agents (e.g., cyclodextrins) if compatible with the assay. J->K L Re-evaluate Results K->L N Step 5: Test for Aggregation M->N O Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer. N->O P Activity Attenuated? O->P Q Aggregation is likely contributing to the observed activity. P->Q Yes R Proceed with other troubleshooting guides. P->R No

Caption: Workflow for troubleshooting compound solubility issues.

Protocol 1: Optimized Compound Solubilization

  • Stock Solution Preparation: Prepare a fresh stock solution of this compound in 100% DMSO.[18] Ensure complete dissolution by vortexing or brief sonication. Store appropriately to avoid freeze-thaw cycles that can promote precipitation.[2]

  • Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.[19]

  • Addition to Assay Buffer: Add the compound stock to the assay buffer while vortexing to ensure rapid dispersion.[19] Visually inspect the final solution for any signs of precipitation before adding it to the assay plate.

Protocol 2: Testing for Compound Aggregation

  • Prepare Assay Buffer with Detergent: Prepare two sets of assay buffers: one with and one without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

  • Run Parallel Assays: Perform your standard bioassay with this compound using both buffer conditions.

  • Analyze Results: If the compound's apparent activity is significantly reduced in the presence of the detergent, it is likely that aggregation is contributing to the observed effect.

Guide 2: Mitigating Cell-Based Assay Variability

Cell-based assays are susceptible to variability from numerous sources, including cell health, passage number, and seeding density.[4][20]

A High Variability in Cell-Based Assay B Check Cell Line Authenticity & Mycoplasma Status A->B C Is the cell line authenticated and mycoplasma-free? B->C D Authenticate via STR profiling. Test for mycoplasma. C->D No E Review Cell Culture Practices C->E Yes O Re-run assay with standardized procedures. D->O F Is the passage number low and consistent? E->F G Use cells below passage 20. Start a new vial from frozen stock. F->G No H Is cell seeding density uniform? F->H Yes G->O I Optimize seeding density. Ensure even cell suspension before plating. H->I No J Review Assay Protocol H->J Yes I->O K Are incubation times and environmental conditions consistent? J->K L Standardize all incubation steps. Monitor incubator CO2 and temperature. K->L No M Are reagents (e.g., serum) from a consistent lot? K->M Yes L->O N Test new lots of critical reagents before use. M->N No M->O Yes N->O

Caption: Decision tree for troubleshooting cell-based assay variability.

ParameterRecommendationRationale
Cell Line Authentication Perform STR profiling upon receipt and every 6-12 months.[15][17]Ensures you are working with the correct cell line, preventing invalid conclusions due to misidentification.[16][21]
Mycoplasma Testing Test monthly.[13]Mycoplasma contamination can alter cell metabolism, growth, and response to stimuli, leading to unreliable results.[13]
Passage Number Maintain a low passage number (ideally <20).[11]High passage numbers can lead to genetic and phenotypic drift, altering the cells' response to compounds.[12]
Seeding Density Optimize and standardize cell seeding density for each assay.Cell density can affect proliferation rates and the cellular response to treatment.
Serum Lot Consistency Test new lots of serum for their effect on cell growth and assay performance before use in large-scale experiments.[22]Serum is a complex mixture, and lot-to-lot variability can significantly impact assay results.[23][24][25][26]
Guide 3: Optimizing Assay Performance and Data Analysis

A robust and well-characterized assay is fundamental to generating reproducible data.[27] This involves careful optimization of the assay protocol and appropriate statistical analysis of the results.

MetricFormulaInterpretationAcceptable Range
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|A measure of assay quality that considers both the dynamic range and data variability.[7]> 0.5 is considered an excellent assay.[28] 0 to 0.5 is acceptable. < 0 is not suitable for screening.[9]
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100A measure of the relative variability of replicate measurements.For controls and replicate samples, a %CV of <15-20% is generally desirable.
  • Reagent Titration: Systematically vary the concentrations of key reagents (e.g., antibodies, enzymes, substrates) to find the optimal concentrations that provide the best signal-to-background ratio and Z'-factor.

  • Incubation Time Optimization: Evaluate different incubation times for each step of the assay to ensure the reaction has reached equilibrium or the optimal endpoint.

  • Control Selection: Use appropriate positive and negative controls to define the assay window. The positive control should elicit a maximal response, while the negative control should represent baseline activity.

  • Plate Layout: Randomize the placement of samples and controls on the microplate to minimize edge effects and other systematic errors.

  • Data Normalization: Normalize the data to the plate controls (e.g., percent inhibition relative to positive and negative controls) to reduce plate-to-plate variability.

References

Best practices for handling and storing 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenyl)piperazin-2-one. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information and practical advice for the safe handling and stable storage of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following best practices have been synthesized from data on structurally analogous compounds, particularly other fluorophenylpiperazine and piperazinone derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Experimental Results - Compound degradation due to improper storage. - Contamination of the stock solution.- Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and kept at the recommended temperature (see Storage FAQs below). Studies on similar piperazine derivatives show that improper storage, especially at room temperature, can lead to degradation.[1] - Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new batch of the compound. - Implement Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent slow oxidation.
Difficulty Dissolving the Compound - Use of an inappropriate solvent. - Low temperature of the solvent.- Consult Solubility Data: While specific data for this compound is limited, related compounds are often soluble in organic solvents like DMSO and ethanol.[2] - Gentle Warming: Gently warm the solution to aid dissolution, but avoid excessive heat which could promote degradation. - Sonication: Use a sonicator bath to facilitate the dissolution of stubborn particles.
Visible Change in Compound Appearance (e.g., color change, clumping) - Absorption of moisture. - Degradation due to light exposure.- Hygroscopicity: Piperazine derivatives can be sensitive to moisture.[3][4] Handle in a dry environment (e.g., glovebox) if possible. - Light Sensitivity: Store in an amber vial or a light-blocking container to prevent photodegradation.[3] - Desiccator Storage: For solid compound, store in a desiccator to minimize moisture uptake.
Skin or Eye Irritation After Handling - Inadequate Personal Protective Equipment (PPE). - Accidental exposure during handling.- Immediate First Aid: For skin contact, wash the affected area with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] Seek medical attention if irritation persists. - Review PPE Usage: Ensure proper use of chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat during all handling procedures.[5][6][7]

Frequently Asked Questions (FAQs)

Handling

Q1: What are the primary hazards associated with this compound?

Based on data from structurally similar compounds like 1-(3-fluorophenyl)piperazin-2-one hydrochloride, this compound should be handled as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation.[5] It may also cause respiratory irritation.[5][8]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

It is crucial to wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles are mandatory.[5][7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[6][7]

  • Body Protection: A standard laboratory coat should be worn.[6]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

Q3: What is the correct procedure for weighing and transferring the solid compound?

To minimize inhalation and contamination, weighing and transferring should be performed in a chemical fume hood or a glove box. Use appropriate tools (e.g., spatulas) and avoid creating dust.

Q4: What should I do in case of a spill?

For small spills, ensure the area is well-ventilated and wear your PPE. Cover the spill with an inert absorbent material, such as sand or vermiculite.[9] Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5] Avoid generating dust during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage

Q5: What are the optimal storage conditions for this compound?

To ensure the stability and longevity of the compound, it should be stored under the following conditions:

  • Container: In a tightly sealed, airtight container to prevent moisture and air exposure.[3][4][6]

  • Temperature: In a cool, dry place. Refrigeration is generally recommended for long-term storage of piperazine derivatives to minimize degradation.[1]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen.[3]

  • Light: Protect from light by using an amber or opaque container.[3]

Q6: How stable is this compound in solution?

The stability of this specific compound in solution has not been extensively reported. However, as a general practice for piperazine derivatives, it is advisable to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed container. Phenyl piperazines have been shown to degrade over several months, even when frozen, so long-term storage in solution is not recommended.[1]

Q7: Are there any known incompatibilities for this compound?

This compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition.[4][7]

Experimental Workflow & Decision Making

Safe Handling and Storage Workflow

The following diagram outlines the decision-making process for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep Consult SDS for Analogs & Assess Risks PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Ventilation Work in a Fume Hood or Well-Ventilated Area PPE->Ventilation Weighing Weigh Solid Compound Ventilation->Weighing Dissolution Prepare Solution Weighing->Dissolution Experiment Perform Experiment Dissolution->Experiment Solution Solution Form Dissolution->Solution Waste Collect Waste in Labeled Container Experiment->Waste ShortTerm Short-Term Storage (Cool, Dry, Dark) LongTerm Long-Term Storage (Refrigerated/Frozen, Inert Gas) Decision Storage Duration? Decision->ShortTerm < 1 Month Decision->LongTerm > 1 Month Solid Solid Form Solid->Decision Dispose Dispose as Hazardous Waste (Follow Institutional Guidelines) Waste->Dispose

Caption: Decision workflow for handling and storing this compound.

References

Optimizing ligand and base selection for Buchwald-Hartwig amination of piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the selection of critical reaction components. Understanding these principles is the first step toward successful optimization.

Q1: How do I select the optimal palladium source for my reaction?

The choice of palladium source is crucial for generating the active Pd(0) catalytic species efficiently. While many sources are available, they fall into two main categories:

  • Simple Palladium Salts (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are common and cost-effective. Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) state, which can sometimes lead to higher catalyst loadings or less reliable initiation.[1] Pd₂(dba)₃ is a Pd(0) source but requires ligand exchange to displace the dba ligand, which can be slow with bulky phosphines.[1]

  • Palladium Pre-catalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G4): These are often the most reliable choice. Pre-catalysts are air- and moisture-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active monoligated Pd(0) species under the reaction conditions.[1][2] This leads to more reproducible results, lower catalyst loadings, and often shorter reaction times.[3] For challenging couplings, especially with aryl chlorides, a pre-catalyst is highly recommended.[4]

Q2: What is the rationale for choosing a specific phosphine ligand?

The ligand is arguably the most critical variable in a Buchwald-Hartwig reaction. It stabilizes the palladium center and modulates its reactivity. For piperazine amination, the most successful ligands are typically bulky, electron-rich biaryl monophosphines.[5]

  • For Aryl Chlorides & Sterically Hindered Substrates: These challenging electrophiles require highly active catalysts. Ligands like RuPhos and BrettPhos are excellent choices as their steric bulk and electron-donating properties promote the difficult oxidative addition step and accelerate the final reductive elimination.[3][6]

  • For Aryl Bromides & General Applications: Ligands such as XPhos and DavePhos are robust and versatile for a wide range of aryl bromides and less-hindered substrates.[4][7]

  • For Controlling Selectivity: Bidentate ligands like XantPhos or BINAP can be useful in specific applications, though modern bulky monophosphine ligands have largely superseded them for general amine coupling due to their higher reactivity.[6][8]

Q3: How do I choose between a strong and a weak base?

The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine-palladium complex to form the palladium amide intermediate, which precedes reductive elimination.[9][10] The choice involves a trade-off between reaction rate and functional group compatibility.

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common choices as they generally lead to the fastest reaction rates and allow for lower catalyst loadings.[1][6] However, they are incompatible with base-sensitive functional groups like esters and some heterocycles.[6]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These bases are preferred when dealing with sensitive substrates.[11][12] While the reaction rates may be slower, requiring higher temperatures or longer times, they offer much broader functional group tolerance.[1][3] The effectiveness of a base is highly context-dependent and can be influenced by the solvent and specific substrates used.[13]

Q4: How can I selectively synthesize the mono-arylated piperazine and avoid the bis-arylated side product?

This is the most common selectivity challenge when using unprotected piperazine. The formation of the bis-arylated product occurs when the initial mono-arylated product competes with piperazine for the aryl halide. Two primary strategies exist to favor mono-substitution:

  • Use a Stoichiometric Excess of Piperazine: By increasing the concentration of piperazine relative to the aryl halide (typically 3-5 equivalents), you statistically favor the reaction of the aryl halide with the starting piperazine over the product.[14] In some cases, using piperazine as the solvent can be an effective, green alternative.[3][15]

  • Use a Mono-Protected Piperazine: The most robust method is to use a piperazine with one nitrogen protected, most commonly as an N-Boc derivative (N-Boc-piperazine).[4][16] The Buchwald-Hartwig reaction proceeds on the free secondary amine, and the Boc group can be removed in a subsequent step. This approach completely prevents bis-arylation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the Buchwald-Hartwig amination of piperazines.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue that can often be solved by systematically evaluating each reaction component.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield reactions.

  • Potential Cause 1: Catalyst Inactivity. The palladium catalyst may not be forming the active Pd(0) species.

    • Solution: Switch to a palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) to ensure reliable activation.[4] Ensure your phosphine ligand has not oxidized; store it under an inert atmosphere.

  • Potential Cause 2: Poor Substrate Reactivity. Aryl chlorides are significantly less reactive than aryl bromides or iodides.[2][13] Sterically hindered aryl halides (e.g., with ortho substituents) also pose a challenge.[15][17]

    • Solution: For aryl chlorides, use a highly active, electron-rich, and sterically bulky ligand like RuPhos or BrettPhos.[3][14] Higher reaction temperatures and longer reaction times may be necessary.

  • Potential Cause 3: Suboptimal Base. The chosen base may be too weak to facilitate deprotonation of the Pd-amine complex, or it may have poor solubility in the reaction solvent.

    • Solution: If using a weak base like K₃PO₄ with a non-polar solvent like toluene, solubility can be an issue. Consider switching to a stronger, more soluble base like NaOt-Bu or LHMDS if your substrate allows.[1][6] Alternatively, screening different solvents like dioxane or THF may improve results.[2]

Problem 2: Significant Hydrodehalogenation Side Product

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with C-N bond formation.

  • Potential Cause: This side reaction can arise from β-hydride elimination from the palladium-amide intermediate or from decomposition of the catalyst.[18] It is often exacerbated by high temperatures.

    • Solution 1: Lower the reaction temperature. A more active catalyst/ligand system may allow you to achieve a good reaction rate at a lower temperature where the side reaction is suppressed.

    • Solution 2: Ensure clean formation of the active catalyst. Using a pre-catalyst can minimize side reactions by preventing the formation of palladium hydrides from side reactions with the base or solvent.[4]

Problem 3: Difficult Product Purification

The basic nitrogen atoms in the piperazine product can make purification by standard silica gel chromatography challenging.

  • Potential Cause: The basic product interacts strongly with the acidic silica gel, leading to significant peak tailing and poor separation.[14]

    • Solution 1 (Chromatography): Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase will neutralize the acidic sites on the silica and lead to sharp, symmetrical peaks.[14]

    • Solution 2 (Extraction): Perform an acid-base workup. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic piperazine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the pure product.[14]

    • Solution 3 (Crystallization): If the freebase product is an oil, it can often be converted to a solid salt (e.g., hydrochloride or fumarate) which can then be purified by crystallization.[14]

Data Presentation & Protocols

Ligand and Base Selection at a Glance

The following decision tree and tables provide a starting point for selecting your initial reaction conditions based on your specific substrates.

Decision Tree for Initial Condition Screening

Caption: Decision guide for selecting initial ligand and base conditions.

Table 1: Representative Ligand Selection Guide

Ligand Structure Type Primary Application Scope
RuPhos Dialkylbiaryl Phosphine Highly active for aryl chlorides, sterically hindered substrates, and heteroaryl couplings.[3][6]
BrettPhos Dialkylbiaryl Phosphine Excellent for primary amines and challenging couplings requiring high reactivity.[5][6]
XPhos Dialkylbiaryl Phosphine A versatile and robust ligand for a broad range of aryl bromides, iodides, and chlorides.[4][7]

| XantPhos | Bidentate Phosphine | Sometimes used to prevent β-hydride elimination; generally less active than modern biaryl ligands.[8] |

Table 2: Base Selection Guide

Base pKaH (Conjugate Acid) Advantages Disadvantages & Incompatibilities
NaOt-Bu ~19 High reaction rates, effective at lower temperatures.[1] Incompatible with base-labile groups (esters, ketones, some heterocycles).[6]
LHMDS ~26 Very strong base; allows for use of substrates with protic functional groups (e.g., -OH).[6] Can be sterically hindering; sensitive to moisture.
Cs₂CO₃ ~10.3 Good functional group tolerance, effective for many couplings.[1][3] Lower reactivity than alkoxides, may require higher temperatures.

| K₃PO₄ | ~12.3 | Inexpensive, mild, and broadly compatible with functional groups.[1] | Often requires higher temperatures; can have poor solubility in non-polar solvents. |

Experimental Protocol: General Procedure for N-Arylation of N-Boc-Piperazine

This protocol provides a reliable starting point for the coupling of an aryl bromide with N-Boc-piperazine.[8]

General Experimental Workflow

G Setup 1. Setup & Inerting - Add Ar-Br, N-Boc-piperazine, Base to Schlenk tube. - Evacuate & backfill with Argon (3x). Catalyst 2. Catalyst Preparation - In a separate vial, dissolve Pd source and ligand in solvent. - (Skip if using pre-catalyst). Addition 3. Reagent Addition - Add anhydrous solvent to Schlenk tube. - Add catalyst solution via syringe. Setup->Addition Reaction 4. Reaction - Heat mixture (80-110 °C). - Monitor by TLC or LC-MS. Addition->Reaction Workup 5. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. Workup->Purify

References

Minimizing off-target effects of 3-(4-Fluorophenyl)piperazin-2-one in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Cellular Models

Welcome to the technical support center for the novel investigational compound 3-(4-Fluorophenyl)piperazin-2-one, hereafter referred to as FPP-2. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical protocols required to confidently assess the activity of FPP-2 in your cellular models. This guide is structured to help you proactively minimize and troubleshoot potential off-target effects, ensuring that the observed cellular phenotypes can be robustly attributed to the intended mechanism of action.

For the purpose of this guide, we will operate under the hypothesis that FPP-2 is a selective inhibitor of the hypothetical serine/threonine kinase, "Kinase X," a key regulator of the "Cellular Proliferation Pathway."

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when working with a new chemical probe.

Q1: What are off-target effects, and why are they a primary concern with a novel inhibitor like FPP-2?
Q2: My cells exhibit high cytotoxicity at concentrations of FPP-2 where I expect selective inhibition of Kinase X. What are the likely causes?

A: This is a common and critical observation. There are several potential causes that must be systematically investigated:

  • Inherent Off-Target Toxicity: FPP-2 may be inhibiting one or more other proteins that are essential for cell survival. This off-target activity can dominate the cellular response before on-target inhibition of Kinase X is achieved at a therapeutic window.[5]

  • Compound Instability or Impurity: The compound itself might be unstable in your cell culture medium, degrading into a toxic byproduct.[5] Alternatively, the batch of FPP-2 you are using may contain impurities from the synthesis process that are cytotoxic.

  • Cell Line Specific Sensitivity: The specific cell line you are using could be uniquely sensitive to the inhibition of an off-target protein that is highly expressed or plays a critical role in that particular cellular context.[5]

  • Solvent Toxicity: While less common, ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% and ideally below 0.1%.[6][7]

The first step is always to perform a dose-response cytotoxicity assay to determine the concentration range that is non-toxic to your cells.[5][7]

Q3: The phenotype I observe after FPP-2 treatment does not match the phenotype from siRNA or CRISPR-mediated knockdown of Kinase X. What does this discrepancy suggest?

A: This is a red flag indicating potential off-target effects. Comparing the phenotype of a small molecule inhibitor with that of a genetic perturbation is one of the most powerful strategies for validating target specificity.[4][5] Discrepancies suggest one or more of the following:

  • Dominant Off-Target Effects: The observed phenotype is likely the result of FPP-2 interacting with one or more off-targets, masking the true phenotype of Kinase X inhibition.[5]

  • Incorrect Mechanistic Assumption: Your understanding of Kinase X's role in the specific cellular context or pathway might be incomplete. The genetic knockdown might trigger compensatory mechanisms that are not activated by acute chemical inhibition.

  • Incomplete Target Engagement: FPP-2 may not be effectively inhibiting Kinase X in your cells at the concentration used, despite causing a phenotype through off-target interactions.

To dissect this, you must first confirm that FPP-2 is engaging Kinase X in your cells at the effective concentration using a method like a Cellular Thermal Shift Assay (CETSA).[6]

Q4: How do I select the optimal concentration of FPP-2 for my experiments to maximize on-target specificity?

A: The optimal concentration is a balance between achieving sufficient target inhibition and avoiding off-target effects. Off-target effects are often observed at higher concentrations.[5] A systematic approach is required:

  • Determine Potency: First, establish the potency of FPP-2 in both biochemical (IC50) and cell-based (EC50) assays. A good inhibitor should have an IC50 under 100 nM in biochemical assays and an EC50 under 1 µM in cellular assays.[8]

  • Assess Cytotoxicity: Perform a dose-response cell viability assay (e.g., MTT, resazurin) to determine the maximum non-toxic concentration.[7]

  • Correlate Target Inhibition with Phenotype: Conduct your functional assays using a range of non-toxic concentrations. The goal is to find the lowest concentration of FPP-2 that gives a clear, saturable on-target effect (e.g., reduction of phosphorylation of a known Kinase X substrate) and a corresponding phenotype.[8] Using concentrations significantly above the EC50 for the on-target effect dramatically increases the risk of off-target activity.

Q5: What are the absolute essential controls to include when using FPP-2 to build a case for on-target activity?

A: Rigorous controls are the foundation of trustworthy research with small molecules. For FPP-2, the following are non-negotiable:

  • Vehicle Control: Always include a control group treated with the same final concentration of the vehicle (e.g., DMSO) used to dissolve FPP-2.[9]

  • Inactive Structural Analog: If available, a close structural analog of FPP-2 that is known to be inactive against Kinase X is an excellent negative control. If this analog produces the same phenotype, it strongly points to off-target effects.[5]

  • Genetic Validation: As discussed in Q3, compare the FPP-2 phenotype to that of siRNA/CRISPR knockdown or knockout of Kinase X. This is the gold standard for attributing a function to a target.[5]

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with FPP-2.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health, density, or passage number.[5]2. Degradation of FPP-2 stock solution due to repeated freeze-thaw cycles.[6]3. Poor solubility of FPP-2 leading to precipitation and inaccurate dosing.[7]1. Use cells within a consistent and low passage number range. Ensure consistent seeding density for all experiments.[7]2. Aliquot FPP-2 stock solutions into single-use vials to avoid freeze-thaw cycles.[6]3. Visually inspect FPP-2 working solutions for precipitates. Prepare fresh dilutions for each experiment from a stable stock.[7]
No observable effect, even at high concentrations of FPP-2. 1. Low cell permeability of FPP-2.[8]2. Rapid metabolism or efflux of FPP-2 by the cells.3. The target, Kinase X, is not expressed or is non-essential for the measured phenotype in your chosen cell line.[5]1. Assess cell permeability using standard assays (e.g., PAMPA).[8]2. Measure compound stability in cell culture medium over the time course of your experiment.3. Confirm the expression of Kinase X in your cell line via Western blot or qPCR. Validate the target's role using a genetic approach (e.g., siRNA) before conducting inhibitor studies.[5]
Observed phenotype is opposite to the expected phenotype based on Kinase X's known function. 1. Complex signaling feedback loops are activated upon inhibition.2. A potent off-target effect is producing an opposing biological response that masks the on-target effect.1. Perform a time-course experiment to analyze early and late cellular responses.2. Conduct proteomic profiling (e.g., kinome profiling) to identify potential off-targets. Use a lower, more selective concentration of FPP-2.
Part 3: Key Experimental Protocols

Here we provide step-by-step methodologies for core validation experiments.

Protocol 1: Determining the Optimal Working Concentration of FPP-2

Objective: To identify a concentration range for FPP-2 that effectively inhibits Kinase X activity without causing general cytotoxicity.

Methodology: This protocol involves running two assays in parallel: a cell viability assay and an on-target functional assay (e.g., Western blot for a phosphorylated substrate of Kinase X, p-SubstrateY).

  • Cell Seeding: Plate your cells in two identical 96-well plates (for viability) and one 6-well plate (for Western blot) at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of FPP-2 in your cell culture medium. A typical concentration range to test would be from 1 nM to 50 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[9]

  • Treatment: Treat the cells in all plates with the FPP-2 dilutions and vehicle control. Incubate for a duration relevant to your biological question (e.g., 24 or 48 hours).

  • Cell Viability Assay (96-well plate):

    • Add a viability reagent (e.g., Resazurin or MTT) to one of the 96-well plates according to the manufacturer's instructions.[6]

    • Incubate for 1-4 hours.

    • Measure fluorescence or absorbance using a microplate reader.

  • Target Inhibition Assay (6-well plate):

    • Lyse the cells using an appropriate lysis buffer containing phosphatase and protease inhibitors.[7]

    • Perform a Western blot to detect the levels of phosphorylated Substrate Y (p-SubstrateY), total Substrate Y, and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Plot the cell viability data as a percentage relative to the vehicle control. Determine the TC50 (Toxic Concentration 50%).

    • Analyze the Western blot to determine the concentration range where p-SubstrateY levels are maximally reduced. This gives you the EC50 (Effective Concentration 50%).

    • Choose a working concentration that is at least 5-10 fold below the TC50 but at or above the EC50 for target inhibition.

Example Data Summary:

FPP-2 Conc. (µM)Cell Viability (% of Control)p-SubstrateY Level (Relative Units)Recommendation
0 (Vehicle)100%1.0-
0.0199%0.95Sub-optimal
0.198%0.55EC50
0.596%0.15Optimal Range
1.095%0.10Optimal Range
5.085%0.09Use with caution
10.052%0.08TC50 - Avoid
25.020%N/AToxic
Protocol 2: Validating On-Target Engagement using CETSA

Objective: To confirm that FPP-2 directly binds to and stabilizes Kinase X in intact cells.

Methodology: The Cellular Thermal Shift Assay (CETSA) relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.

  • Cell Culture and Treatment: Culture a sufficient number of cells and treat them with either vehicle or an effective concentration of FPP-2 (determined in Protocol 1) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into several PCR tubes.

  • Heat Shock: Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, then cool immediately on ice. One aliquot should remain on ice as an unheated control.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Western Blot Analysis: Collect the supernatants and analyze the amount of soluble Kinase X remaining at each temperature by Western blot.

  • Data Analysis: In the vehicle-treated samples, Kinase X will precipitate at a lower temperature. In the FPP-2-treated samples, the binding of FPP-2 should stabilize Kinase X, causing it to remain in the soluble fraction at higher temperatures. Plot the amount of soluble Kinase X versus temperature for both conditions to visualize the thermal shift.

Part 4: Visualization & Diagrams

Conceptualizing Specificity

cluster_0 On-Target Effect cluster_1 Off-Target Effect FPP2_on FPP-2 KinaseX Kinase X FPP2_on->KinaseX Binds & Inhibits PhenotypeA Desired Phenotype A (e.g., Reduced Proliferation) KinaseX->PhenotypeA Leads to FPP2_off FPP-2 OffTarget Off-Target Protein (e.g., Kinase Y) FPP2_off->OffTarget Binds & Inhibits PhenotypeB Undesired Phenotype B (e.g., Cytotoxicity) OffTarget->PhenotypeB Leads to

Caption: On-target vs. Off-target effects of FPP-2.

Systematic Workflow for FPP-2 Validation

start Start: FPP-2 Compound step1 Protocol 1: Determine EC50 (Target) & TC50 (Toxicity) start->step1 step2 Select Optimal Working Concentration (EC50 < Conc < TC50) step1->step2 step3 Protocol 2: CETSA Confirm Target Engagement in Cells step2->step3 step4 Phenotypic Comparison: FPP-2 vs. Kinase X siRNA/CRISPR step3->step4 decision Phenotypes Match? step4->decision valid Conclusion: Phenotype is On-Target decision->valid Yes invalid Conclusion: Off-Target Effects Are Dominant decision->invalid No reassess Re-assess Concentration or Identify Off-Targets invalid->reassess

Caption: Systematic workflow for validating FPP-2 specificity.

Hypothetical Kinase X Signaling Pathway

GF Growth Factor GFR GF Receptor GF->GFR KinaseX Kinase X GFR->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY TF Transcription Factor pSubstrateY->TF Activates Proliferation Cell Proliferation TF->Proliferation FPP2 FPP-2 FPP2->KinaseX Inhibits

Caption: Hypothetical signaling pathway for Kinase X.

References

Validation & Comparative

Comparing the efficacy of 3-(4-Fluorophenyl)piperazin-2-one vs other piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity for substitution at the nitrogen atoms, have made it a versatile building block in the design of a wide array of therapeutic agents. This guide provides a comparative analysis of the efficacy of prominent piperazine derivatives across three major therapeutic areas: antipsychotics, antidepressants, and anticancer agents. By examining their mechanisms of action, receptor binding profiles, and functional activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the therapeutic utility of this important class of compounds.

Part 1: Atypical Antipsychotics - The Dopamine-Serotonin System Stabilizers

The development of atypical antipsychotics has revolutionized the treatment of schizophrenia and other psychotic disorders. Many of these agents incorporate a piperazine moiety, which plays a crucial role in their interaction with dopamine and serotonin receptors. Here, we compare the efficacy of three prominent piperazine-containing atypical antipsychotics: aripiprazole, ziprasidone, and lurasidone.

Mechanism of Action: Aripiprazole as a Prototype

Aripiprazole's unique pharmacological profile is often described as a "dopamine-serotonin system stabilizer". Unlike traditional antipsychotics that act as full antagonists at the dopamine D2 receptor, aripiprazole is a partial agonist.[1][2] This means it exhibits both agonist and antagonist activity depending on the endogenous dopamine levels. In a hyperdopaminergic state (as seen in the mesolimbic pathway in psychosis), aripiprazole acts as a functional antagonist, reducing dopamine's effect. Conversely, in a hypodopaminergic state (as in the mesocortical pathway, contributing to negative and cognitive symptoms), it acts as a functional agonist, increasing dopaminergic tone.[1]

Furthermore, aripiprazole is a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[2][3] The 5-HT1A partial agonism is thought to contribute to its anxiolytic and antidepressant properties, while 5-HT2A antagonism is a hallmark of atypical antipsychotics, contributing to a lower risk of extrapyramidal side effects.[2]

Aripiprazole also exhibits "biased agonism" or "functional selectivity" at the D2 receptor. It preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[1][4][5][6] This biased signaling is hypothesized to contribute to its antipsychotic efficacy while minimizing some of the adverse effects associated with other D2 receptor ligands.[1][6]

cluster_Aripiprazole Aripiprazole Signaling cluster_D2R Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Aripiprazole Aripiprazole D2R D2 Receptor Aripiprazole->D2R HT1A 5-HT1A Receptor Aripiprazole->HT1A HT2A 5-HT2A Receptor Aripiprazole->HT2A G_protein Gαi/o Activation (Partial Agonism) D2R->G_protein Biased Agonism Beta_arrestin β-arrestin Recruitment (Antagonism) D2R->Beta_arrestin HT1A_effect Anxiolytic & Antidepressant Effects HT1A->HT1A_effect Partial Agonism HT2A_effect Reduced Extrapyramidal Side Effects HT2A->HT2A_effect Antagonism

Aripiprazole's multimodal mechanism of action.
Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of aripiprazole, ziprasidone, and lurasidone for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazole (Ki, nM)Ziprasidone (Ki, nM)Lurasidone (Ki, nM)
Dopamine D20.34 - 0.48[7]0.8 - 4.61.68
Serotonin 5-HT1A1.65 - 4.2[3]3.46.75
Serotonin 5-HT2A3.4 - 8.7[3]0.40.495
Serotonin 5-HT739160.495

Note: Data compiled from various sources and assays; direct comparison should be made with caution.

This data highlights the distinct receptor binding profiles of these three agents. Ziprasidone and lurasidone exhibit higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic feature of many atypical antipsychotics.[8][9] In contrast, aripiprazole has a higher affinity for D2 receptors than 5-HT2A receptors.[3] Lurasidone shows a particularly high affinity for the 5-HT7 receptor, which may contribute to its effects on mood and cognition.

Part 2: Multimodal Antidepressants - Beyond Simple Serotonin Reuptake Inhibition

While selective serotonin reuptake inhibitors (SSRIs) have been a mainstay in depression treatment, their limitations have spurred the development of agents with more complex mechanisms of action. Vortioxetine, a piperazine derivative, is a prime example of a multimodal antidepressant.

Mechanism of Action: Vortioxetine's Unique Profile

Vortioxetine's primary mechanism is the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[10][11] However, its therapeutic effects are believed to be augmented by its activity at multiple serotonin receptors.[11][12] Vortioxetine is an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[11][13]

This multimodal activity is thought to modulate the release of several neurotransmitters, including not only serotonin but also dopamine, norepinephrine, acetylcholine, and histamine in various brain regions.[12] The antagonism of 5-HT3 and 5-HT7 receptors, in particular, has been linked to its pro-cognitive effects, which appear to be independent of its antidepressant activity.[12][14][15]

cluster_Vortioxetine Vortioxetine's Multimodal Action Vortioxetine Vortioxetine SERT SERT Inhibition Vortioxetine->SERT HT1A 5-HT1A Agonism Vortioxetine->HT1A HT1B 5-HT1B Partial Agonism Vortioxetine->HT1B HT3_7_1D 5-HT3, 5-HT7, 5-HT1D Antagonism Vortioxetine->HT3_7_1D Serotonin ↑ Serotonin SERT->Serotonin HT1A->Serotonin HT1B->Serotonin Other_NTs Modulation of Dopamine, Norepinephrine, Acetylcholine, Histamine HT3_7_1D->Other_NTs Cognition Pro-cognitive Effects Other_NTs->Cognition

Vortioxetine's mechanism and downstream effects.
Comparative Binding Affinities and Functional Activity

The following table compares the binding affinities (Ki, nM) and functional activity (IC50, nM for SERT inhibition) of vortioxetine with two widely used SSRIs, fluoxetine and sertraline.

TargetVortioxetineFluoxetineSertraline
SERT (Ki, nM) 1.6[11][13]0.90.26
SERT (IC50, nM) 5.4[13]1.32.0
5-HT1A (Ki, nM) 15 (Agonist)[11][13]205330
5-HT3 (Ki, nM) 3.7 (Antagonist)[11]130440
5-HT7 (Ki, nM) 19 (Antagonist)[11][16]360370

Vortioxetine's high affinity for SERT is comparable to that of the SSRIs. However, its potent activity at multiple serotonin receptor subtypes, where fluoxetine and sertraline have significantly lower affinity, underscores its unique multimodal profile.

Part 3: Anticancer Agents - Targeting Oncogenic Kinases

The piperazine scaffold is also a key feature in several targeted anticancer therapies, particularly tyrosine kinase inhibitors (TKIs). Imatinib, a first-generation TKI, contains a piperazine moiety and has revolutionized the treatment of chronic myeloid leukemia (CML).

Mechanism of Action: Imatinib and BCR-ABL Inhibition

CML is characterized by the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[17] Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[17]

In addition to BCR-ABL, imatinib also inhibits other tyrosine kinases, including c-KIT and the platelet-derived growth factor receptor (PDGFR).[17]

cluster_Imatinib Imatinib's Mechanism of Action Imatinib Imatinib BCR_ABL BCR-ABL Kinase Imatinib->BCR_ABL Inhibits ATP Binding Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP Substrate Substrate Substrate->BCR_ABL Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Signal Transduction

Imatinib's inhibition of BCR-ABL kinase activity.
Comparative Kinase Inhibition Profile

The following table compares the in vitro inhibitory activity (IC50, nM) of imatinib and two second-generation TKIs, dasatinib and nilotinib, against the BCR-ABL kinase.

KinaseImatinib (IC50, nM)Dasatinib (IC50, nM)Nilotinib (IC50, nM)
BCR-ABL 250 - 1000< 1< 30

Note: IC50 values can vary depending on the specific assay conditions.

Dasatinib and nilotinib are significantly more potent inhibitors of BCR-ABL than imatinib.[18] They were developed to overcome imatinib resistance, which often arises from point mutations in the BCR-ABL kinase domain.[17][19][20][21] While imatinib is effective against wild-type BCR-ABL, dasatinib and nilotinib are active against a broader range of imatinib-resistant mutants.[18]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine D2 receptor.

cluster_Workflow Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes (Expressing D2 Receptors) start->prep incubate Incubate Membranes with Radioligand (e.g., [3H]spiperone) & Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (Calculate Ki value) count->analyze end End analyze->end

Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) to each well.

    • Add increasing concentrations of the test compound (e.g., aripiprazole) to the wells.

    • To determine non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., haloperidol) to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[22]

BCR-ABL Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.

cluster_Workflow BCR-ABL Kinase Assay Workflow start Start setup Set up Reaction: Recombinant BCR-ABL, Peptide Substrate, ATP, Test Compound start->setup incubate Incubate to Allow Phosphorylation setup->incubate stop Stop Reaction incubate->stop quantify Quantify Substrate Phosphorylation stop->quantify analyze Data Analysis (Calculate IC50 value) quantify->analyze end End analyze->end

Workflow for an in vitro BCR-ABL kinase assay.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microplate, prepare a reaction mixture containing a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Add a specific peptide substrate for Abl kinase (e.g., Abltide).

    • Add ATP, often radiolabeled with [γ-32P]ATP for detection.

    • Add varying concentrations of the test inhibitor (e.g., imatinib).

    • Initiate the reaction by adding the recombinant BCR-ABL enzyme.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper to remove unreacted [γ-32P]ATP.

    • Measure the radioactivity incorporated into the peptide substrate on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity at each inhibitor concentration relative to a control reaction without the inhibitor.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of BCR-ABL and its downstream targets within a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a CML cell line that expresses BCR-ABL (e.g., K562 cells).

    • Treat the cells with varying concentrations of the test inhibitor (e.g., imatinib) for a specified period.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total cellular proteins.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Immunoblotting (Western Blotting):

    • Separate the protein lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a BCR-ABL substrate (e.g., phospho-CrkL) or autophosphorylated BCR-ABL.

    • Incubate the membrane with a primary antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) for normalization.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the intensity of the phosphorylated protein bands and normalize them to the total protein and loading control bands.

    • Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal (IC50).

Conclusion

The piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its presence in a diverse range of clinically successful drugs, from antipsychotics and antidepressants to anticancer agents, highlights its remarkable versatility. The comparative analysis presented in this guide demonstrates that subtle modifications to the substituents on the piperazine ring can lead to profound differences in pharmacological activity, receptor selectivity, and ultimately, therapeutic efficacy. A deep understanding of these structure-activity relationships, supported by robust experimental data from well-defined assays, is paramount for the rational design of the next generation of piperazine-based therapeutics.

References

A Comparative Guide to the Quantitative Analysis of 3-(4-Fluorophenyl)piperazin-2-one: Validation of a Robust HPLC-UV Method and Exploration of Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 3-(4-Fluorophenyl)piperazin-2-one, a key building block in the synthesis of various centrally acting agents, demands a robust analytical methodology for its accurate measurement. This guide provides an in-depth validation of a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. Furthermore, it offers a comparative analysis with alternative techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to equip researchers and drug development professionals with the insights needed to select the most appropriate analytical strategy for their specific needs.

The development and validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for this process.[3][4][5][6][7] This guide adheres to these principles to present a self-validating system for the quantification of this compound.

Proposed HPLC-UV Method for this compound

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is proposed due to its versatility and proven efficacy in separating compounds of similar polarity.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH adjusted to the range of 3-4) is recommended. A starting ratio of 60:40 (v/v) can be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection Wavelength: Based on the UV spectra of analogous fluorophenylpiperazine compounds, a detection wavelength in the range of 230-240 nm is anticipated to provide good sensitivity.[11]

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 30°C, will ensure reproducibility of retention times.

  • Injection Volume: A 10 µL injection volume is a typical starting point.

Validation of the Proposed HPLC-UV Method

The validation of the analytical method will be performed in accordance with ICH Q2(R1) guidelines to establish its performance characteristics.[7]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12] To demonstrate specificity, a placebo (matrix without the analyte) and a spiked sample will be analyzed. The chromatograms should show no interfering peaks at the retention time of this compound in the placebo.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] A series of at least five standard solutions of this compound will be prepared over a concentration range that brackets the expected working concentration (e.g., 50% to 150% of the target concentration). The peak areas will be plotted against the corresponding concentrations, and the linearity will be evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.999.[13]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It will be determined by performing recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The percentage recovery should be within an acceptable range, typically 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels:

  • Repeatability (Intra-assay precision): This will be assessed by analyzing a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[6]

  • Intermediate Precision (Inter-assay precision): This evaluates the within-laboratory variations by having the assay performed by a different analyst, on a different day, and preferably on a different instrument. The RSD between the two sets of results should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15] These can be determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[15]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14] Minor changes will be made to the chromatographic conditions, such as the mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). The effect on the results will be evaluated, and the system suitability parameters should remain within the acceptance criteria.

Table 1: Summary of Validation Parameters and Acceptance Criteria for the HPLC-UV Method

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration.[16]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1
Robustness System suitability parameters remain within limits.

Experimental Protocol for HPLC Method Validation

The following diagram illustrates the workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_data Data Analysis & Reporting prep_standards Prepare Standard Solutions (Linearity, Accuracy, Precision) linearity Linearity & Range Analysis prep_standards->linearity precision Precision Analysis (Repeatability & Intermediate) prep_standards->precision lod_loq LOD & LOQ Determination prep_standards->lod_loq prep_samples Prepare Spiked Samples (Accuracy, Specificity) specificity Specificity Analysis prep_samples->specificity accuracy Accuracy Analysis prep_samples->accuracy prep_placebo Prepare Placebo Sample (Specificity) prep_placebo->specificity data_analysis Calculate Validation Parameters specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness Robustness Testing robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for the validation of the HPLC method.

Comparative Analysis with Alternative Techniques

While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in specific scenarios.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[17][18]

  • Principle: The analyte is separated by LC, ionized, and then fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored, providing exceptional selectivity.

  • Advantages:

    • Higher Sensitivity: Can achieve much lower LOD and LOQ values, making it ideal for trace-level analysis.[18]

    • Higher Selectivity: The use of multiple reaction monitoring (MRM) significantly reduces matrix interference.[17]

    • Structural Information: Provides mass spectral data that can aid in structural elucidation of impurities and degradation products.

  • Disadvantages:

    • Higher Cost: Instrumentation is significantly more expensive than HPLC-UV systems.

    • Complexity: Method development and operation require more specialized expertise.

    • Matrix Effects: Ion suppression or enhancement can affect accuracy and requires careful management, often through the use of isotopically labeled internal standards.[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5]

  • Principle: The analyte is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.

  • Advantages:

    • High Resolution: Capillary GC columns provide excellent separation efficiency.

    • Definitive Identification: Mass spectral libraries can be used for confident compound identification.

  • Disadvantages:

    • Limited to Volatile Compounds: this compound has a relatively high boiling point and may require derivatization to increase its volatility and thermal stability.[3][19]

    • Derivatization: The need for derivatization adds an extra step to the sample preparation, which can introduce variability.[19]

Table 2: Comparison of Analytical Techniques for the Quantification of this compound

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass analysis of precursor and product ions.Gas chromatographic separation followed by mass analysis.
Selectivity Moderate to GoodExcellentExcellent
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)Good (ng/mL)
Instrumentation Cost ModerateHighModerate to High
Ease of Use Relatively SimpleComplexModerately Complex
Derivatization Not typically required.Not typically required.May be required.
Ideal Application Routine quality control, content uniformity, and assay.Trace level analysis, bioanalysis, impurity profiling.Analysis of volatile impurities or after derivatization.

Conclusion

The proposed HPLC-UV method, once validated according to the rigorous standards outlined in this guide, provides a reliable, cost-effective, and accessible solution for the routine quantification of this compound in a pharmaceutical setting. The detailed validation protocol ensures the method's trustworthiness and scientific integrity.

For applications demanding higher sensitivity and selectivity, such as the analysis of low-level impurities or bioanalytical studies, LC-MS/MS emerges as a superior alternative, albeit with higher operational costs and complexity. GC-MS can be a viable option, particularly if derivatization is feasible and the focus is on specific volatile related substances.

The choice of the analytical technique should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available resources. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the generation of accurate and defensible analytical results in the development and quality control of pharmaceuticals containing this compound.

Logical_Relationships cluster_method Analytical Method cluster_validation_params Validation Parameters cluster_outcome Outcome Method HPLC-UV Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD/LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated_Method Validated & Reliable Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Relationship between the method and its validation parameters.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound 3-(4-Fluorophenyl)piperazin-2-one. As drug development professionals are keenly aware, the therapeutic success of a new chemical entity (NCE) is intrinsically linked to its selectivity for the intended biological target. Off-target interactions are a primary cause of adverse drug reactions (ADRs), potentially leading to clinical failure.[1] Therefore, early and thorough in vitro safety pharmacology profiling is an indispensable step in the selection and optimization of lead compounds.[1][2] This document outlines the scientific rationale, experimental protocols, and data interpretation for a robust cross-reactivity study of this compound, a compound belonging to the piperazine class known for a wide range of biological activities.[3]

Introduction to this compound and the Imperative for Selectivity

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS), among other therapeutic areas.[4][5] Derivatives often exhibit activity at various neurotransmitter receptors.[5] The subject of this guide, this compound, combines this piperazine core with a fluorophenyl moiety, a common substitution in CNS-active compounds.[6][7]

For the purpose of this guide, we will hypothesize that this compound has been designed as a selective ligand for the Dopamine D2 receptor , a key target in the treatment of psychosis. However, due to the structural homology among monoamine G-protein coupled receptors (GPCRs), there is a significant potential for cross-reactivity with other dopamine receptor subtypes, serotonin receptors, and adrenergic receptors. Elucidating the compound's binding profile across a panel of these related targets is critical to predicting its therapeutic window and potential side-effect profile. The primary goals of this preclinical safety evaluation are to identify potential target organs for toxicity, establish a safe initial dose for human trials, and define safety parameters for clinical monitoring.[8][9]

Rationale for Off-Target Panel Selection

The selection of an appropriate off-target panel is not arbitrary; it is a knowledge-driven process based on the structural class of the compound and its intended target. The principle is to screen for interactions with targets that are either structurally related to the primary target or have been historically implicated in the side effects of similar drug classes.

  • Dopamine Receptor Subtypes (D1, D3, D4): Due to the high sequence homology between D2 and other dopamine receptors, particularly within the transmembrane binding domains, assessing activity at these subtypes is mandatory.[7] Off-target activity could diminish efficacy or introduce side effects related to mood, cognition, and motor control.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Many antipsychotic drugs possess affinities for serotonin receptors, which can modulate their therapeutic efficacy and side-effect profile (e.g., weight gain, metabolic effects).[6] The phenylpiperazine moiety is a known pharmacophore for various serotonin receptors.[5]

  • Adrenergic Receptors (e.g., α1): Antagonism at α1-adrenergic receptors is a common off-target effect of CNS drugs that can lead to cardiovascular side effects such as orthostatic hypotension.

  • Sigma Receptors (σ1, σ2): A number of piperazine-containing CNS drugs have shown affinity for sigma receptors, which can influence their overall pharmacological profile.[6]

  • hERG Channel: Although not a GPCR, interaction with the hERG potassium channel is a critical safety liability associated with cardiac arrhythmia (QT prolongation). It is a standard component of all safety pharmacology screens.

This targeted panel provides a comprehensive early assessment of the most probable and highest-risk off-target interactions for a D2-receptor-directed phenylpiperazine compound.

Experimental Design & Methodologies

A multi-tiered approach, beginning with broad affinity screening followed by functional validation, provides a self-validating system for assessing cross-reactivity.[10]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Data Analysis Compound Test Compound This compound PrimaryAssay Primary Target Binding Assay (e.g., [3H]-Spiperone @ D2 Receptor) Compound->PrimaryAssay PrimaryData Determine Ki at Primary Target PrimaryAssay->PrimaryData SecondaryAssay Off-Target Panel Binding Assay (D1, D3, D4, 5-HT1A, 5-HT2A, α1, hERG) PrimaryData->SecondaryAssay Compound Potent? SecondaryData Determine Ki at Off-Targets SecondaryAssay->SecondaryData FunctionalAssay Functional Assays for Key Hits (e.g., cAMP for D2, aequorin for 5-HT2A) SecondaryData->FunctionalAssay Significant Off-Target Binding Found? FunctionalData Determine EC50/IC50 & Modality (Agonist/Antagonist) FunctionalAssay->FunctionalData Analysis Calculate Selectivity Indices (Ki off-target / Ki on-target) FunctionalData->Analysis Report Generate Cross-Reactivity Profile & Risk Assessment Analysis->Report

Caption: Workflow for Cross-Reactivity Assessment.

This protocol determines the binding affinity (Ki) of the test compound for the target receptor by measuring its ability to compete with a high-affinity, radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at the human Dopamine D2 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound: this compound, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer, typically from 100 µM to 10 pM.

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 25 µL of the test compound dilution.

    • 50 µL of [³H]-Spiperone at a final concentration equal to its Kd (~0.1-0.3 nM).

    • 100 µL of cell membrane suspension (5-10 µg protein/well).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)]).

    • Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The protocol's integrity is validated by ensuring the specific binding (Total - Non-specific) is at least 80% of the total binding and that the reference compound (Haloperidol) yields an IC50 within the expected range. This entire procedure is then repeated for each target in the off-target panel, using the appropriate radioligand and cell line.

This protocol determines if the binding of the test compound to a Gi-coupled receptor like the D2 receptor results in a functional effect (antagonism).

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the human Dopamine D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Agonist: Quinpirole.

  • Assay Medium: HBSS with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or similar).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Compound Addition: Replace the growth medium with assay medium. Add serial dilutions of the test compound and incubate for 15-30 minutes.

  • Agonist Challenge: Add the agonist (Quinpirole) at a concentration that elicits ~80% of its maximal response (EC80).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Plot the assay signal (proportional to cAMP levels) against the log[Test Compound].

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Data Presentation and Comparative Analysis

The results of the cross-reactivity studies are best summarized in a table for clear, at-a-glance comparison. The selectivity index is a key metric, calculated as the ratio of the compound's affinity for an off-target to its affinity for the primary target. A higher selectivity index (>100-fold) is generally desired.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

TargetBinding Affinity Ki (nM)Selectivity Index (Ki Off-Target / Ki D2)Functional Activity IC50 (nM)Modality
Dopamine D2 (Primary) 5.2 1 8.5 Antagonist
Dopamine D1>10,000>1923>10,000N/A
Dopamine D348.59.365.2Antagonist
Dopamine D415529.8210Antagonist
Serotonin 5-HT1A850163>10,000N/A
Serotonin 5-HT2A7514.4112Antagonist
Adrenergic α11200231>10,000N/A
Sigma σ1980188N/DN/A
hERG Channel>10,000>1923N/DN/A
Comparative: Aripiprazole1.6 (D2)N/A2.5 (D2)Partial Agonist

N/A: Not Applicable; N/D: Not Determined. Aripiprazole data is illustrative for comparative context.

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound is a potent D2 receptor antagonist.

  • Selectivity: The compound shows modest selectivity against the D3, D4, and 5-HT2A receptors (9 to 30-fold). This level of polypharmacology is common and may even be beneficial, but requires further investigation. For instance, the 5-HT2A antagonism could potentially mitigate extrapyramidal side effects associated with potent D2 blockade.

  • Safety: The compound demonstrates excellent selectivity (>160-fold) against D1, 5-HT1A, α1, and σ1 receptors, and crucially, shows no affinity for the hERG channel at concentrations up to 10 µM. This suggests a lower risk for certain side effects like orthostatic hypotension.

  • Comparison: Compared to aripiprazole, a known D2 partial agonist, our hypothetical compound is a pure antagonist. Its off-target profile (e.g., the 5-HT2A affinity) is a key characteristic that would differentiate it clinically.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for the preclinical cross-reactivity profiling of this compound. The process, which integrates rational target selection, validated biochemical and cellular assays[11][12], and clear data analysis, is essential for making informed decisions in the drug discovery pipeline. The hypothetical profile presented herein illustrates a compound with promising on-target potency and a manageable off-target profile, warranting further investigation. Ultimately, a comprehensive understanding of a compound's selectivity is the foundation upon which safe and effective medicines are built, minimizing risks and increasing the probability of success in clinical development.[2][13]

References

A Technical Guide to the Comparative Analysis of 3-(4-Fluorophenyl)piperazin-2-one and Known CNS-Active Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of the (4-Fluorophenyl)piperazine Scaffold

The piperazine ring, particularly when substituted with a fluorophenyl group, is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide focuses on a specific, albeit less-characterized, member of this family: 3-(4-Fluorophenyl)piperazin-2-one. While direct, extensive research on this precise molecule is not widely published, the broader class of (4-fluorophenyl)piperazine derivatives has demonstrated significant inhibitory activity against key enzymes in the central nervous system (CNS), notably Monoamine Oxidase B (MAO-B) and Fatty Acid Amide Hydrolase (FAAH).[4][5][6][7]

Given the therapeutic relevance of inhibiting these enzymes in neurodegenerative and neuropsychiatric disorders, this guide will provide a comparative analysis of the potential activities of this compound against these two targets. We will juxtapose its hypothetical profile with well-established inhibitors, offering researchers a framework for its evaluation and potential development. This analysis is grounded in the established structure-activity relationships (SAR) of related compounds containing the (4-fluorophenyl)piperazine moiety.

Part 1: Comparative Analysis with Known Monoamine Oxidase B (MAO-B) Inhibitors

MAO-B is a critical enzyme responsible for the degradation of dopamine in the brain. Its inhibition can elevate dopamine levels, a key therapeutic strategy in Parkinson's disease.[8] Several potent and selective MAO-B inhibitors are clinically approved.[8][9][][11]

Mechanism of MAO-B Inhibition

MAO-B catalyzes the oxidative deamination of monoamines. Inhibitors can act reversibly or irreversibly to block the enzyme's active site, preventing substrate breakdown.[][12]

Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition

MAO_B_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Metabolites Inactive Metabolites MAO_B->Metabolites Inhibitor MAO-B Inhibitor (e.g., Selegiline, This compound) Inhibitor->MAO_B Inhibition

Caption: Dopamine metabolism by MAO-B and the point of intervention for inhibitors.

Quantitative Comparison of MAO-B Inhibitors

The following table compares the hypothetical potency of this compound with established MAO-B inhibitors. The values for the subject compound are projected based on SAR data from related piperazine-containing molecules.[5][7][13][14]

CompoundType of InhibitionIC50 (MAO-B)Selectivity for MAO-B over MAO-AKey References
This compound (Hypothetical) Reversible, Competitive (Predicted)0.1 - 1 µM (Estimated)Moderate to High (Predicted)N/A
Selegiline Irreversible~0.01 µMHigh[8][9]
Rasagiline Irreversible~0.005 µMHigh[8][9]
Safinamide Reversible, Competitive~0.098 µMHigh[8]
PC10 (Piperazine Chalcone) Reversible, Competitive0.65 µMHigh[7][14]
T6 (Pyridazinone Derivative) Reversible, Competitive0.013 µMHigh (SI = 120.8)[5][13]
Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a standard method for determining the IC50 of a test compound against human MAO-B.

Objective: To quantify the inhibitory potency of this compound on recombinant human MAO-B.

Materials:

  • Recombinant human MAO-B

  • Kynuramine (substrate)

  • Test compound (this compound)

  • Positive control (Selegiline)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and selegiline in phosphate buffer. Prepare a stock solution of kynuramine.

  • Enzyme Reaction: In a 96-well plate, add the phosphate buffer, recombinant MAO-B, and varying concentrations of the test compound or selegiline.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add kynuramine to each well to start the enzymatic reaction.

  • Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm every minute for 20 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation: The use of a known irreversible inhibitor (Selegiline) as a positive control validates the assay's ability to detect MAO-B inhibition. The dose-dependent decrease in fluorescence signal with increasing inhibitor concentration provides a self-validating system for the compound's activity.

Part 2: Comparative Analysis with Known Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[15][16][17] Inhibiting FAAH increases endocannabinoid levels, offering therapeutic potential for pain, anxiety, and inflammatory disorders.[18] Piperazine and piperidine ureas are a well-established class of FAAH inhibitors.[6][19][20]

Mechanism of FAAH Inhibition

FAAH is a serine hydrolase.[17][19] Many inhibitors act by covalently modifying the catalytic serine residue (Ser241) in the enzyme's active site, leading to irreversible inhibition.[6]

Experimental Workflow: FAAH Inhibition and Endocannabinoid Modulation

FAAH_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Compound Test Compound (e.g., PF-3845, This compound) FAAH_Assay FAAH Activity Assay (IC50 Determination) Compound->FAAH_Assay Compound_Admin Compound Administration FAAH_Assay->Compound_Admin Promising Candidate Animal_Model Animal Model (e.g., Rat, Mouse) Brain_Tissue Brain Tissue Homogenate Animal_Model->Brain_Tissue Compound_Admin->Animal_Model Anandamide_Quant Anandamide Level Quantification (LC-MS/MS) Brain_Tissue->Anandamide_Quant

Caption: A typical workflow for the evaluation of a novel FAAH inhibitor.

Quantitative Comparison of FAAH Inhibitors

This table compares the hypothetical potency of this compound with well-characterized FAAH inhibitors. The values for the subject compound are inferred from the activity of related piperazine urea-based inhibitors.[6][19][20]

CompoundType of InhibitionIC50 (FAAH)Key FeaturesKey References
This compound (Hypothetical) Covalent, Irreversible (Predicted)50 - 500 nM (Estimated)Potential CNS penetrationN/A
PF-3845 Covalent, Irreversible~7.2 nM (kinact/Ki = 13,300 M-1s-1)Highly selective and potent in vivo[21]
URB597 Covalent, Irreversible~4.6 nMWell-studied carbamate inhibitor[17]
PF-750 Covalent, Irreversible~16.2 nMPiperidine urea scaffold[6][19]
JZL195 Covalent, Irreversible12 nM (FAAH), 19 nM (MAGL)Dual FAAH/MAGL inhibitor[17]
Experimental Protocol: In Vivo Assessment of FAAH Inhibition

This protocol describes a method to assess the in vivo efficacy of a test compound in elevating brain anandamide levels.

Objective: To determine if this compound inhibits FAAH in vivo, leading to an increase in endogenous anandamide levels in the brain.

Materials:

  • Male Sprague-Dawley rats

  • Test compound (this compound)

  • Vehicle control (e.g., 20% Captisol)

  • LC-MS/MS system for lipidomics

  • Anandamide standard

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to rats via oral gavage or intraperitoneal injection.

  • Tissue Collection: At a predetermined time point (e.g., 4 hours post-dose), euthanize the animals and rapidly dissect the brains.

  • Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Lipid Extraction: Perform a lipid extraction from the brain homogenate using a method such as the Folch extraction.

  • LC-MS/MS Analysis: Quantify the levels of anandamide in the lipid extracts using a validated LC-MS/MS method with an internal standard.

  • Data Analysis: Compare the anandamide levels in the brains of the compound-treated group to the vehicle-treated group. A statistically significant increase in anandamide levels indicates in vivo FAAH inhibition.

Causality and Self-Validation: The inclusion of a vehicle-treated control group is essential to establish a baseline for endogenous anandamide levels. A dose-dependent increase in anandamide following compound administration would provide strong evidence of target engagement and in vivo efficacy.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, the rich pharmacology of the (4-fluorophenyl)piperazine scaffold suggests its potential as an inhibitor of MAO-B or FAAH. The comparative analyses and experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate its biological activity. Future studies should focus on the synthesis and in vitro screening of this compound against a panel of CNS-active enzymes to elucidate its primary target(s) and selectivity profile. Subsequent in vivo studies can then validate its therapeutic potential for neurological and psychiatric disorders.

References

A Senior Application Scientist's Guide to the Synthesis of 3-(4-Fluorophenyl)piperazin-2-one: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid, yet conformationally adaptable nature makes it an excellent building block for designing ligands that target various biological receptors. The specific derivative, 3-(4-Fluorophenyl)piperazin-2-one, incorporates a fluorophenyl moiety—a common substitution in modern pharmaceuticals intended to enhance metabolic stability and binding affinity. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development.

This guide provides a head-to-head comparison of distinct synthetic strategies for this compound. We will move beyond simple procedural lists to explore the underlying mechanistic rationale, process efficiency, and practical considerations for each method. The objective is to equip researchers with the critical insights needed to select the optimal synthetic route based on their specific project goals, whether they be rapid library synthesis, large-scale production, or structural diversification.

Method 1: The Classical Approach via Reductive Amination and Lactamization

This synthetic route is a robust, multi-step process that relies on fundamental and well-understood organic transformations. It builds the piperazinone core sequentially, offering multiple points for purification and characterization, which enhances its reliability. The key steps involve the formation of a diamine precursor followed by an intramolecular cyclization.

Synthetic Scheme

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Cyclization A Ethyl 2-(4-fluorophenyl)-2-oxoacetate C Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2-(4-fluorophenyl)acetate A->C NaBH(OAc)3 1,2-Dichloroethane B N-Boc-ethylenediamine B->C D This compound (Target) C->D TFA or HCl Heat (e.g., in Toluene)

Caption: Workflow for the Reductive Amination and Lactamization Route.

Mechanistic Rationale & Field Insights

The cornerstone of this method is the reductive amination between a ketone (ethyl 2-(4-fluorophenyl)-2-oxoacetate) and a mono-protected diamine. Reductive amination is a workhorse reaction in pharmaceutical chemistry for its high efficiency and broad substrate scope.[2]

  • Imine/Enamine Formation: The reaction initiates with the formation of an iminium ion intermediate from the ketone and the primary amine of N-Boc-ethylenediamine. The reaction is often mildly acidic to catalyze carbonyl activation and subsequent dehydration.[3]

  • Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. Unlike stronger hydrides (e.g., NaBH₄), NaBH(OAc)₃ is tolerant of the mild acidic conditions and selectively reduces the iminium ion in the presence of the starting ketone, minimizing side reactions.[4][5] This one-pot convenience is a significant advantage in process chemistry.[3]

  • Deprotection and Cyclization: The tert-butoxycarbonyl (Boc) protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid or HCl). The resulting free primary amine is now perfectly positioned for a spontaneous or heat-induced intramolecular cyclization. The ester acts as the electrophile, and the amine as the nucleophile, forming the stable six-membered lactam ring and releasing ethanol. This final step is often driven to completion by heating the reaction mixture to distill off the ethanol byproduct.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2-(4-fluorophenyl)acetate

  • To a stirred solution of ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 equiv.) in 1,2-dichloroethane (0.2 M), add N-Boc-ethylenediamine (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired diamine.

Step 2: Synthesis of this compound

  • Dissolve the purified product from Step 1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the solution at room temperature for 2 hours to ensure complete Boc-deprotection.

  • Remove the solvent and excess TFA under reduced pressure.

  • To the resulting crude salt, add toluene (0.1 M) and triethylamine (2.5 equiv.).

  • Heat the mixture to reflux (approx. 110 °C) for 6-12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Method 2: The Convergent Approach via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] While often used for N-arylation of piperazines[7][8][9], it can be ingeniously applied to construct the piperazinone ring itself, offering a convergent and often high-yielding pathway.

Synthetic Scheme

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Intramolecular Buchwald-Hartwig Cyclization A 4-Fluorophenylglycine C N-(2-Bromoethyl)-2-(4-fluorophenyl)glycinamide A->C EDC, HOBt DCM, Et3N B 2-Bromoethylamine hydrobromide B->C D This compound (Target) C->D Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Toluene

Caption: Workflow for the Buchwald-Hartwig Cyclization Route.

Mechanistic Rationale & Field Insights

This strategy hinges on a key intramolecular palladium-catalyzed C-N bond formation. The choice of catalyst, ligand, and base is critical for success and is the subject of extensive research.[9][10]

  • Amide Precursor Synthesis: The route begins with a standard peptide coupling between 4-fluorophenylglycine and 2-bromoethylamine. Reagents like EDC/HOBt or HATU are typically employed to form the amide bond efficiently with minimal racemization of the chiral center.

  • Catalytic Cycle: The subsequent cyclization follows the canonical Buchwald-Hartwig mechanism.[6]

    • Oxidative Addition: A Pd(0) complex, generated in situ, undergoes oxidative addition into the C-Br bond of the bromoethyl moiety.

    • Amide Coordination & Deprotonation: The amide N-H group coordinates to the Pd(II) center. A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amide, forming a palladium amido complex.

    • Reductive Elimination: The C-N bond is formed via reductive elimination from the Pd(II) complex, releasing the this compound product and regenerating the Pd(0) catalyst.

  • Ligand Choice: The choice of phosphine ligand is paramount. Bidentate ligands like BINAP or sterically hindered monophosphine ligands are often used to promote the reductive elimination step and prevent side reactions.[6] The development of air-stable palladium pre-catalysts has made these reactions more accessible and reproducible in a standard laboratory setting.[8]

Experimental Protocol

Step 1: Synthesis of N-(2-Bromoethyl)-2-(4-fluorophenyl)glycinamide

  • Suspend 4-fluorophenylglycine (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv.). Stir for 20 minutes.

  • Add a solution of 2-bromoethylamine hydrobromide (1.1 equiv.) and triethylamine (2.5 equiv.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the amide precursor.

Step 2: Intramolecular Buchwald-Hartwig Cyclization

  • To an oven-dried flask, add the amide precursor (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), (±)-BINAP (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (0.1 M).

  • Heat the mixture to 100 °C and stir for 8-16 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and quench carefully with water.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the target compound.

Method 3: The Efficiency-Focused Ugi Multi-Component Reaction

Multi-component reactions (MCRs) are highly prized for their ability to construct complex molecules in a single step, saving time, resources, and reducing waste. The Ugi reaction is a prime example, and "disrupted" Ugi reactions have been developed specifically for synthesizing heterocycles like piperazinones.[1][11][12] This approach offers the highest degree of convergence.

Synthetic Scheme

cluster_0 Step 1: Ugi Four-Component Reaction cluster_1 Step 2: Deprotection & Intramolecular SN2 Cyclization A 4-Fluorobenzaldehyde E Ugi Adduct Intermediate A->E B Ammonia (or Benzylamine) B->E C tert-Butyl isocyanide C->E D 2-Bromoacetic acid D->E Methanol, rt F This compound (Target) E->F Base (e.g., K2CO3) (If Benzylamine used, followed by H2, Pd/C)

Caption: Workflow for the Ugi Multi-Component Reaction Route.

Mechanistic Rationale & Field Insights

This strategy leverages a Ugi four-component condensation followed by a post-condensation cyclization to form the piperazinone ring.[13][14]

  • Ugi Reaction: The reaction begins with the condensation of 4-fluorobenzaldehyde and an amine (e.g., ammonia) to form an imine. This is followed by the addition of an isocyanide and a carboxylic acid (2-bromoacetic acid). The components combine to form an α-acylamino amide intermediate. This one-pot assembly of four distinct starting materials is the hallmark of the Ugi reaction's efficiency.

  • Post-Ugi Transformation: The Ugi product is specifically designed with a pendant bromoacetyl group. Upon treatment with a base, the secondary amine (formed from the initial ammonia component) acts as a nucleophile, displacing the bromide in an intramolecular SN2 reaction to forge the final C-N bond and close the six-membered ring.

  • Strategic Choices: Using a removable amine component like benzylamine can be advantageous. After the Ugi reaction and cyclization, the N-benzyl group can be easily cleaved by hydrogenolysis (H₂, Pd/C) to yield the N-unsubstituted piperazinone. This avoids potential complications with using ammonia directly.

Experimental Protocol

Step 1 & 2: One-Pot Ugi Reaction and Cyclization

  • To a solution of 4-fluorobenzaldehyde (1.0 equiv.) in methanol (0.5 M), add benzylamine (1.0 equiv.) and stir for 30 minutes.

  • Add 2-bromoacetic acid (1.0 equiv.) followed by tert-butyl isocyanide (1.0 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion of the Ugi condensation (monitored by LC-MS), add potassium carbonate (3.0 equiv.).

  • Heat the mixture to reflux for 4-8 hours to facilitate the intramolecular cyclization.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude N-benzyl piperazinone intermediate by column chromatography.

  • Dissolve the intermediate in ethanol, add 10% Pd/C catalyst, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete.

  • Filter the reaction through Celite, concentrate the filtrate, and purify by chromatography or recrystallization to obtain the final product.

Performance Comparison: A Quantitative Overview

MetricMethod 1: Reductive AminationMethod 2: Buchwald-HartwigMethod 3: Ugi MCR
Overall Yield Moderate (30-50%)Moderate to Good (40-65%)Good (50-70%)
Number of Steps 2 (plus purification)2 (plus purification)1-2 (pot-economy)
Purity High (after two purifications)High (after two purifications)Moderate to High
Reaction Time Long (24-48 hours)Moderate (16-24 hours)Long (24-72 hours)
Key Reagents NaBH(OAc)₃, Boc-diaminePd catalyst, Phosphine ligandIsocyanide, Bromoacetic acid
Scalability ExcellentGood (catalyst cost is a factor)Moderate (isocyanide handling)
Pros Reliable, well-understoodConvergent, high-yielding cyclizationHighly convergent, step-efficient
Cons Linear sequence, protection neededCatalyst cost, air-sensitive reagentsIsocyanide odor, potential byproducts

Conclusion and Recommendations

Choosing the optimal synthesis for this compound depends heavily on the specific goals of the research team.

  • For Reliability and Scale-Up: Method 1 (Reductive Amination) is the recommended choice. Its reliance on classical, well-understood reactions makes it highly robust and easier to troubleshoot. The sequential nature allows for the isolation and characterization of intermediates, which is a significant advantage in process development and manufacturing.

  • For Rapid Analog Synthesis and High Yield: Method 2 (Buchwald-Hartwig) offers an elegant and convergent route. While requiring more specialized reagents (palladium catalyst/ligand), the key cyclization step is often very clean and high-yielding. This method is well-suited for medicinal chemistry campaigns where the amine precursor can be readily diversified.

  • For Maximum Step-Economy and Library Synthesis: Method 3 (Ugi MCR) is unparalleled in its convergence. The ability to combine four components in a single pot is ideal for generating a library of analogs quickly by simply varying the input aldehyde, amine, isocyanide, or carboxylic acid. However, the reaction can be sensitive to substrate scope and may require more optimization to achieve high purity.

Ultimately, each method presents a viable pathway to the target molecule, but a careful evaluation of available resources, project timelines, and desired scale will dictate the most logical and effective choice.

References

A Researcher's Guide to Confirming Ligand-Target Engagement: The Case of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity - The Quest for Definitive Binding Confirmation

In the landscape of modern drug discovery, identifying a compound that binds to a biological target is merely the first step. The critical challenge lies in unequivocally confirming how it binds. This knowledge underpins all subsequent optimization efforts, transforming a promising "hit" into a viable clinical candidate. The piperazine scaffold, a cornerstone of medicinal chemistry, is found in numerous approved drugs, exhibiting a wide array of pharmacological activities by engaging diverse targets like neurotransmitter receptors and kinases.[1][2][3][4]

This guide focuses on a specific molecule, 3-(4-Fluorophenyl)piperazin-2-one , a compound representative of a chemical class with significant therapeutic potential. Our objective is to move beyond simple affinity measurements and establish a high-confidence model of its binding mode to a hypothetical target, "Target Protein X." To achieve this, we will employ a multi-pronged approach, leveraging three orthogonal biophysical techniques. Each method provides a unique piece of the puzzle, and together, they create a self-validating system that substantiates the binding hypothesis with kinetic, thermodynamic, and high-resolution structural data. This guide is designed for researchers at the bench, providing not just protocols, but the strategic rationale behind a rigorous target validation cascade.

Chapter 1: Is It Real? Kinetic Analysis with Surface Plasmon Resonance (SPR)

The first question for any putative interaction is: "Does the compound truly bind the target in a specific and measurable way?" Surface Plasmon Resonance (SPR) is an ideal first-pass technology to answer this. It is a label-free, real-time optical technique that measures changes in the refractive index at a sensor surface as an analyte (our compound) flows over an immobilized ligand (Target Protein X).[5][6] This allows for the direct observation of binding and dissociation, providing crucial kinetic parameters.[7][8]

Causality Behind the Choice: Why SPR First?

We begin with SPR due to its high sensitivity, low sample consumption, and ability to provide both equilibrium and kinetic data from a single set of experiments.[5] It quickly confirms a direct interaction and provides the association rate (kₐ) and dissociation rate (kₑ) constants. This kinetic profile is invaluable; a compound with a slow off-rate, for instance, may exhibit prolonged target engagement in a physiological setting.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Immobilize Target Protein X on Sensor Chip p2 Prepare Analyte Series (Compound in running buffer) r1 Establish Stable Baseline (Running Buffer Flow) p2->r1 r2 Inject Compound (Association Phase) r1->r2 r3 Switch to Running Buffer (Dissociation Phase) r2->r3 r4 Inject Regeneration Solution (Remove Bound Compound) r3->r4 a1 Reference Surface Subtraction & Data Processing r4->a1 a2 Fit Sensorgrams to Kinetic Model (e.g., 1:1) a1->a2 a3 Calculate ka, kd, KD a2->a3 ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Titration cluster_analysis Phase 3: Analysis p1 Dialyze Protein & Dissolve Compound in Matched Buffer p2 Degas Both Solutions Thoroughly p1->p2 p3 Determine Accurate Concentrations p2->p3 r1 Load Protein into Sample Cell & Compound into Syringe p3->r1 r2 Equilibrate to Temperature (e.g., 25°C) r1->r2 r3 Perform Serial Injections of Compound into Protein r2->r3 a1 Integrate Raw Heat Bursts to get ΔH per injection r3->a1 a2 Plot ΔH vs. Molar Ratio a1->a2 a3 Fit Binding Isotherm to One-Site Model a2->a3 a4 Determine KD, n, ΔH, ΔS a3->a4 Xray_Workflow cluster_prep Phase 1: Crystallization cluster_run Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution p1 Purify Target Protein X to >95% Homogeneity p2 Screen Crystallization Conditions (Co-crystallization with compound) p1->p2 p3 Optimize Crystal Growth p2->p3 r1 Cryo-protect & Flash-cool Crystal in Liquid Nitrogen p3->r1 r2 Mount Crystal on Synchrotron Beamline r1->r2 r3 Collect X-ray Diffraction Data r2->r3 a1 Process Diffraction Data r3->a1 a2 Solve Phase Problem (Molecular Replacement) a1->a2 a3 Build & Refine Atomic Model a2->a3 a4 Analyze Protein-Ligand Interactions a3->a4

References

Independent verification of the biological activity of 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to Verifying the Biological Activity of 3-(4-Fluorophenyl)piperazin-2-one

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound this compound. While direct pharmacological data for this specific molecule is not extensively published, its structural resemblance to a class of neurologically active agents, the phenylpiperazines, strongly suggests a potential interaction with the monoamine oxidase (MAO) enzymes. This document outlines the scientific rationale for this hypothesis, presents a selection of appropriate comparator compounds, and provides detailed, field-proven experimental protocols for robust in vitro characterization. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to objectively assess the compound's performance, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Case for Investigating this compound as a Monoamine Oxidase Inhibitor

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs with a wide array of biological activities.[1][2] Specifically, the N-arylpiperazine scaffold is a well-established pharmacophore known to interact with central nervous system targets.[3][4] The subject of our investigation, this compound, belongs to this chemical class. The presence of a fluorophenyl group suggests a potential for enhanced blood-brain barrier penetration and metabolic stability, common strategies in CNS drug design.[5]

Given the extensive literature on phenylpiperazine derivatives exhibiting antidepressant, anxiolytic, and neuroprotective properties through the modulation of monoamine neurotransmitter levels, a primary and logical hypothesis is that this compound may function as a monoamine oxidase (MAO) inhibitor.[6][7] MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9] Inhibition of these enzymes is a clinically validated strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.[10][11]

This guide, therefore, is structured around the independent verification of this primary hypothesis. We will compare the inhibitory potential of this compound against well-characterized, clinically relevant MAO inhibitors.

Comparator Compound Selection: Establishing a Performance Baseline

To accurately contextualize the biological activity of this compound, a panel of established MAO inhibitors with diverse selectivity and reversibility profiles is essential. This allows for a multi-faceted comparison of potency and specificity.

Comparator CompoundMAO SelectivityMechanism of ActionRationale for Inclusion
Phenelzine Non-SelectiveIrreversibleA "gold standard" non-selective inhibitor, providing a benchmark for broad MAO inhibition.[12]
Clorgyline MAO-A SelectiveIrreversibleA highly selective inhibitor to determine if the test compound has a preference for the MAO-A isoform.[9]
Selegiline MAO-B SelectiveIrreversibleA selective inhibitor to assess any preference for the MAO-B isoform, relevant for neuroprotective applications.[9]
Moclobemide MAO-A SelectiveReversible (RIMA)A reversible inhibitor to investigate the nature of the enzyme-inhibitor interaction, which has significant safety implications.[10][13]

Experimental Design: A Multi-Assay Approach to Verification

A robust verification strategy should not rely on a single experimental method. We propose a tiered approach, beginning with a high-throughput screening assay to establish basic activity, followed by more detailed kinetic studies to elucidate the mechanism of inhibition.

Primary Screening: Fluorometric High-Throughput Assay

This initial screen is designed to rapidly determine if this compound exhibits inhibitory activity against either MAO-A or MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[14]

Workflow for Primary Fluorometric Screening

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis P1 Reconstitute MAO-A & MAO-B Enzymes P2 Prepare Serial Dilutions of Test Compound & Comparators P3 Prepare Master Mix (Probe, Substrate, Buffer) A4 Initiate Reaction with Master Mix P3->A4 A1 Dispense Enzyme (MAO-A or MAO-B) A2 Add Test Compound/Comparator/Vehicle A1->A2 A3 Pre-incubate (15 min, 37°C) A2->A3 A3->A4 R1 Kinetic Read on Fluorescence Plate Reader (Ex/Em ~535/587 nm) A4->R1 R2 Calculate Rate of Reaction (Slope) R1->R2 R3 Plot % Inhibition vs. [Compound] R2->R3 R4 Determine IC50 Values R3->R4

Caption: Workflow for high-throughput fluorometric screening of MAO inhibitors.

Secondary Assay: Continuous Spectrophotometric Analysis

For compounds demonstrating activity in the primary screen, a continuous spectrophotometric assay provides a more detailed kinetic profile. This method directly measures the formation of a product with a distinct absorbance spectrum, allowing for the determination of kinetic parameters.[8][15]

Protocol for Spectrophotometric MAO-A Inhibition Assay

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Reconstitute recombinant human MAO-A enzyme in the buffer to a working concentration of 10 µg/mL.

    • Prepare a 1 mM stock solution of Kynuramine (MAO-A substrate) in the buffer.[8]

    • Prepare serial dilutions of this compound and comparator compounds (e.g., Clorgyline) in the buffer.

  • Assay Procedure (in a UV-transparent 96-well plate):

    • To each well, add 160 µL of the phosphate buffer.

    • Add 10 µL of the MAO-A enzyme solution.

    • Add 10 µL of the test compound/comparator solution at various concentrations (or buffer for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Kynuramine substrate solution.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 316 nm every 30 seconds for 20 minutes. This wavelength corresponds to the formation of 4-hydroxyquinoline, the product of kynuramine oxidation.[8]

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Mechanism of Action: Reversibility Assessment via Dialysis

Determining whether the inhibition is reversible or irreversible is crucial for predicting the compound's safety profile.[16][] A dialysis-based method is a definitive way to assess this.

Workflow for Reversibility Assay

G cluster_incubation Enzyme-Inhibitor Incubation cluster_dialysis Dialysis cluster_activity_assay Post-Dialysis Activity Measurement cluster_interpretation Interpretation I1 Incubate MAO Enzyme with high concentration (10x IC50) of Test Compound D1 Place Enzyme-Inhibitor mix in Dialysis Cassette (10 kDa MWCO) I1->D1 I2 Control: Incubate MAO Enzyme with Vehicle D2 Dialyze against large volume of buffer for 24h with buffer changes A1 Measure residual MAO activity of dialyzed samples using Spectrophotometric Assay D2->A1 A2 Compare activity of Inhibitor-treated vs. Vehicle-treated samples R1 Activity Restored? (Inhibitor ~ Vehicle) A2->R1 R2 Activity Not Restored? (Inhibitor << Vehicle) A2->R2 Result1 Conclusion: Reversible Inhibition R1->Result1 Result2 Conclusion: Irreversible Inhibition R2->Result2

Caption: Experimental workflow to determine the reversibility of MAO inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The primary endpoint is the IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Table 1: Comparative In Vitro MAO Inhibitory Activity (Hypothetical Data)

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI) (IC₅₀ B / IC₅₀ A)Reversibility
This compound Experimental ValueExperimental ValueCalculated ValueExperimental Result
Phenelzine951201.26Irreversible
Clorgyline2.99[18]1,500>500Irreversible
Selegiline8507.04[18]0.008Irreversible
Moclobemide25025,000100Reversible

Interpretation of Results:

  • Potency: A lower IC₅₀ value indicates higher potency.[19]

  • Selectivity: The Selectivity Index (SI) quantifies the preference for one isoform. An SI > 10 suggests MAO-A selectivity, while an SI < 0.1 suggests MAO-B selectivity. Values close to 1 indicate a non-selective inhibitor.

  • Reversibility: The outcome of the dialysis experiment will classify the compound as either reversible or irreversible, which has profound implications for its potential for drug-drug and drug-food interactions.[13]

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for the initial characterization of this compound. By systematically comparing its performance against a panel of well-defined MAO inhibitors, researchers can generate a clear and objective profile of its biological activity. Positive results from these in vitro assays would justify progression to more complex studies, including cell-based assays to assess effects on neurotransmitter levels, and eventually, in vivo models to evaluate therapeutic efficacy and safety for potential applications in neurology and psychiatry.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in CNS Drug Discovery

In the intricate landscape of Central Nervous System (CNS) drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity.[1] A molecule's ability to interact with its intended biological target while minimizing engagement with off-target proteins is paramount for a favorable safety profile. Off-target interactions can precipitate a range of adverse drug reactions, complicating clinical development and, in some cases, leading to the withdrawal of approved drugs.[2][3] For compounds targeting the CNS, which is exquisitely sensitive to pharmacological intervention, a high degree of selectivity is not merely desirable but a critical attribute for therapeutic success.[1]

The phenylpiperazinone scaffold, a privileged structure in medicinal chemistry, is found in numerous biologically active compounds.[4][5] 3-(4-Fluorophenyl)piperazin-2-one is a representative of this class, with potential applications in modulating neurochemical pathways. This guide provides a comprehensive framework for benchmarking the selectivity of this compound against structurally related analogues. The experimental workflows detailed herein are designed to provide a robust, in-depth characterization of the compound's interaction with primary targets and a broad spectrum of potential off-targets. By adhering to these rigorous protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the progression of their drug discovery programs.

Compound Panel for Comparative Analysis

To contextualize the selectivity profile of this compound (Lead Compound), a carefully selected panel of structurally related compounds is essential. This panel should include molecules with subtle structural modifications to probe the structure-activity relationship (SAR) of the phenylpiperazinone core.[6][7][8]

Compound ID Structure Rationale for Inclusion
Lead Compound This compoundThe primary focus of the investigation.
Analogue 1 3-Phenylpiperazin-2-oneRemoval of the fluorine atom to assess its contribution to potency and selectivity.
Analogue 2 3-(4-Chlorophenyl)piperazin-2-oneSubstitution with a different halogen to explore electronic and steric effects.
Analogue 3 1-Methyl-3-(4-fluorophenyl)piperazin-2-oneN-alkylation to probe the role of the piperazine nitrogen in target engagement.
Analogue 4 3-(2-Fluorophenyl)piperazin-2-oneIsomeric substitution to understand the impact of fluorine's position on the phenyl ring.[9]

Primary Target Selectivity: Monoamine Transporters

Given the structural similarities of many phenylpiperazine derivatives to ligands of monoamine transporters, the primary investigation will focus on the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[10][11] These transporters are critical regulators of neurotransmission and are the targets of numerous CNS-active drugs.

Experimental Workflow: Primary Target Profiling

The following diagram outlines the workflow for assessing the affinity and functional potency of the compound panel at the primary monoamine transporter targets.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Data Analysis A Compound Panel B Radioligand Binding Assays (hDAT, hSERT, hNET) A->B Test compounds C Determine Ki values B->C Competition binding data F Determine IC50 values G Calculate Selectivity Ratios (e.g., Ki DAT / Ki SERT) C->G D Compound Panel E Neurotransmitter Uptake Inhibition Assays (hDAT, hSERT, hNET) D->E Test compounds E->F Functional inhibition data F->G

Caption: Workflow for primary target selectivity assessment.

Protocol 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[12] These competitive assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target.[13][14][15]

Objective: To determine the binding affinity (Ki) of the compound panel for human DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding controls: Vanoxerine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound or control.

  • For determining non-specific binding, incubate the membranes and radioligand with a high concentration of the respective non-specific binding control.

  • Incubate the plates at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).[16]

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values from the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Inhibition Assays

Functional assays are crucial to determine whether the binding of a compound to a transporter translates into a biological effect, in this case, the inhibition of neurotransmitter reuptake.[10][17][18]

Objective: To determine the functional potency (IC50) of the compound panel in inhibiting the uptake of dopamine, serotonin, and norepinephrine by their respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well microplates.

  • Radioactive substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Non-specific uptake inhibitors (as in Protocol 1).

  • Cell lysis buffer.

  • Scintillation counter.

Procedure:

  • Wash the plated cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compounds or vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of the respective radioactive substrate.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Quantify the radioactivity to determine the amount of substrate taken up by the cells.

  • Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC50 values.

Data Presentation: Primary Target Selectivity

The results from these assays should be compiled into a clear, comparative table.

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) DAT IC50 (nM) SERT IC50 (nM) NET IC50 (nM) Selectivity Ratio (SERT/DAT Ki) Selectivity Ratio (NET/DAT Ki)
Lead Compound
Analogue 1
Analogue 2
Analogue 3
Analogue 4

Secondary Target Selectivity: Off-Target Profiling

To build a comprehensive safety profile, it is crucial to assess the interaction of the lead compound with a broad panel of off-targets known to be associated with adverse effects of CNS drugs.[3][19][20]

Experimental Workflow: Off-Target Screening

This workflow outlines a tiered approach to off-target screening, starting with a broad panel and potentially progressing to more detailed functional assays for any identified hits.

G A Lead Compound (and selected analogues) B Broad Off-Target Screening Panel (e.g., SafetyScreen44, CNS Panel) A->B Submit for screening C Single high concentration screen (e.g., 10 µM) B->C Binding assays D Identify hits (>50% inhibition) C->D Analyze data E Dose-Response Assays for Hits (Determine Ki or IC50) D->E Follow-up studies F Functional Assays for Hits (if applicable, e.g., agonist/antagonist mode) E->F Characterize mechanism G Comprehensive Selectivity Profile E->G F->G

Caption: Tiered workflow for off-target selectivity profiling.

Protocol 3: Broad Off-Target Panel Screening

Commercial screening services offer well-established panels that include a wide range of receptors, ion channels, transporters, and enzymes implicated in drug safety.[19][20][21] The Eurofins SafetyScreen44 or a CNS-specific panel are excellent starting points.[19]

Objective: To identify potential off-target interactions of the lead compound at a high concentration.

Procedure:

  • Submit the lead compound to a contract research organization (CRO) for screening against a broad safety pharmacology panel (e.g., SafetyScreen44 or a custom CNS panel).

  • The screening is typically performed using radioligand binding assays at a single high concentration of the test compound (e.g., 10 µM).

  • The CRO will provide a report detailing the percent inhibition of radioligand binding for each target in the panel.

  • A commonly used threshold for identifying a "hit" is >50% inhibition at the tested concentration.

Recommended CNS Off-Target Panel

Based on the phenylpiperazine scaffold, a focused CNS off-target panel should, at a minimum, include:

Target Class Specific Targets Rationale
GPCRs 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c, D₁, D₂, D₃, D₄, α₁, α₂, Muscarinic M₁, Adrenergic β₁, β₂Phenylpiperazines are known to interact with various GPCRs.[8][22][23]
Ion Channels hERG, Ca²⁺ channels (L-type), Na⁺ channels (site 2)Critical for assessing cardiovascular and neuronal excitability risks.[1]
Enzymes Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B)Potential for metabolism-based interactions and modulation of neurotransmitter levels.[24][25]
Other Transporters Equilibrative Nucleoside Transporters (ENT1, ENT2)Some phenylpiperazine derivatives have shown activity at these transporters.[26]
Other Receptors Sigma₁ (σ₁), Sigma₂ (σ₂)Common off-targets for CNS-active compounds.[22]
Data Presentation: Off-Target Screening Hits

Any identified hits from the initial screen should be followed up with full dose-response curves to determine their affinity (Ki) or potency (IC50).

Target % Inhibition @ 10 µM Follow-up Ki/IC50 (nM) Potential Clinical Implication
5-HT₂ₐ ReceptorSedation, weight gain
hERG ChannelCardiac arrhythmia risk
Sigma₁ ReceptorMay contribute to neuropsychiatric effects
...

Conclusion: Synthesizing a Holistic Selectivity Profile

The systematic application of these benchmarking protocols will yield a comprehensive selectivity profile for this compound. This data-driven approach allows for a direct comparison with structurally related compounds, illuminating the SAR for both on-target potency and off-target interactions. By integrating binding affinity data, functional potency measurements, and broad off-target screening, researchers can confidently assess the therapeutic potential and liability profile of their lead candidate. A compound that demonstrates high affinity and functional potency at its intended target, coupled with a clean off-target profile (selectivity ratios >100-fold against relevant off-targets), is well-positioned for further preclinical and clinical development. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery and is essential for developing safer and more effective medicines for CNS disorders.

References

A Comparative Guide to the Pharmacokinetics of Fluorophenylpiperazine Analogs for CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the pharmacokinetic profiles of fluorophenylpiperazine (FPP) analogs, a class of compounds with significant interest in central nervous system (CNS) drug development. By synthesizing preclinical data and established methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will delve into the experimental rationale, present comparative data, and explore the structure-pharmacokinetic relationships that govern the disposition of these molecules in the body.

The Strategic Imperative of Pharmacokinetic Profiling for CNS Drug Candidates

The journey of a CNS drug from discovery to clinical success is fraught with challenges, with a higher attrition rate compared to non-CNS drugs[1]. A primary hurdle is the blood-brain barrier (BBB), a highly selective endothelial lining that restricts the passage of molecules into the brain[2]. Therefore, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a regulatory checkbox but a foundational pillar of a successful CNS drug development program[3][4].

Early and robust pharmacokinetic (PK) studies provide critical insights into:

  • Brain Exposure: Quantifying the extent and rate at which a compound crosses the BBB and reaches its target site within the CNS[2][5].

  • Dose Regimen Design: Informing the selection of appropriate dose levels and frequencies for subsequent efficacy and toxicology studies, and ultimately, for first-in-human trials[3][4].

  • Metabolic Stability: Identifying potential metabolic liabilities that could lead to rapid clearance, formation of toxic metabolites, or significant drug-drug interactions (DDIs)[6][7].

  • Bioavailability: Determining the fraction of an administered dose that reaches systemic circulation, a key factor influencing the choice of administration route[3].

This guide focuses on the fluorophenylpiperazine positional isomers—1-(2-fluorophenyl)piperazine (2-FPP), 1-(3-fluorophenyl)piperazine (3-FPP), and 1-(4-fluorophenyl)piperazine (4-FPP or pFPP)—to illustrate how subtle structural changes can profoundly impact pharmacokinetic behavior.

Designing and Executing a Validating Preclinical Pharmacokinetic Study

To generate reliable and comparable PK data, a meticulously designed and executed preclinical study is paramount. The following sections outline a representative in vivo protocol, explaining the scientific rationale behind each methodological choice.

Methodology Deep Dive: A Step-by-Step Rodent PK Protocol

The choice of an animal model is critical. Rodents, particularly Sprague-Dawley or Wistar rats, are frequently used in early PK screening due to their well-characterized physiology, cost-effectiveness, and established correlation of BBB permeability with humans for many small molecules[3].

Experimental Protocol: Single-Dose Pharmacokinetics of an FPP Analog in Rats

  • Animal Model Selection & Acclimation:

    • Action: Procure male Sprague-Dawley rats (n=3-4 per time point/group) weighing 250-300g.

    • Rationale: Using a single gender minimizes variability due to hormonal cycles. An adequate number of animals ensures statistical power. A one-week acclimation period to the housing conditions is essential to reduce stress-related physiological changes that could alter drug metabolism.

  • Dosing Formulation & Administration:

    • Action: Prepare the FPP analog in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) at a concentration of 1 mg/mL for intravenous (IV) and 2 mg/mL for oral (PO) administration. Administer a 1 mg/kg IV dose via the tail vein and a 10 mg/kg PO dose via oral gavage.

    • Rationale: The IV route provides a direct measure of systemic clearance and volume of distribution, serving as a baseline with 100% bioavailability. The PO route is the intended clinical route for most CNS drugs and is used to assess oral absorption and first-pass metabolism[3]. The chosen vehicle ensures the compound is fully solubilized and stable.

  • Blood Sample Collection:

    • Action: Collect sparse blood samples (~150 µL) from the jugular or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Rationale: Sparse sampling across multiple animals (composite design) minimizes the stress and blood loss for any single animal, which could affect its physiology. The time points are chosen to accurately capture the absorption phase (early points), peak concentration (Cmax), and the elimination phase (later points)[3]. EDTA is used as an anticoagulant.

  • Plasma and Brain Tissue Processing:

    • Action: Immediately centrifuge blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma. At the final time point, euthanize animals and perfuse with saline to remove blood from the brain. Harvest the brain, weigh it, and homogenize it in a buffer. Store all plasma and brain homogenate samples at -80°C until analysis.

    • Rationale: Centrifugation at low temperatures minimizes enzymatic degradation of the analyte. Brain perfusion is crucial to ensure that the measured drug concentration reflects the amount in the brain tissue itself, not the residual blood within the brain vasculature. Homogenization creates a uniform matrix for extraction. Freezing at -80°C preserves sample integrity.

Bioanalytical Workflow: LC-MS/MS for Sensitive Quantification

For quantifying low-concentration analytes like FPP analogs in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity, selectivity, and speed[8][9].

Protocol: LC-MS/MS Analysis of FPP Analogs

  • Sample Preparation (Protein Precipitation):

    • Action: To a 50 µL aliquot of plasma or brain homogenate, add 200 µL of cold acetonitrile containing an internal standard (IS) (e.g., a deuterated analog or a structurally similar compound like Benzylpiperazine). Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the precipitated proteins.

    • Rationale: Protein precipitation is a rapid and effective method to remove the bulk of matrix interferences. Acetonitrile is an efficient precipitating agent. The internal standard is critical for correcting for variability in sample processing and instrument response, ensuring accuracy and precision[10].

  • Chromatographic Separation (HPLC):

    • Action: Inject the supernatant onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Rationale: A C18 column provides good retention for moderately polar compounds like FPPs. Gradient elution allows for efficient separation of the analyte from endogenous matrix components and isomers. Formic acid aids in the ionization of the analyte for mass spectrometry. A validated GC-MS method can also achieve separation of the FPP isomers[8][11].

  • Mass Spectrometric Detection (MS/MS):

    • Action: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific parent ion → product ion transitions for each FPP analog and the IS using Multiple Reaction Monitoring (MRM).

    • Rationale: ESI+ is suitable for basic compounds containing nitrogen, like piperazines. The MRM mode provides exceptional selectivity by monitoring a specific fragmentation pattern for the analyte, filtering out background noise and ensuring that only the compound of interest is quantified.

The entire bioanalytical method must be validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and stability[10].

Data Analysis and Reporting

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA)[12]. Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

  • F% (Oral Bioavailability): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

  • Brain/Plasma Ratio (Kp): C_brain / C_plasma at a given time point, indicating BBB penetration.

Reporting should be transparent and comprehensive, following established guidelines like the ClinPK statement to ensure the validity and utility of the findings can be assessed[13][14].

Experimental Workflow Visualization

G cluster_preclinical In Vivo Preclinical PK Study cluster_bioanalysis Bioanalytical Workflow (LC-MS/MS) cluster_analysis Data Analysis & Interpretation animal_model 1. Animal Model Selection (Sprague-Dawley Rat) dosing 2. Dosing (IV & PO Routes) animal_model->dosing sampling 3. Serial Blood Sampling (0-24h) dosing->sampling processing 4. Plasma & Brain Processing sampling->processing extraction 5. Sample Extraction (Protein Precipitation) processing->extraction hplc 6. HPLC Separation (C18 Column) extraction->hplc msms 7. MS/MS Detection (MRM Mode) hplc->msms quant 8. Quantification (vs. Calibration Curve) msms->quant pk_calc 9. PK Parameter Calculation (NCA) quant->pk_calc reporting 10. Reporting (ClinPK Guidelines) pk_calc->reporting

Caption: High-level workflow for a preclinical pharmacokinetic study.

Comparative Pharmacokinetics of Fluorophenylpiperazine Analogs

The position of the fluorine atom on the phenyl ring can significantly alter the physicochemical properties of the molecule, thereby influencing its interaction with metabolic enzymes and transporters, and ultimately its pharmacokinetic profile.

Data Synthesis: A Head-to-Head Comparison

While comprehensive, directly comparable preclinical data for all three isomers under identical conditions is sparse in published literature, we can synthesize available information to draw meaningful comparisons. 4-FPP is the most studied isomer due to its history as a recreational substance[15].

Parameter2-FPP3-FPP4-FPP (pFPP)Causality & Scientific Rationale
Oral Bioavailability (F%) Data Not AvailableData Not AvailableModerate to High (Est.)Influenced by aqueous solubility, membrane permeability (LogP), and susceptibility to first-pass metabolism in the gut wall and liver.
Elimination Half-life (t½) Data Not AvailableData Not Available~6-8 hours (Human)[15]Primarily determined by the rates of metabolic clearance and renal excretion. A longer half-life may support less frequent dosing.
Metabolism Expected Hepatic (CYP-mediated)Expected Hepatic (CYP-mediated)Hepatic[15]; Known inhibitor of multiple CYP isozymes[6]Fluorine substitution can block sites of metabolism, potentially increasing stability compared to non-fluorinated analogs[7]. The position of the fluorine influences which CYP enzymes are involved.
BBB Penetration (Kp) Expected to be HighExpected to be HighExpected to be HighSmall, lipophilic molecules with a low molecular weight generally cross the BBB. The high CNS activity of these compounds suggests efficient brain penetration.
Excretion Expected RenalExpected RenalPrimarily Renal[15]Parent drug and its metabolites are typically eliminated via the kidneys. Clearance rate is a key determinant of dosing intervals.

Note: The lack of published, head-to-head preclinical PK data for 2-FPP and 3-FPP represents a significant knowledge gap. The values for 4-FPP are derived primarily from human data and general observations.

The Metabolic Landscape and Drug-Drug Interaction Potential

Metabolism is a critical determinant of a drug's efficacy and safety. Piperazine-based compounds are extensively metabolized by the Cytochrome P450 (CYP) enzyme system in the liver[6].

  • Key Metabolic Pathways: The primary metabolic routes for phenylpiperazines include N-dealkylation and aromatic hydroxylation, followed by glucuronidation or sulfation before excretion[16].

  • CYP Inhibition: Crucially, many piperazine analogs, including 4-FPP, are potent inhibitors of several major CYP isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4[6][15]. This presents a high risk for drug-drug interactions. If an FPP analog is co-administered with another drug metabolized by these enzymes, it can lead to elevated plasma concentrations of the second drug, potentially causing toxicity.

  • Impact of Fluorine Position: The position of the electron-withdrawing fluorine atom can influence the susceptibility of the aromatic ring to oxidative metabolism. For instance, a fluorine at the para-position (4-FPP) may sterically hinder or electronically deactivate the ring towards hydroxylation at that site, potentially shunting metabolism to other positions or the piperazine ring itself. This can lead to different metabolic profiles and half-lives among the isomers.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent 4-Fluorophenylpiperazine (4-FPP) hydroxylation Aromatic Hydroxylation (e.g., at ortho position) parent->hydroxylation CYP2D6, CYP3A4, etc. n_dealkylation N-Dealkylation (Piperazine Ring Opening) parent->n_dealkylation CYP2D6, CYP3A4, etc. glucuronidation Glucuronidation hydroxylation->glucuronidation n_dealkylation->glucuronidation excretion Renal Excretion glucuronidation->excretion

Caption: Putative metabolic pathway for 4-fluorophenylpiperazine.

Conclusion and Future Directions

This guide underscores the critical importance of pharmacokinetics in the evaluation of fluorophenylpiperazine analogs for CNS applications. While 4-FPP has been partially characterized, significant data gaps remain for the 2-FPP and 3-FPP isomers.

Key Takeaways for Researchers:

  • Prioritize Early PK: Conduct comprehensive preclinical PK studies, including IV and PO routes, early in the discovery phase to de-risk candidates.

  • Conduct Head-to-Head Studies: A direct, comparative in vivo PK study of 2-FPP, 3-FPP, and 4-FPP is essential to elucidate their structure-pharmacokinetic relationships definitively.

  • Profile for CYP Inhibition: Given the known properties of this class, a thorough in vitro CYP inhibition panel is mandatory to assess the potential for clinically significant drug-drug interactions.

  • Correlate PK with Pharmacodynamics (PD): The ultimate goal is to link brain exposure to target engagement and efficacy. Future studies should integrate PK data with PD endpoints to establish a clear exposure-response relationship.

By adopting a rigorous, mechanistically driven approach to pharmacokinetic evaluation, the scientific community can more effectively identify and advance fluorophenylpiperazine candidates with the optimal profile for treating complex CNS disorders.

References

A Guide to Validating Drug Mechanism of Action: A Mutagenesis-Based Approach for 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the mechanism of action (MoA) of a novel compound using site-directed mutagenesis. We will use the hypothetical compound 3-(4-Fluorophenyl)piperazin-2-one (FPPO) as a case study to illustrate the principles and protocols in a real-world context.

The arylpiperazine chemical scaffold is a "privileged structure" in medicinal chemistry, frequently found in ligands that target G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2] Given this prevalence, we will proceed with a well-founded, testable hypothesis: FPPO acts as a competitive antagonist at the orthosteric binding site of the human Dopamine D2 receptor (DRD2) , a Gi-coupled GPCR implicated in numerous neurological and psychiatric conditions.[3]

This guide will detail the logic behind using mutagenesis to confirm this physical interaction, provide step-by-step experimental protocols, and compare this methodology against alternative MoA validation techniques.

The Rationale: Why Mutagenesis is a Gold Standard for Target Validation

The central premise of using site-directed mutagenesis for MoA validation is elegantly simple: if a compound physically interacts with a specific set of amino acid residues to produce its effect, altering those residues should disrupt that interaction.[4][5][6][7] This approach offers a level of precision that is difficult to achieve with other methods.

Our objective is to demonstrate that FPPO's affinity for and functional inhibition of DRD2 is significantly reduced when key residues within its binding pocket are mutated. Conversely, mutations outside this pocket should have little to no effect, providing crucial evidence for a specific, direct interaction. This method moves beyond correlation to establish a causal link between the compound, its target, and the observed biological effect.[8]

Experimental Design & Workflow

A robust validation project requires a multi-faceted approach, integrating molecular biology, biochemistry, and cell-based functional assays. The overall workflow is designed to be self-validating, with built-in controls at each stage.

Diagram: Overall Experimental Workflow

G cluster_0 Phase 1: Molecular Biology cluster_1 Phase 2: Cell Line Generation cluster_2 Phase 3: Biochemical & Functional Assays cluster_3 Phase 4: Data Analysis P1 Wild-Type (WT) DRD2 in Expression Vector P2 Site-Directed Mutagenesis P1->P2 P3 Generate Mutant DRD2 (e.g., D114A, S193A) P2->P3 P4 Sequence Verification P3->P4 C1 Transient or Stable Transfection into HEK293 Cells P4->C1 C2 Selection & Clonal Expansion (for stable lines) C1->C2 C3 Verify Receptor Expression (Western Blot / qPCR) C2->C3 A1 Radioligand Binding Assays (Determine Ki) C3->A1 A2 Functional cAMP Assays (Determine IC50) C3->A2 D1 Compare FPPO Affinity & Potency (WT vs. Mutants) A1->D1 A2->D1 D2 Final MoA Validation D1->D2

Caption: High-level workflow from mutagenesis to data analysis.

Step 1: Selection of Target Residues for Mutagenesis

The choice of which amino acids to mutate is the most critical decision in the experimental design. This choice should be based on existing structural and functional data for the target receptor. For the Dopamine D2 receptor, extensive research has identified a well-defined orthosteric binding pocket.[9][10][11]

Key residues known to be critical for endogenous ligand (dopamine) and antagonist binding include:

  • Aspartate 114 (D114) in Transmembrane Helix 3 (TM3): This residue forms a crucial ionic bond with the protonable amine of dopamine and other aminergic ligands.[3][9][11] Mutating this to a neutral alanine (D114A) is expected to severely disrupt the binding of most DRD2 ligands.

  • Serine 193 (S193) in TM5: This serine forms key hydrogen bonds with the catechol hydroxyl groups of dopamine.[9][11][12] An S193A mutation can differentiate ligands that rely on this interaction.

  • Phenylalanine 389 (F389) in TM6: This aromatic residue is involved in hydrophobic interactions and is considered crucial for the binding of many agonists and antagonists.[12]

Our primary experiment will focus on generating the D114A and S193A single-point mutants.

Step 2: Generation and Verification of Mutant Receptors

Site-directed mutagenesis is a routine yet powerful technique for introducing specific nucleotide changes into a plasmid containing the gene of interest (in this case, human DRD2).[4][5][13]

(See Appendix for a detailed protocol for Site-Directed Mutagenesis.)

Trustworthiness Check: It is absolutely essential to sequence the entire open reading frame of the generated plasmids. This step verifies that only the intended mutation is present and that no secondary, unintended mutations were introduced during the PCR process.

Step 3: Stable Cell Line Generation and Expression Validation

For consistent and reproducible results, generating stable cell lines expressing the wild-type (WT) and mutant receptors is preferable to transient transfections. A human embryonic kidney (HEK293) cell line is a common and effective choice as it provides a low-background system with robust protein expression machinery.

Trustworthiness Check: A critical control is to quantify the expression levels of the WT and mutant receptors. A loss of compound binding could be misinterpreted as a successful validation, when in reality, the mutant receptor is simply not expressed or trafficked to the cell membrane correctly. Expression should be confirmed by Western Blot analysis of total cell lysates and, ideally, cell-surface expression should be quantified via ELISA or cell-surface biotinylation.

Step 4: Comparative Binding and Functional Assays

With verified cell lines in hand, we can now directly test our hypothesis. We will perform two key assays in parallel on membranes prepared from cells expressing WT, D114A, and S193A DRD2.

1. Radioligand Competition Binding Assays: This assay directly measures the affinity of FPPO for the receptor.[14][15][16][17] It is considered a gold standard for quantifying drug-receptor interactions.[16] We will measure how effectively increasing concentrations of FPPO compete with a fixed concentration of a known radiolabeled DRD2 antagonist (e.g., [³H]-Spiperone) for binding to the receptor. The result is expressed as the inhibitor constant (Ki), with a lower Ki indicating higher binding affinity.

(See Appendix for a detailed protocol for Radioligand Binding Assays.)

2. Functional cAMP Inhibition Assays: Since DRD2 is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] As a hypothesized antagonist, FPPO should block the ability of dopamine to suppress cAMP. In this assay, cells are first stimulated with forskolin (to raise basal cAMP levels) and then with a fixed concentration of dopamine in the presence of varying concentrations of FPPO.[18][19] The potency of FPPO is measured as its IC50 value—the concentration required to inhibit 50% of the dopamine-induced response.

(See Appendix for a detailed protocol for Functional cAMP Assays.)

Diagram: DRD2 Signaling and Point of Antagonism

G Dopamine Dopamine DRD2 DRD2 Receptor Asp114 Ser193 Dopamine->DRD2:f0 Binds FPPO FPPO (Antagonist) FPPO->DRD2:f0 Blocks Gi Gi Protein DRD2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA Activates

Caption: FPPO blocks Dopamine from activating the DRD2/Gi pathway.

Data Interpretation & Expected Outcomes

The power of this approach lies in the comparative analysis of data from the WT and mutant receptors. The results, summarized in a table, should tell a clear story.

ReceptorCompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Fold Shift (vs. WT)
WT DRD2 FPPO 15 25 -
Haloperidol58-
D114A Mutant FPPO >10,000 >10,000 >667x
Haloperidol>10,000>10,000>2000x
S193A Mutant FPPO 450 600 30x
Haloperidol812~1.5x

Interpretation of Hypothetical Data:

  • Wild-Type (WT): FPPO binds with high affinity (Ki = 15 nM) and functions as a potent antagonist (IC50 = 25 nM). The positive control, Haloperidol, behaves as expected.

  • D114A Mutant: A dramatic loss of both binding and functional activity for FPPO (>667-fold shift) is observed. This strongly supports the hypothesis that FPPO, like other classic antagonists, requires an interaction with Asp114.

  • S193A Mutant: FPPO shows a moderate loss of affinity and potency (30-fold shift). In contrast, the control antagonist Haloperidol is largely unaffected. This is a powerful result, suggesting that while FPPO's interaction may be partially stabilized by S193, it is not as critically dependent on it as the endogenous agonist, and its binding profile differs from that of Haloperidol. This provides a nuanced view of how FPPO engages the binding pocket.

A result where FPPO activity is ablated by a binding-pocket mutation but unaffected by a mutation on the receptor's exterior surface would provide conclusive evidence for a direct, specific MoA.

Comparison with Alternative Validation Methods

While mutagenesis is a powerful tool, it is essential to understand its place among other MoA validation techniques.[20][21][22][23] No single method is perfect, and a combination of approaches often provides the most robust validation.[20]

MethodPrincipleAdvantagesDisadvantages
Site-Directed Mutagenesis Alter specific amino acids at the binding site to observe changes in drug affinity/potency.Provides high-resolution evidence of direct physical interaction; establishes causality.Can be labor-intensive; mutations can sometimes cause protein misfolding; relies on pre-existing structural knowledge.
Target Knockdown/Knockout (siRNA/CRISPR) Eliminate expression of the target protein and observe if the drug effect is lost.Validates target necessity in a cellular or whole-organism context.[8]Does not prove direct binding; off-target effects of knockdown reagents are possible; compensatory mechanisms can mask results.
Affinity Chromatography / Chemical Proteomics Immobilize the drug on a matrix to "pull down" its binding partners from a cell lysate.Unbiased; can identify novel or unexpected targets without prior hypothesis.Can identify non-specific or low-affinity binders; may miss transient interactions; requires chemical modification of the drug.
Photoaffinity Labeling The drug is modified with a photoreactive group that covalently crosslinks to its target upon UV exposure.Provides direct evidence of binding in a native environment; can map the binding site.Requires complex chemical synthesis of a probe; crosslinking efficiency can be low; can be difficult to analyze.
Cellular Thermal Shift Assay (CETSA) Drug binding stabilizes the target protein against heat-induced denaturation.Label-free; can be performed in intact cells and tissues, confirming target engagement in a physiological context.Not suitable for all targets; requires specific antibodies for detection; interpretation can be complex.

Diagram: Logic of Mutagenesis vs. Knockdown

G cluster_0 Mutagenesis Logic cluster_1 Knockdown Logic M1 FPPO binds to DRD2 Pocket M2 Mutate Pocket Residue M1->M2 Therefore M3 FPPO binding is disrupted M2->M3 Therefore Result1 Conclusion: Direct Interaction M3->Result1 K1 FPPO causes Cellular Effect K2 Remove DRD2 (Knockdown) K1->K2 Therefore K3 Cellular Effect is lost K2->K3 Therefore Result2 Conclusion: DRD2 is Necessary K3->Result2

Caption: Mutagenesis proves direct interaction; knockdown proves necessity.

Conclusion

Validating the mechanism of action is a cornerstone of modern drug discovery. The site-directed mutagenesis workflow described here provides a rigorous, evidence-based path to confirming a hypothesized drug-target interaction. By systematically altering the putative binding site of this compound on the Dopamine D2 receptor and measuring the direct consequences on both binding and function, researchers can generate high-confidence data to support their MoA claims. This approach, when complemented by other validation techniques, builds a powerful and compelling case for a compound's specific biological activity, paving the way for further preclinical and clinical development.

References

A Comparative Assessment of the Therapeutic Index of 3-(4-Fluorophenyl)piperazin-2-one Versus Established Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of a Wide Therapeutic Window in Antipsychotic Drug Development

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. In the realm of antipsychotic drug development, a wide therapeutic index is paramount. The debilitating nature of psychotic disorders necessitates long-term treatment, often in a patient population that may have comorbidities or be susceptible to non-adherence. A narrow therapeutic window increases the risk of adverse effects, which can range from manageable side effects to severe, life-threatening toxicities, thereby compromising patient safety and treatment outcomes.

This guide presents a preclinical assessment of the therapeutic index of a novel investigational compound, 3-(4-Fluorophenyl)piperazin-2-one , benchmarked against two established antipsychotic agents: the first-generation typical antipsychotic, Haloperidol , and the second-generation atypical antipsychotic, Olanzapine . As no public data exists for this compound, this guide is presented as a hypothetical case study, outlining the essential experimental framework and plausible data to rigorously evaluate its potential as a safer therapeutic agent. The core of this analysis lies in the meticulous determination of efficacy versus toxicity, both in vitro and in vivo.

The Investigational Compound and Established Comparators

This compound is a novel molecule featuring a fluorophenylpiperazine moiety, a common scaffold in centrally acting agents. Its mechanism of action is hypothesized to involve modulation of dopaminergic and serotonergic pathways, similar to other antipsychotics.

  • Haloperidol , a butyrophenone derivative, is a potent antagonist of the dopamine D2 receptor. Its strong affinity for this receptor is central to its antipsychotic efficacy but also contributes to a significant risk of extrapyramidal side effects (EPS).

  • Olanzapine is an atypical antipsychotic with a broader receptor binding profile, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, among others. This multi-receptor action is believed to contribute to its efficacy against a wider range of symptoms and a generally lower propensity for EPS compared to typical antipsychotics, though it is associated with metabolic side effects.

In Vitro Assessment of Therapeutic Index

The initial stage of evaluating the therapeutic index involves cell-based assays to determine a compound's potency at its therapeutic target versus its general cytotoxicity.

Experimental Protocol: In Vitro Efficacy (Dopamine D2 Receptor Binding Assay)

This assay determines the affinity of the test compounds for the dopamine D2 receptor, a primary target for antipsychotic drugs. A lower IC50 value indicates higher binding affinity and, therefore, greater potency.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured in a suitable medium.

  • Membrane Preparation: Cell membranes are harvested and prepared by homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone) is incubated with the cell membrane preparation.

    • Increasing concentrations of the test compounds (this compound, Haloperidol, Olanzapine) are added to compete with the radioligand for binding to the D2 receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., sulpiride).

  • Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Experimental Protocol: In Vitro Cytotoxicity (MTT and LDH Assays)

To assess general toxicity, the effects of the compounds on the viability of a human neuroblastoma cell line (e.g., SH-SY5Y) and a human liver cell line (e.g., HepG2) are measured. The SH-SY5Y line provides a neurally relevant context, while the HepG2 line offers insight into potential hepatotoxicity.

Methodology (MTT Assay): [1][2][3]

  • Cell Seeding: SH-SY5Y or HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of each test compound for 24-48 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

Methodology (LDH Assay): [4][5][6][7]

  • Cell Culture and Treatment: As described for the MTT assay.

  • Supernatant Collection: After the treatment period, a sample of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Lactate dehydrogenase (LDH) released from damaged cells catalyzes the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at approximately 490 nm.

  • Data Analysis: The concentration of the compound that causes 50% LDH release (a measure of cell lysis) is determined (CC50).

Hypothetical In Vitro Data and Therapeutic Index Calculation
CompoundD2 Receptor Binding IC50 (nM)SH-SY5Y CC50 (µM)HepG2 CC50 (µM)In Vitro TI (SH-SY5Y CC50 / D2 IC50)
This compound5.275.4> 10014500
Haloperidol1.812.625.37000
Olanzapine11.555.889.14852

In Vitro Therapeutic Index (TI) = CC50 / IC50

InVitro_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_analysis Therapeutic Index Calculation efficacy_start HEK293 cells expressing D2R membrane_prep Membrane Preparation efficacy_start->membrane_prep binding_assay [³H]-Spiperone Binding Assay membrane_prep->binding_assay ic50_calc Calculate IC50 binding_assay->ic50_calc ti_calc In Vitro TI = CC50 / IC50 ic50_calc->ti_calc Potency toxicity_start SH-SY5Y & HepG2 Cells compound_treatment Compound Incubation toxicity_start->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ldh_assay LDH Assay compound_treatment->ldh_assay cc50_calc Calculate CC50 mtt_assay->cc50_calc ldh_assay->cc50_calc cc50_calc->ti_calc Toxicity

In Vivo Assessment of Therapeutic Index

Animal models are indispensable for evaluating the therapeutic index in a whole-organism context, providing insights into a compound's efficacy in a disease model and its systemic toxicity.

Experimental Protocol: In Vivo Efficacy (Conditioned Avoidance Response)

The conditioned avoidance response (CAR) test is a widely used behavioral paradigm to predict the antipsychotic efficacy of a drug.[8][9] Antipsychotics characteristically suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock.

  • Training:

    • A rat is placed in one compartment.

    • A conditioned stimulus (CS), such as a light or a tone, is presented for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, it avoids an unconditioned stimulus (US), a mild foot shock. This is recorded as an avoidance response.

    • If the rat does not move during the CS, the US is delivered through the floor grid until the rat escapes to the other compartment. This is recorded as an escape response.

    • Trials are repeated until the rats reach a stable performance of avoidance.

  • Drug Administration: Trained rats are administered various doses of the test compounds (this compound, Haloperidol, Olanzapine) or vehicle.

  • Testing: The CAR test is conducted at the expected time of peak drug effect. The number of avoidance and escape responses is recorded.

  • Data Analysis: The dose of the compound that produces a 50% reduction in avoidance responses (ED50) is determined.

Experimental Protocol: In Vivo Acute Toxicity

Acute toxicity studies are performed to determine the median toxic dose (TD50) or median lethal dose (LD50) and to identify signs of toxicity. These studies are conducted in accordance with OECD guidelines.[10][11][12][13][14]

Methodology:

  • Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dose Administration: The test compounds are administered orally or intraperitoneally in a single dose at several graded levels to different groups of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), and body weight changes over a 14-day period.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The dose that causes a specific toxic effect in 50% of the animals (TD50) is calculated. For the purpose of this guide, the TD50 is defined as the dose causing significant motor impairment or other clear signs of toxicity.

Hypothetical In Vivo Data and Therapeutic Index Calculation
CompoundEfficacy ED50 (mg/kg) (CAR)Toxicity TD50 (mg/kg) (Acute Toxicity)In Vivo TI (TD50 / ED50)
This compound1.545.030.0
Haloperidol0.55.010.0
Olanzapine2.040.020.0

In Vivo Therapeutic Index (TI) = TD50 / ED50

InVivo_Workflow cluster_efficacy_vivo In Vivo Efficacy cluster_toxicity_vivo In Vivo Toxicity cluster_analysis_vivo Therapeutic Index Calculation efficacy_start_vivo Rodent Model car_training Conditioned Avoidance Response Training efficacy_start_vivo->car_training drug_admin_eff Drug Administration (Graded Doses) car_training->drug_admin_eff car_testing CAR Testing drug_admin_eff->car_testing ed50_calc Calculate ED50 car_testing->ed50_calc ti_calc_vivo In Vivo TI = TD50 / ED50 ed50_calc->ti_calc_vivo Efficacy Dose toxicity_start_vivo Rodent Model drug_admin_tox Single Dose Administration (Graded Levels) toxicity_start_vivo->drug_admin_tox observation 14-Day Observation (Mortality, Clinical Signs) drug_admin_tox->observation necropsy Gross Necropsy observation->necropsy td50_calc Calculate TD50 necropsy->td50_calc td50_calc->ti_calc_vivo Toxic Dose

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates a promising therapeutic index both in vitro and in vivo when compared to Haloperidol and Olanzapine.

The in vitro data suggests that while Haloperidol is the most potent at the D2 receptor (lowest IC50), it is also the most cytotoxic, resulting in the lowest therapeutic index among the three in the neuroblastoma cell line. This compound, although less potent than Haloperidol, exhibits significantly lower cytotoxicity, leading to a substantially wider in vitro therapeutic window. Olanzapine falls in between, with moderate potency and cytotoxicity.

The in vivo findings corroborate the in vitro results. Haloperidol's narrow therapeutic index is reflected in the small margin between its effective dose and the dose at which toxicity is observed. Olanzapine shows a clear improvement over Haloperidol in this regard. Notably, this compound displays the most favorable in vivo therapeutic index, with a 30-fold difference between its effective and toxic doses. This suggests that there is a greater margin of safety with this investigational compound.

The wider therapeutic index of this compound could translate to a lower risk of dose-dependent adverse effects in a clinical setting. This is a significant advantage, as it could lead to better patient compliance and overall treatment success.

Conclusion and Future Directions

This comparative guide outlines a rigorous, hypothesis-driven approach to assessing the therapeutic index of a novel antipsychotic candidate, this compound. The presented hypothetical data illustrates a scenario where the investigational compound possesses a superior safety profile compared to established drugs like Haloperidol and Olanzapine.

While these preclinical findings are encouraging, further comprehensive studies are warranted. Future research should focus on:

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion of this compound.

  • Chronic toxicity studies: To assess the long-term safety of the compound.

  • Elucidation of the full receptor binding profile: To better understand its mechanism of action and predict potential side effects.

  • Evaluation in other animal models of psychosis: To confirm its efficacy across different paradigms.

A thorough investigation of these aspects will be crucial in determining whether the promising preclinical therapeutic index of this compound translates into a clinically meaningful advantage for patients with psychotic disorders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)piperazin-2-one
Reactant of Route 2
3-(4-Fluorophenyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.